Chromoionophore I
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBZQJIXVRCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402892 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125829-24-5 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chromoionophore I: A Technical Guide for Advanced Research
An In-depth Examination of the H⁺-Selective Chromoionophore for Optical Sensing and Drug Development Applications
Chromoionophore I, also known by its ETH designation ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore. It serves as a critical component in the fabrication of ion-selective optodes (ISOs) and other optical sensing systems. Its profound change in optical properties upon protonation and deprotonation allows for the sensitive detection of various ions through an ion-exchange mechanism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a derivative of Nile Blue, featuring a benzo[a]phenoxazine core modified with a long C17 alkyl chain to ensure high lipophilicity. This property is essential for its stable incorporation into hydrophobic polymer membranes used in optical sensors.
Table 1: Chemical Identity and Core Properties of this compound
| Property | Value | Citation(s) |
| Systematic Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | [1][2] |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue | [1][2] |
| CAS Number | 125829-24-5 | [1] |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Physical Form | Solid | |
| Melting Point | 91-93 °C | |
| Solubility | Oil-soluble, soluble in organic solvents like Chloroform and THF |
Spectroscopic and Ion-Sensing Properties
The functionality of this compound is rooted in its pH-dependent optical characteristics. In its protonated state, it exhibits distinct absorption and fluorescence spectra compared to its deprotonated form. This spectral shift is the basis of its use as an optical transducer in sensor membranes.
Table 2: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Conditions / Notes | Citation(s) |
| Fluorescence (Protonated Form) | λex ≈ 614 nm; λem ≈ 663 nm | --- | |
| Absorption Maximum (Deprotonated Form) | ~530 nm | In Chloroform | |
| Absorption Maximum (Deprotonated Form) | ~550 nm | In Tetrahydrofuran (THF) | |
| pKa in PVC-DOS Membrane | 10.7 | DOS = bis(2-ethylhexyl)sebacate | |
| pKa in PVC-NPOE Membrane | 12.4 | NPOE = o-nitrophenyloctylether |
Note: The pKa values are highly dependent on the composition of the membrane matrix, particularly the plasticizer used.
Signaling Mechanism in Ion-Selective Optodes
This compound functions as an optical transducer within a bulk optode membrane. The overall sensor's selectivity to a specific ion (e.g., K⁺) is conferred by a highly selective ionophore (e.g., valinomycin) incorporated into the membrane. The sensing mechanism is based on a competitive ion-exchange equilibrium at the sample-membrane interface.
The process can be summarized as follows:
-
The lipophilic optode membrane, containing the protonated chromoionophore (CH⁺), a cation-selective ionophore (L), and lipophilic anionic sites (R⁻), is brought into contact with the aqueous sample.
-
The ionophore (L) selectively binds the target cation (M⁺) from the sample phase, forming a complex (ML⁺) within the membrane.
-
To maintain charge neutrality within the hydrophobic membrane, for every target cation (M⁺) that enters, a proton (H⁺) is expelled from the membrane into the aqueous phase.
-
This expulsion of a proton is facilitated by the deprotonation of the chromoionophore (CH⁺ → C + H⁺).
-
The deprotonation of this compound induces a significant change in its absorption and/or fluorescence properties, which can be measured optically. The magnitude of this change is proportional to the concentration of the target cation in the sample.
References
- 1. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
Chromoionophore I: A Technical Guide to its Mechanism of Action and Application in Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromoionophore I, also known as ETH 5294, is a lipophilic, hydrogen ion-selective chromoionophore that serves as a critical component in a variety of optical ion-sensing platforms. Its mechanism of action is predicated on a competitive ion-exchange equilibrium within a hydrophobic sensor matrix. In the presence of a specific ionophore, the target cation is selectively extracted into the sensor membrane, causing the release of a proton from this compound. This deprotonation event induces a significant and measurable change in the molecule's absorbance and fluorescence spectra, allowing for the quantitative determination of the target ion's concentration. This technical guide provides an in-depth exploration of the core mechanism of this compound, presents key quantitative data, details experimental protocols for sensor fabrication and measurement, and includes visualizations of the underlying chemical processes.
Core Mechanism of Action
This compound is a highly basic dye molecule that acts as a proton carrier within a hydrophobic membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer.[1] Its fundamental role is that of a pH indicator within this non-aqueous environment. The sensing principle of an optode incorporating this compound relies on an ion-exchange mechanism.
The key components of such a sensor are:
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This compound (C): The signal transducer.
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Ionophore (L): A molecule that selectively binds the target cation (M⁺).
-
Ionic Additive (R⁻): A lipophilic anion to ensure charge neutrality within the membrane.
In the absence of the target cation, this compound exists in its protonated form (CH⁺), imparting a specific color or fluorescence to the membrane. When the sensor is exposed to a sample containing the target cation, the ionophore facilitates the extraction of the cation into the membrane. To maintain charge neutrality, a corresponding number of protons are expelled from the membrane, leading to the deprotonation of this compound (C).
The equilibrium can be represented as:
M⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ ML⁺ (mem) + C (mem) + H⁺ (aq)
This shift in equilibrium results in a change in the ratio of the protonated to the deprotonated form of this compound, which is directly observed as a change in the optical signal.
Signaling Pathway Diagram
Caption: Ion-exchange mechanism of this compound in a sensor membrane.
Quantitative Data
The performance of a this compound-based optode is characterized by several key parameters, including its acidity constant (pKa) within the membrane and the selectivity of the chosen ionophore for the target ion over other interfering ions.
Table 1: Acidity Constants (pKa) of this compound (ETH 5294) in PVC Membranes
| Plasticizer | pKa | Reference |
| Bis(2-ethylhexyl)sebacate (DOS) | 9.1 | [2] |
| o-Nitrophenyloctylether (NPOE) | 12.0 | [2] |
Note: The pKa is highly dependent on the polarity of the plasticizer used in the membrane.
Table 2: Selectivity Coefficients (log Kpot) for Ion-Selective Optodes using this compound
| Target Ion | Ionophore | Interfering Ion | log Kpot |
| K⁺ | Valinomycin | Na⁺ | -4.9 |
| Ca²⁺ | ETH 129 | K⁺ | -4.8 |
| Ca²⁺ | ETH 129 | Na⁺ | -4.9 |
| Ca²⁺ | ETH 129 | Mg²⁺ | -5.2 |
| Na⁺ | Sodium Ionophore X | K⁺ | -2.4 |
| Na⁺ | Sodium Ionophore X | Li⁺ | -2.9 |
| Na⁺ | Sodium Ionophore X | Ca²⁺ | -3.8 |
| Na⁺ | Sodium Ionophore X | Mg²⁺ | -4.1 |
Note: Selectivity coefficients are dependent on the specific composition of the sensor membrane.
Experimental Protocols
Synthesis of this compound (N-Octadecanoyl-Nile Blue)
Disclaimer: This is a generalized protocol based on standard acylation reactions. Researchers should consult relevant literature and safety data sheets before proceeding.
Materials:
-
Nile Blue A (or its free base)
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Octadecanoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or chloroform
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve Nile Blue in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight molar excess of anhydrous pyridine or triethylamine to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess of octadecanoyl chloride dissolved in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield pure N-Octadecanoyl-Nile Blue.
Fabrication of an Ion-Selective Optode Membrane
Materials:
-
This compound
-
Selective Ionophore (e.g., Valinomycin for K⁺)
-
Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTpClPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., DOS or NPOE)
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Tetrahydrofuran (THF), freshly distilled
Procedure:
-
In a clean glass vial, dissolve precise amounts of this compound, the selective ionophore, the ionic additive, PVC, and the plasticizer in THF. A typical composition might be (by weight): 1% this compound, 2% Ionophore, 0.5% Ionic Additive, 33% PVC, and 63.5% Plasticizer.
-
Mix the components thoroughly until a homogeneous "cocktail" is formed.
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Cast the cocktail onto a clean, flat surface (e.g., a glass plate or a suitable transparent support material) using a spin-coater or a casting knife to achieve a thin, uniform membrane.
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Allow the solvent to evaporate completely in a dust-free environment, typically for 24 hours.
-
The resulting transparent, flexible membrane can then be cut to the desired size and mounted in a flow cell or on the tip of a fiber optic probe for measurements.
Measurement of Ion Concentration
Experimental Setup:
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A light source (e.g., tungsten lamp for absorbance, LED or laser for fluorescence)
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A flow-through cell or a cuvette holder for the optode membrane
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A spectrometer or a photodetector with appropriate filters
-
A peristaltic pump for flowing sample and buffer solutions
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A data acquisition system
Procedure:
-
Mount the optode membrane in the flow cell.
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Equilibrate the membrane by flowing a buffer solution at a constant pH.
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Record the baseline optical signal (absorbance or fluorescence) of the fully protonated or deprotonated form of this compound by flowing a strong acid or base solution, respectively.
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Introduce a series of standard solutions with known concentrations of the target ion and record the steady-state optical signal for each.
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Generate a calibration curve by plotting the change in absorbance or fluorescence as a function of the logarithm of the ion activity.
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Introduce the unknown sample and measure its optical response.
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Determine the concentration of the target ion in the sample by interpolating its response on the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the preparation and use of a this compound-based optode.
Conclusion
This compound is a versatile and robust tool for the development of optical sensors for a wide range of cations. Its mechanism, based on a well-understood ion-exchange equilibrium, allows for the rational design of sensors with high selectivity and sensitivity. By carefully selecting the ionophore and optimizing the membrane composition, researchers can tailor these optodes for specific applications in environmental monitoring, clinical diagnostics, and various fields of scientific research. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals working to harness the capabilities of this compound in their respective domains.
References
Principle of H+-Selective Chromoionophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to H+-selective chromoionophores. These compounds are fundamental to the development of optical sensors for a wide range of ions and molecules, with significant applications in chemical and biomedical research.
Core Principles of H+-Selective Chromoionophores
H+-selective chromoionophores are lipophilic pH indicators that undergo a change in their optical properties—either absorbance or fluorescence—in response to changes in proton concentration within a hydrophobic sensing membrane.[1] This principle is the foundation of many ion-selective optical sensors (optodes). The sensing mechanism typically relies on an ion-exchange equilibrium at the sample-membrane interface.
In a typical sensor formulation, the chromoionophore is embedded in a polymeric membrane, often made of polyvinyl chloride (PVC), along with a plasticizer to ensure the mobility of the sensing components. For the detection of ions other than protons, a specific ionophore that selectively binds the target analyte is also incorporated into the membrane.
The overall sensing scheme involves a competition between the target analyte ion and a proton for the ionophore, or a co-extraction of the analyte ion and a proton into the membrane. This dynamic equilibrium dictates the protonation state of the chromoionophore, which in turn produces a measurable optical signal.
Signaling Pathways
The signaling mechanism of H+-selective chromoionophore-based sensors depends on the charge of the target analyte.
Cation Sensing (Ion-Exchange Mechanism):
For the detection of a cation (M⁺), an ionophore (L) selective for that cation is included in the membrane. The cation from the sample solution is extracted into the membrane by the ionophore, and in the process, a proton (H⁺) is released from the protonated chromoionophore (CH⁺) to maintain charge neutrality. This deprotonation of the chromoionophore leads to a change in its absorbance or fluorescence.
Cation-exchange signaling pathway.
Anion Sensing (Co-extraction Mechanism):
For the detection of an anion (A⁻), the anion from the sample is extracted into the membrane along with a proton. This process is facilitated by an anion-selective ionophore or by the protonated chromoionophore itself acting as an anion receptor. The influx of protons into the membrane leads to the protonation of the chromoionophore (C), causing a change in its optical properties.
Anion co-extraction signaling pathway.
Quantitative Data
The performance of H+-selective chromoionophores is characterized by several key parameters, including their acidity constant (pKa) in the membrane, selectivity coefficients, and dynamic response range.
Acidity Constants (pKa) of H+-Selective Chromoionophores
The pKa of a chromoionophore within the sensor membrane is a critical parameter that determines the sensor's operating pH range. It is significantly influenced by the composition of the membrane, particularly the plasticizer used.[2]
| Chromoionophore | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane |
| ETH 5294 | 12.1 | 14.8 |
| ETH 2439 | 9.7 | 12.0 |
| ETH 5350 | 10.1 | 12.4 |
| ETH 5418 | 10.8 | 13.0 |
| ETH 5315 | 11.2 | 13.4 |
| ETH 7061 | 11.6 | 13.8 |
| ETH 7075 | 8.1 | 10.6 |
| ETH 2412 | 7.9 | 10.2 |
| Data sourced from Qin, Y., & Bakker, E. (2002). Talanta, 58(5), 909-918.[1][2] |
Selectivity Coefficients
The selectivity of an ion-selective optode is quantified by the selectivity coefficient, KoptI,J, which describes the preference of the sensor for the primary ion (I) over an interfering ion (J). Lower values of the selectivity coefficient indicate better selectivity for the primary ion.
The following table presents representative logarithmic selectivity coefficients for a nitrite (NO₂⁻) selective optical sensor based on a Co(III)-corrole ionophore and various H+-selective chromoionophores.
| Chromoionophore | Interfering Ion (J) | log KoptNO₂,J |
| Chromoionophore I | ClO₄⁻ | -1.5 |
| SCN⁻ | -1.8 | |
| NO₃⁻ | -2.5 | |
| Br⁻ | -3.2 | |
| Cl⁻ | -3.8 | |
| Chromoionophore V | ClO₄⁻ | -1.7 |
| SCN⁻ | -2.0 | |
| NO₃⁻ | -2.8 | |
| Br⁻ | -3.5 | |
| Cl⁻ | -4.0 | |
| Data adapted from Liu, X., et al. (2014). ACS Applied Materials & Interfaces, 6(15), 12473-12480. |
Dynamic Response Range
The dynamic response range of an optical sensor based on H+-selective chromoionophores is the concentration range of the analyte over which the sensor provides a measurable and reproducible signal. This range is influenced by the pKa of the chromoionophore, the binding constant of the ionophore for the analyte, and the pH of the sample. Typically, these sensors have a dynamic range of 2-3 orders of magnitude in analyte concentration. The response range can be extended by using a pH gradient across the sensor surface.
Experimental Protocols
General Workflow for Sensor Development and Characterization
The development and characterization of an optical sensor based on H+-selective chromoionophores follows a systematic workflow.
General experimental workflow.
Preparation of a PVC-based Ion-Selective Optical Sensor Membrane
This protocol describes the preparation of a typical PVC membrane for an optical ion sensor.
Materials:
-
High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (NPOE))
-
H+-selective chromoionophore (e.g., ETH 5294)
-
Ionophore (selective for the target analyte)
-
Lipophilic salt/ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Component Weighing: Accurately weigh the membrane components. A typical composition might be: 33% (w/w) PVC, 66% (w/w) plasticizer, and 1-2% (w/w) of the combined sensing components (chromoionophore, ionophore, and ionic additive).
-
Dissolution: Dissolve the weighed components in a minimal amount of fresh THF in a small glass vial. Ensure complete dissolution by gentle vortexing or stirring.
-
Casting: Pour the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the casting ring with a watch glass to allow for slow evaporation of the THF over approximately 24 hours. This slow evaporation is crucial for forming a homogenous, transparent membrane.
-
Membrane Curing: After the THF has evaporated, the membrane is left to cure for another 24 hours to ensure all residual solvent is removed.
-
Sensor Fabrication: Cut a small disc from the master membrane (e.g., 5-7 mm diameter) and mount it into a suitable sensor body or onto a transparent support for optical measurements.
-
Conditioning: Before use, condition the sensor membrane by soaking it in a solution of the primary ion for several hours.
Determination of Chromoionophore pKa using the Sandwich Membrane Method
The sandwich membrane method is an in-situ technique to determine the binding properties of ionophores and chromoionophores within the polymeric membrane.
Principle: Two membranes with different compositions are pressed together, and the potential difference across the interface is measured. For pKa determination of a neutral chromoionophore, one membrane contains the chromoionophore, while the other does not. The potential difference is measured as a function of the pH of the bathing solutions.
Procedure:
-
Membrane Preparation: Prepare two sets of PVC membranes as described in section 3.2.
-
Membrane 1: Contains the plasticizer, PVC, a lipophilic cation exchanger (e.g., KTpClPB), and the H+-selective chromoionophore.
-
Membrane 2: Contains the same components as Membrane 1, but without the chromoionophore.
-
-
Electrode Assembly:
-
Mount a disc of Membrane 2 in an ion-selective electrode body with a defined inner filling solution and an internal reference electrode (e.g., Ag/AgCl).
-
Place a disc of Membrane 1 on top of the first membrane, ensuring good contact.
-
Place a second electrode body with inner filling solution and reference electrode on top of Membrane 1, creating the "sandwich."
-
-
Potential Measurement:
-
Immerse the sandwich membrane assembly in a series of buffer solutions with varying pH values.
-
Record the electromotive force (EMF) at each pH.
-
-
Data Analysis:
-
The potential difference between the two configurations (with and without the chromoionophore) is plotted against the pH of the external solution.
-
The pKa of the chromoionophore in the membrane is determined from the inflection point of the resulting sigmoidal curve.
-
Synthesis of H+-Selective Chromoionophores
Many H+-selective chromoionophores are based on the Nile Blue scaffold. The synthesis often involves the condensation of a substituted aminophenol with a nitroso-aniline derivative, followed by modification to enhance lipophilicity.
Example: Synthesis of an N-Acyl Nile Blue Derivative (e.g., ETH 5294)
The synthesis of this compound (ETH 5294), which is N-octadecanoyl-Nile Blue, is a multi-step process that starts with the synthesis of the Nile Blue core.
-
Synthesis of Nile Blue: Nile Blue is typically synthesized by the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine.
-
Acylation of Nile Blue: The amino group of the Nile Blue core is then acylated to introduce a long alkyl chain, which imparts the necessary lipophilicity for retention in the sensor membrane. This can be achieved by reacting Nile Blue with a long-chain acyl chloride, such as octadecanoyl chloride, in the presence of a base.
This guide provides a foundational understanding of H+-selective chromoionophores. For more specific applications and advanced sensor design, further consultation of the primary literature is recommended.
References
- 1. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06636F [pubs.rsc.org]
Chromoionophore I (ETH 5294): A Technical Guide for Hydrophobic pH Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I, also known by its ETH designation ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore.[1] Structurally a derivative of Nile Blue, it is a versatile dye molecule extensively utilized as a pH indicator in hydrophobic environments such as polymer membranes for optical sensors (optodes) and in ion-selective electrodes (ISEs).[2][3][4] Its oil-soluble nature and distinct pH-dependent spectral properties make it an invaluable tool for pH measurements in non-aqueous or membrane-based systems, which are of significant interest in various fields including biomedical diagnostics and pharmaceutical analysis.[2]
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, the mechanism of its pH-sensing function, detailed experimental protocols for its application, and a summary of its key quantitative data.
Physicochemical and Spectroscopic Properties
This compound is characterized by its significant hydrophobicity, which allows for its stable incorporation into plasticized polymer membranes with minimal leaching. Its chemical and spectroscopic properties are summarized below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | |
| CAS Number | 125829-24-5 | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Appearance | Solid | |
| Solubility | Oil-soluble, Soluble in DMSO (10 mM), THF | |
| Melting Point | 91-93 °C |
Table 2: Spectroscopic and Sensing Properties of this compound
| Parameter | Value | Conditions | Reference |
| pKa | 10.8 | PVC membrane with DOS plasticizer | |
| 11.4 | PVC membrane with DOS plasticizer | ||
| Generally 2-3 orders of magnitude lower in DOS than NPOE | PVC membranes | ||
| Absorbance Maximum (λmax) - Deprotonated Form | ~530 nm | Chloroform | |
| ~550 nm | Tetrahydrofuran (THF) | ||
| Absorbance Maximum (λmax) - Protonated Form | ~610-620 nm | Pectin-Chitosan Membrane | |
| Fluorescence - Protonated Form | λex: 614 nm; λem: 663 nm | Not specified | |
| Fluorescence Quantum Yield | Data not readily available in the literature. |
Note: The spectral properties of this compound are highly dependent on the polarity and composition of its microenvironment, particularly the choice of plasticizer in a membrane.
Signaling Pathway and Mechanism of Action
The pH sensing mechanism of this compound is based on a reversible protonation-deprotonation equilibrium of its diethylamino group. This functional group is a highly basic site that acts as a proton acceptor.
In an environment with high proton concentration (low pH), the diethylamino group becomes protonated. This protonation induces a significant change in the electronic structure of the molecule's extensive π-conjugated system. The alteration of the electronic distribution leads to a shift in the molecule's absorption and fluorescence spectra. The protonated form of this compound is characterized by a strong absorbance in the longer wavelength region of the visible spectrum and exhibits fluorescence.
Conversely, in an environment with low proton concentration (high pH), the diethylamino group remains in its deprotonated, neutral state. This form of the molecule has a different electronic configuration, resulting in an absorption maximum at a shorter wavelength and negligible fluorescence. This distinct change in optical properties upon protonation allows for the ratiometric or absolute measurement of pH.
Caption: pH sensing mechanism of this compound.
Experimental Protocols
The most common application of this compound is in plasticized PVC-based optical sensors (optodes). Below is a generalized protocol for the fabrication and use of such a sensor for pH measurement.
Materials and Reagents
-
This compound (ETH 5294)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer: bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE)
-
Ionic additive (optional, to enhance ion exchange): e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Solvent: Tetrahydrofuran (THF), analytical grade
-
Transparent support: Glass slides or polyester sheets
-
Buffer solutions of known pH for calibration
Preparation of the Optode Membrane Cocktail
-
Component Weighing: Prepare a stock solution of the membrane components in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer (DOS or NPOE), and 1% active components (chromoionophore and any ionic additives). For example, to prepare a 200 mg cocktail:
-
PVC: ~66 mg
-
Plasticizer (DOS or NPOE): ~132 mg
-
This compound: ~1-2 mg
-
NaTFPB (if used): ~1 mg
-
-
Dissolution: Dissolve all components in a suitable volume of THF (e.g., 2 mL) in a glass vial. Ensure complete dissolution by gentle vortexing or stirring. The resulting solution should be homogeneous.
Fabrication of the Optode Film
-
Casting: A glass ring (e.g., 22 mm inner diameter) can be placed on a clean glass slide.
-
Solvent Evaporation: Pipette the prepared cocktail solution into the glass ring. Cover the setup loosely to allow for slow solvent evaporation over 24 hours at room temperature. This slow evaporation is crucial for forming a uniform, transparent, and mechanically stable membrane.
-
Membrane Conditioning: Once the film is completely dry, it can be carefully peeled from the glass slide. The resulting membrane can be cut into smaller pieces for use in different sensing setups. Before the first use, it is advisable to condition the optode membrane by soaking it in a buffer solution of a known pH (e.g., pH 7) for several hours.
pH Measurement Procedure
-
Instrumentation: A UV-Vis spectrophotometer or a spectrofluorometer is required. The optode membrane should be mounted in a cuvette holder that allows for the light beam to pass through it.
-
Blank Measurement: A blank measurement should be performed with a membrane prepared without the chromoionophore to account for any background absorbance from the PVC and plasticizer.
-
Calibration:
-
Expose the optode membrane to a series of standard buffer solutions with accurately known pH values that span the desired measurement range.
-
Allow the membrane to equilibrate with each buffer solution until a stable absorbance or fluorescence signal is obtained. The response time can vary depending on the membrane thickness and composition.
-
Record the absorbance spectrum or fluorescence intensity at the relevant wavelengths for both the protonated and deprotonated forms.
-
Construct a calibration curve by plotting the ratio of the absorbances (or fluorescence intensities) at two wavelengths versus the pH of the standard solutions.
-
-
Sample Measurement:
-
Immerse the calibrated optode in the sample solution.
-
Allow the system to reach equilibrium.
-
Record the absorbance or fluorescence signal.
-
Determine the pH of the sample by interpolating the measured signal ratio on the calibration curve.
-
-
Regeneration: Between measurements, the sensor can be regenerated by immersing it in a solution that brings it back to a defined protonation state (e.g., a high or low pH buffer), followed by re-equilibration in a neutral buffer.
Caption: Generalized workflow for pH optode fabrication and use.
Conclusion
This compound is a robust and reliable hydrophobic pH indicator with well-characterized properties that make it suitable for a wide range of research and development applications. Its utility in creating optical sensors for non-aqueous environments provides a powerful alternative to traditional pH measurement techniques. By understanding its fundamental properties and following established protocols, researchers can effectively leverage this compound for accurate and sensitive pH determination in complex matrices.
References
An In-Depth Technical Guide to Lipophilic Neutral Carrier Chromoionophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipophilic neutral carrier chromoionophores are essential components in the development of optical sensors (optodes) and ion-selective electrodes (ISEs) for a wide range of applications, from clinical diagnostics to environmental monitoring and pharmaceutical analysis. These highly engineered molecules are designed to selectively bind specific ions, resulting in a measurable change in their optical properties, such as color (absorbance) or fluorescence. This technical guide provides a comprehensive overview of the core principles, mechanisms of action, quantitative characteristics, and experimental methodologies associated with lipophilic neutral carrier chromoionophores. Detailed experimental protocols for sensor fabrication and characterization are provided, along with visualizations of the key signaling pathways and workflows to facilitate a deeper understanding of this critical sensor technology.
Core Principles and Mechanisms of Action
Lipophilic neutral carrier chromoionophores are sophisticated organic molecules that act as ion-selective indicators within a hydrophobic sensor membrane. Their operation is based on the principle of reversible binding of a target ion, which in turn modulates the electronic properties of the chromoionophore and leads to a change in its light absorption or emission characteristics.[1][2]
The sensor membrane is typically a plasticized polymer matrix, most commonly poly(vinyl chloride) (PVC), which provides a lipophilic environment for the chromoionophore and an ionophore. The key components of such a sensor system are:
-
Chromoionophore: A lipophilic dye that can exist in both protonated and deprotonated forms, each with a distinct absorption or fluorescence spectrum. It acts as a transducer, converting the chemical event of ion binding into an optical signal.
-
Ionophore (Neutral Carrier): A lipophilic molecule that selectively binds the target analyte ion. The high selectivity of the sensor is primarily determined by the ionophore.
-
Lipophilic Ionic Sites: These are added to the membrane to control the concentration of free ions within the membrane and to ensure its permselectivity.
The sensing mechanism can be broadly categorized into two types:
1.1. Ion-Exchange Mechanism (for Cations):
In this mechanism, the target cation (M⁺) from the sample solution is extracted into the membrane phase by the ionophore (L). To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺). This deprotonation event causes a change in the optical properties of the chromoionophore.
1.2. Co-extraction Mechanism (for Anions):
For the detection of anions (A⁻), the ionophore facilitates the extraction of the anion from the sample into the membrane. To maintain charge neutrality, a proton is co-extracted from the sample solution, leading to the protonation of the chromoionophore (C) and a corresponding change in its optical signal.
Quantitative Data Presentation
The performance of a chromoionophore-based sensor is characterized by several key parameters. The following tables summarize important quantitative data for commonly used chromoionophores and ionophores.
Table 1: Acidity Constants (pKa) of Common Chromoionophores in Plasticized PVC Membranes [3]
| Chromoionophore | Plasticizer | pKa |
| ETH 5294 | DOS | 9.2 |
| ETH 5294 | NPOE | 11.8 |
| ETH 2439 | DOS | 8.1 |
| ETH 2439 | NPOE | 10.5 |
| ETH 5350 | DOS | 8.8 |
| ETH 5350 | NPOE | 11.2 |
| ETH 5418 | DOS | 7.9 |
| ETH 5418 | NPOE | 10.2 |
| ETH 5315 | DOS | 9.8 |
| ETH 5315 | NPOE | 12.1 |
| ETH 7061 | DOS | 10.1 |
| ETH 7061 | NPOE | 12.5 |
| ETH 7075 | DOS | 11.0 |
| ETH 7075 | NPOE | 13.3 |
| ETH 2412 | DOS | 11.5 |
| ETH 2412 | NPOE | 13.9 |
DOS: Bis(2-ethylhexyl) sebacate; NPOE: o-Nitrophenyl octyl ether
Table 2: Logarithmic Selectivity Coefficients (log K_pot_ij) of a Potassium Ion-Selective Electrode with Different Interfering Ions [4]
| Interfering Ion (j) | GCE/ISM | GCE/PPer/ISM | GCE/POT/ISM | GCE/PANI/ISM | GCE/PEDOT/ISM |
| Na⁺ | -2.67 | -2.71 | -2.73 | -2.75 | -2.78 |
| Mg²⁺ | -3.45 | -3.51 | -3.54 | -3.57 | -3.61 |
| Ca²⁺ | -3.21 | -3.26 | -3.29 | -3.32 | -3.36 |
GCE: Glassy Carbon Electrode; ISM: Ion-Selective Membrane; PPer: Poly(perinone); POT: Poly(3-octylthiophene); PANI: Polyaniline; PEDOT: Poly(3,4-ethylenedioxythiophene)
Table 3: Spectral Properties of Chromoionophore I (ETH 5294)
| State | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Reference |
| Deprotonated (in Chloroform) | ~630 nm | Not typically fluorescent | [5] |
| Protonated (in Chloroform) | ~550 nm | Not typically fluorescent | |
| In PVC/NPOE membrane (Deprotonated) | ~660 nm | - | |
| In PVC/NPOE membrane (Protonated) | ~540 nm | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common chromoionophore, fabrication of an ion-selective optode membrane, and characterization of the sensor's response.
3.1. Synthesis of this compound (ETH 5294; N-Octadecanoyl-Nile Blue)
Disclaimer: This is a representative synthesis protocol. Appropriate safety precautions should be taken when handling all chemicals.
Materials:
-
Nile Blue A
-
Octadecanoyl chloride
-
Pyridine
-
Chloroform
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve Nile Blue A in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of octadecanoyl chloride in dry chloroform to the cooled Nile Blue A solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a dark solid.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
3.2. Fabrication of an Ion-Selective Optode Membrane
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyl octyl ether - NPOE)
-
Ionophore (specific to the target ion)
-
Chromoionophore (e.g., ETH 5294)
-
Lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Glass rings or petri dish
Procedure:
-
Prepare a cocktail solution by dissolving the appropriate amounts of PVC, plasticizer, ionophore, chromoionophore, and lipophilic ionic additive in THF. A typical composition might be (w/w): 33% PVC, 65% plasticizer, 1% ionophore, 0.5% chromoionophore, and 0.5% ionic additive.
-
Thoroughly mix the solution until all components are completely dissolved, for example, by using a vortex mixer or magnetic stirrer.
-
Pour the cocktail solution into a glass ring placed on a clean, flat glass plate.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This ensures the formation of a homogenous, transparent membrane.
-
Let the solvent evaporate completely at room temperature for at least 24 hours.
-
Once dry, carefully peel the membrane from the glass plate.
-
Cut out small discs from the membrane for use in the optical sensor.
3.3. Determination of the Sensor's Response to an Analyte
Materials and Equipment:
-
Fabricated ion-selective optode membrane
-
Spectrophotometer or fluorometer
-
Cuvette or flow-through cell
-
A series of standard solutions of the target ion with varying concentrations
-
pH buffer solutions
Procedure:
-
Mount the optode membrane in a suitable holder within the spectrophotometer or fluorometer.
-
Equilibrate the membrane with a blank solution (e.g., a buffer solution without the target ion) until a stable baseline signal is obtained.
-
Introduce the standard solutions of the target ion to the membrane, starting from the lowest concentration.
-
Allow the membrane to equilibrate with each standard solution until a stable optical signal (absorbance or fluorescence intensity) is recorded. The time required to reach a stable signal is the response time of the sensor.
-
Record the absorbance or fluorescence spectrum for each standard solution.
-
Plot the absorbance at the wavelength of maximum change or the fluorescence intensity versus the logarithm of the ion activity or concentration to generate a calibration curve.
-
The selectivity of the sensor can be determined by measuring its response to interfering ions in a similar manner and calculating the selectivity coefficients using the separate solution method or the fixed interference method.
Visualization of Signaling Pathways and Workflows
Graphviz (DOT language) is used to create diagrams illustrating the key processes involved in chromoionophore-based sensing.
4.1. Ion-Exchange Mechanism for Cation Detection
Caption: Ion-exchange mechanism for cation (M+) detection.
4.2. Co-extraction Mechanism for Anion Detection
Caption: Co-extraction mechanism for anion (A-) detection.
4.3. Experimental Workflow for Sensor Development
Caption: Workflow for chromoionophore-based sensor development.
Applications in Drug Development and Research
Lipophilic neutral carrier chromoionophore-based sensors have found numerous applications in the pharmaceutical and biomedical fields:
-
Drug Analysis: Quantification of ionic drugs in pharmaceutical formulations.
-
Biomedical Sensing: Real-time monitoring of physiologically important ions such as K⁺, Na⁺, and Ca²⁺ in biological fluids.
-
High-Throughput Screening: Development of miniaturized sensor arrays for rapid screening of drug candidates that interact with ion channels or transporters.
-
Cellular Imaging: Design of fluorescent nanosensors for imaging ion fluxes in living cells.
Conclusion
Lipophilic neutral carrier chromoionophores represent a powerful and versatile class of molecules for the development of highly selective and sensitive optical ion sensors. A thorough understanding of their underlying principles, quantitative characteristics, and the experimental protocols for their implementation is crucial for researchers and scientists working in analytical chemistry, sensor development, and drug discovery. The methodologies and data presented in this technical guide provide a solid foundation for the design, fabrication, and application of these advanced sensing systems. The continued development of novel chromoionophores and ionophores with improved photophysical properties and selectivities will further expand the utility of this technology in addressing complex analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Chromoionophore I: A Technical Guide to its Fluorescence and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromoionophore I, also known as ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore.[1] As a derivative of the Nile Blue dye, it is a critical component in the fabrication of optical sensors (optodes) for measuring pH and the activity of other ions through co-extraction or ion-exchange mechanisms.[2][3] Its utility stems from a distinct change in its optical properties, particularly its fluorescence, upon protonation. This technical guide provides an in-depth overview of the fluorescence excitation and emission spectra of this compound, detailed experimental protocols for their measurement, and a visualization of its signaling pathway.
Core Photophysical and Chemical Properties
The fundamental properties of this compound are essential for its application in sensory systems. Quantitative data are summarized in the table below for quick reference.
| Property | Value | Source |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | [1] |
| CAS Number | 125829-24-5 | [4] |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Physical Form | Solid | |
| Melting Point | 91-93 °C | |
| Fluorescence λex (Protonated) | 614 nm | |
| Fluorescence λem (Protonated) | 663 nm | |
| Absorption λmax (Deprotonated) | ~530 nm (in Chloroform) | |
| Solubility | Oil-soluble, hydrophobic |
Spectroscopic Characteristics
The functionality of this compound as an indicator is rooted in its spectroscopic behavior. Like other fluorophores, it absorbs light at a specific range of wavelengths (the excitation spectrum) and, after a brief excited state lifetime, emits light at a longer wavelength range (the emission spectrum). This phenomenon, known as the Stokes shift, is fundamental to fluorescence measurements as it allows the emitted signal to be distinguished from the excitation light.
The fluorescence excitation spectrum of a molecule is typically identical to its absorption spectrum. For this compound, the spectral properties are highly dependent on its protonation state.
-
Deprotonated State: In its neutral (deprotonated) form, the molecule has a primary absorption maximum around 530 nm when dissolved in chloroform.
-
Protonated State: Upon binding a proton, the electronic structure of the chromophore is altered, causing a significant shift in its spectral properties. The protonated form is fluorescent, with a maximum excitation wavelength (λex) at 614 nm and a maximum emission wavelength (λem) at 663 nm. This change forms the basis of its use as a pH sensor.
Signaling and Sensing Mechanism
This compound is classified as a neutral H⁺-selective ionophore. In sensing applications, it is typically embedded within a hydrophobic polymer or sol-gel matrix. The sensing mechanism is based on an ion-exchange equilibrium at the interface between the sample (aqueous phase) and the sensor membrane (organic phase).
The diethylamino group on the benzo[a]phenoxazine moiety acts as the proton binding site. In the presence of protons (low pH), this site becomes protonated, inducing the change in fluorescence. This reversible reaction allows for dynamic pH monitoring. When used to detect other cations (e.g., K⁺ or Ca²⁺), this compound is paired with a specific ionophore (like valinomycin for potassium) and anionic sites within the membrane. The analyte ion is selectively drawn into the membrane by the ionophore, and to maintain charge neutrality, a proton is expelled from the chromoionophore, causing a measurable optical signal.
Experimental Protocol: Fluorescence Spectra Measurement
This section provides a standardized protocol for accurately measuring the excitation and emission spectra of this compound. The procedure is designed to minimize common artifacts such as the inner filter effect.
4.1. Materials and Reagents
-
This compound (Selectophore® grade or equivalent)
-
Spectroscopy-grade solvent (e.g., ethanol, chloroform)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
4.2. Instrumentation
-
Spectrofluorometer equipped with:
-
High-intensity light source (e.g., Xenon arc lamp)
-
Excitation and emission monochromators
-
A sensitive detector (e.g., Photomultiplier Tube, PMT)
-
-
UV-Vis Spectrophotometer
4.3. Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Working Solution: Dilute the stock solution to prepare a working sample. Crucially, the concentration should be low enough that the absorbance at the excitation maximum is ≤ 0.1. This is verified using a UV-Vis spectrophotometer and is necessary to prevent the inner filter effect, where high concentrations of the fluorophore absorb the excitation light before it traverses the entire cuvette, leading to distorted spectra.
-
Blank Sample: Prepare a cuvette containing only the pure solvent to measure and subtract background signals, such as Raman scatter from the solvent.
4.4. Measurement Procedure
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.
-
Blank Subtraction: Record the emission spectrum of the solvent-only blank. This background spectrum will be subtracted from the sample's spectrum.
-
Determining Emission Spectrum:
-
Place the sample cuvette in the holder.
-
Set the excitation monochromator to the wavelength of maximum absorbance (for the protonated form, this would be ~614 nm).
-
Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 620 nm to 750 nm). The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Determining Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity (for the protonated form, ~663 nm).
-
Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 500 nm to 650 nm). The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Data Correction: For accurate representation, the raw spectra should be corrected for variations in instrument components, such as lamp intensity and detector sensitivity across different wavelengths. Most modern spectrofluorometers include software to perform these corrections automatically.
References
Spectral Properties of Protonated Chromoionophore I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core spectral properties of protonated Chromoionophore I (ETH 5294), a lipophilic derivative of the Nile Blue dye. Widely utilized as a proton-selective chromoionophore in optical sensors and bioimaging, its distinct spectral shifts upon protonation are fundamental to its function. This document provides a comprehensive overview of its absorbance and fluorescence characteristics, detailed experimental protocols for their measurement, and a visualization of the underlying signaling pathway.
Core Spectral Data
The protonation of the diethylamino group on the this compound molecule induces significant changes in its electron distribution, leading to pronounced shifts in its absorption and fluorescence spectra. The deprotonated form typically exhibits a blue-shifted absorbance and emission compared to the protonated state. The following tables summarize the key quantitative spectral data for this compound and its parent compound, Nile Blue, which serves as a close proxy.
| Form | Solvent/Condition | Absorbance Maximum (λmax) | Molar Absorptivity (ε) |
| Deprotonated | Chloroform | 530 nm[1] | Data not available |
| THF | 550 nm[1] | Data not available | |
| Alkaline (Nile Blue) | ~520 nm | Data not available | |
| Protonated | Methanol (Nile Blue) | ~627-635 nm | ~76,800 M⁻¹cm⁻¹ at 626.8 nm[2] |
| Acidic (Nile Blue) | ~630-635 nm | Data not available |
| Form | Solvent/Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence Quantum Yield (Φ) |
| Deprotonated | Hydrophobic environment | Data not available | ~575 nm | Increased relative to protonated[3][4] |
| Protonated | General | 614 nm | 663 nm | Data not available |
| Methanol (Nile Blue) | 540 nm | ~670 nm | 0.27 |
Signaling Pathway and Experimental Workflow
The spectral changes in this compound are a direct consequence of the protonation of the diethylamino group. This event alters the electronic structure of the phenoxazine core, leading to a shift in the energy required for electronic transitions.
Caption: Protonation equilibrium and resulting spectral shifts of this compound.
The following workflow outlines the general procedure for characterizing the spectral properties of this compound as a function of pH.
Caption: Workflow for pH-dependent spectral characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in characterizing the spectral properties of protonated this compound.
Preparation of Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of this compound and a series of working solutions at different pH values.
-
Materials:
-
This compound (ETH 5294)
-
Ethanol or other suitable organic solvent
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)
-
Calibrated pH meter
-
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.
-
Prepare a series of aqueous buffers with known pH values.
-
For each desired pH, prepare a working solution by diluting a small aliquot of the this compound stock solution into the corresponding buffer to a final concentration suitable for spectroscopic measurements (typically in the low micromolar range). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and spectral properties.
-
Measure and record the final pH of each working solution.
-
Absorbance Spectroscopy and pH Titration
-
Objective: To determine the absorbance spectra of this compound at different pH values and to identify the absorbance maxima of the protonated and deprotonated forms.
-
Instrumentation: UV-Vis Spectrophotometer
-
Protocol:
-
Using a dual-beam spectrophotometer, use the appropriate buffer solution as a blank.
-
Record the absorbance spectrum of each working solution over a relevant wavelength range (e.g., 400-800 nm).
-
Identify the absorbance maximum (λmax) for the spectra at the acidic and basic ends of the pH range, corresponding to the fully protonated and deprotonated forms, respectively.
-
Plot the absorbance at the λmax of the protonated and deprotonated forms as a function of pH to generate a titration curve.
-
The pKa of the chromoionophore can be determined from the midpoint of the sigmoidal fit to the titration curve.
-
Fluorescence Spectroscopy and pH Titration
-
Objective: To determine the fluorescence emission spectra of this compound at different pH values and to identify the emission maxima of the protonated and deprotonated forms.
-
Instrumentation: Fluorometer
-
Protocol:
-
For the protonated form, set the excitation wavelength to its absorbance maximum (determined from the absorbance measurements, e.g., ~630 nm).
-
Record the fluorescence emission spectrum for each working solution.
-
For the deprotonated form, set the excitation wavelength to its absorbance maximum (e.g., ~530-550 nm) and record the emission spectra.
-
Identify the emission maximum (λem) for the fully protonated and deprotonated forms from the spectra at the extremes of the pH range.
-
Plot the fluorescence intensity at the λem of the protonated and deprotonated forms as a function of pH to generate a fluorescence titration curve.
-
Determination of Molar Absorptivity and Quantum Yield (by proxy using Nile Blue data)
-
Molar Absorptivity (ε):
-
This requires preparing a series of solutions of known concentrations in a solvent where the species (protonated or deprotonated) is stable.
-
Measure the absorbance at the λmax for each concentration in a cuvette with a known path length (typically 1 cm).
-
According to the Beer-Lambert law (A = εcl), the molar absorptivity can be calculated from the slope of a plot of absorbance versus concentration. For Nile Blue in methanol, a value of approximately 76,800 M⁻¹cm⁻¹ at 626.8 nm has been reported.
-
-
Fluorescence Quantum Yield (Φ):
-
The quantum yield is typically determined relative to a standard with a known quantum yield.
-
The absorbance of the sample and the standard at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.
-
The integrated fluorescence intensity of the sample and the standard are measured.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively. For Nile Blue in methanol, a quantum yield of 0.27 has been reported.
-
References
In-Depth Technical Guide to the Solubility of Chromoionophore I in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Chromoionophore I (also known as ETH 5294), a widely used lipophilic pH indicator in various scientific and biomedical applications. Due to the scarcity of publicly available quantitative solubility data, this document compiles reported concentrations of this compound in various organic solvents and presents a generalized experimental protocol for determining its solubility.
Introduction to this compound
This compound is a hydrophobic, oil-soluble dye belonging to the Nile Blue family of compounds. Its chemical structure, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine, imparts a significant lipophilic character, making it virtually insoluble in water but soluble in many organic solvents and plasticizers. This property is crucial for its primary application in ion-selective electrodes (ISEs) and optical sensors (optodes), where it is incorporated into a polymeric membrane to detect changes in pH. The protonation and deprotonation of the molecule lead to a distinct color change, allowing for the optical determination of ion concentrations.
Solubility of this compound in Organic Solvents
Table 1: Reported Concentrations of this compound in Various Organic Solvents
| Solvent | Reported Concentration | Molar Concentration (mol/L) | Application Context |
| Chloroform (CHCl₃) | 1.7 x 10⁻³ mol/L | 0.0017 | Preparation of a stock solution for monolayer studies. |
| Dichloromethane (DCM) | 0.02 M | 0.02 | Component of a lipophilic droplet for studying photo-chemopropulsion. |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 0.01 | Preparation of a stock solution for biological assays. |
| Tetrahydrofuran (THF) | Not specified, but used as a solvent for cocktails | - | Commonly used to dissolve this compound with PVC, plasticizers, and ionophores for creating ion-selective membranes. |
| Cyclohexanone | 1.6 - 3.2 mM | 0.0016 - 0.0032 | Solvent for creating optode inks for printing on fabrics. |
| Acetonitrile | Not specified, but used as a solvent for deposition | - | Used to dissolve this compound for deposition onto an electrode surface. |
Note: The concentrations listed above do not necessarily represent the maximum solubility (saturation point) of this compound in the respective solvents. They are concentrations at which the compound has been successfully dissolved to create working solutions for various experimental purposes.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophobic compound like this compound in an organic solvent, based on the widely accepted saturation shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., Dichloromethane, Tetrahydrofuran, etc.)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. For hydrophobic compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in the supernatant no longer increases).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of the organic solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated supernatant by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was conducted.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Signaling Mechanism of this compound in an Ion-Selective Optode
This diagram illustrates the principle of operation for an ion-selective optode for a generic cation (C⁺) using this compound as the pH indicator.
Conclusion
This compound is a critical component in the field of chemical sensing due to its lipophilic nature and pH-dependent optical properties. While a definitive, quantitative dataset of its solubility in common organic solvents is not widely documented, this guide provides a summary of known successful solution preparations and a robust, generalized protocol for its experimental determination. The provided diagrams offer a clear visualization of both the practical workflow for solubility testing and the fundamental signaling mechanism in its primary application. This information serves as a valuable resource for researchers and professionals working with this compound in sensor development and other applications requiring its dissolution in organic media.
Chromoionophore I: A Deep Dive into its Discovery, Development, and Application in Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Chromoionophore I (ETH 5294), a pivotal component in the development of ion-selective electrodes (ISEs) and optical sensors (optodes). We will delve into its discovery as a lipophilic derivative of Nile Blue, its synthesis, and its mechanism of action. This guide provides detailed experimental protocols, quantitative performance data, and visualizations to support researchers in the application of this versatile molecule.
Introduction: The Genesis of a Lipophilic pH Indicator
This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide or N-octadecanoyl-Nile Blue, is a hydrophobic, H⁺-selective neutral chromoionophore.[1][2] Its development arose from the need for highly lipophilic indicator dyes that could be stably incorporated into the polymeric membranes of ion sensors. The core structure of this compound is derived from Nile Blue, a well-known phenoxazine dye.[3] The introduction of a long C17 alkyl chain via an amide linkage significantly enhances its lipophilicity, preventing its leaching from the sensor's organic membrane phase into the aqueous sample.[1] This modification allows for the creation of robust and durable sensors for a variety of applications.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | [4] |
| CAS Number | 125829-24-5 | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Melting Point | 91-93 °C | |
| Appearance | Brown to black solid | |
| Solubility | Oil-soluble, Soluble in DMSO (10 mM) | |
| Fluorescence (protonated) | λex ~614 nm; λem ~663 nm |
Mechanism of Action: An Ion-Exchange Signaling Pathway
The functionality of this compound in ion-selective optodes is predicated on a reversible ion-exchange mechanism at the membrane-sample interface. In a cation-selective optode, the membrane is typically composed of a polymer matrix (e.g., PVC), a plasticizer (e.g., DOS), a specific ionophore that selectively binds the target cation, and this compound as the signal transducer.
The signaling cascade can be summarized as follows:
-
Initial State: In the absence of the target cation, this compound exists in its protonated form (CH⁺), imparting a specific color or fluorescence to the membrane.
-
Ion Recognition: When the optode comes into contact with a sample containing the target cation (M⁺), the ionophore (L) selectively binds the cation at the membrane surface, forming a complex (ML⁺).
-
Ion Exchange: To maintain charge neutrality within the membrane, the formation of the positively charged ionophore-cation complex facilitates the release of a proton (H⁺) from the protonated this compound (CH⁺) into the aqueous sample.
-
Signal Transduction: The deprotonation of this compound to its neutral form (C) results in a distinct change in its absorption and fluorescence properties. This optical change is the analytical signal that is measured and correlated to the concentration of the target cation.
This process is reversible, allowing for the continuous monitoring of ion concentrations. The equilibrium of this ion-exchange reaction is influenced by the concentration of the target cation in the sample and the pH of the sample.
Synthesis of this compound
This compound is synthesized through the acylation of Nile Blue with a long-chain fatty acid chloride, typically octadecanoyl chloride. This reaction attaches the C18 alkyl chain to the imino group of the Nile Blue molecule.
Detailed Experimental Protocol for Synthesis
Materials:
-
Nile Blue A chloride (or sulfate)
-
Octadecanoyl chloride
-
Anhydrous pyridine (or another suitable base and solvent)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve Nile Blue A in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add a solution of octadecanoyl chloride in anhydrous DCM to the Nile Blue solution at 0 °C with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as DCM or chloroform. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.
Characterization of this compound
UV-Vis Spectroscopy
The protonated and deprotonated forms of this compound exhibit distinct absorption spectra. The deprotonated (neutral) form typically shows an absorption maximum around 530-550 nm, while the protonated form absorbs at a longer wavelength, around 610-660 nm. This significant spectral shift upon protonation/deprotonation is the basis for its use in absorbance-based optical sensors.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be complex, showing signals corresponding to the aromatic protons of the benzo[a]phenoxazine core, the protons of the diethylamino group, and the long aliphatic chain of the octadecanoyl group. The exact chemical shifts would depend on the solvent used. A representative, though not experimentally derived, ¹H NMR spectrum would show characteristic peaks in the aromatic region (around 7-8.5 ppm), signals for the ethyl groups (triplet and quartet), and a large, broad signal for the methylene groups of the alkyl chain (around 1.2-2.5 ppm), with a distinct signal for the methylene group alpha to the carbonyl.
Application in Ion-Selective Optodes: Experimental Protocols
The preparation of ion-selective optodes is a critical step in the development of sensors based on this compound. The following are detailed protocols for the preparation of cation-selective optode membranes.
Preparation of a PVC-based Optode Membrane
Materials:
-
High molecular weight PVC
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Cation-selective ionophore (e.g., Valinomycin for K⁺, Calcium Ionophore II for Ca²⁺)
-
This compound (ETH 5294)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Cocktail Preparation: In a clean glass vial, dissolve the appropriate amounts of PVC, DOS, the specific ionophore, this compound, and the anionic additive in THF. A typical composition might be around 33% PVC, 66% DOS, and small amounts (in the mmol/kg range) of the ionophore, chromoionophore, and additive.
-
Homogenization: Thoroughly mix the components until a homogenous "cocktail" solution is obtained. This can be done by gentle shaking or vortexing.
-
Membrane Casting: Cast the cocktail solution onto a clean, flat support material, such as a glass slide or a suitable polymer film. The volume of the cocktail will determine the thickness of the final membrane.
-
Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. This process can take several hours.
-
Conditioning: Once the membrane is formed, it should be conditioned in a solution of the primary ion to ensure a stable and reproducible response.
Quantitative Performance Data
The performance of ion-selective optodes based on this compound is characterized by several key parameters, including selectivity, response range, detection limit, and response time.
Selectivity Coefficients
The selectivity of an ion-selective sensor is its ability to respond to the primary ion in the presence of other interfering ions. It is quantified by the selectivity coefficient, Kpot(A,B), where A is the primary ion and B is the interfering ion. A smaller value of Kpot(A,B) indicates a higher selectivity for the primary ion A.
Selectivity Coefficients (log Kpot(A,B)) for Cation-Selective Optodes using this compound:
| Primary Ion (A) | Interfering Ion (B) | log Kpot(A,B) | Ionophore Used | Reference |
| K⁺ | Na⁺ | -2.0 to -3.5 | Valinomycin | |
| K⁺ | Ca²⁺ | ~ -4.0 | Valinomycin | |
| K⁺ | Mg²⁺ | ~ -4.2 | Valinomycin | |
| Ca²⁺ | Na⁺ | -3.6 to -6.1 | Calcium Ionophore II | |
| Ca²⁺ | K⁺ | -3.8 | Calcium Ionophore II | |
| Ca²⁺ | Mg²⁺ | -4.1 | Calcium Ionophore II |
Note: Selectivity coefficients can vary depending on the membrane composition and the method of determination.
Response Characteristics
| Sensor Type | Dynamic Range | Limit of Detection (LOD) | Response Time (t₉₅) | Reference |
| K⁺-selective optode | 1 x 10⁻⁶ to 1 x 10⁻² M | ~ 1 x 10⁻⁶ M | ~ 3 minutes | |
| Ca²⁺-selective optode | 1 x 10⁻⁷ to 1 x 10⁻³ M | ~ 1 x 10⁻⁸ M | ~ 1 minute |
Conclusion
This compound has established itself as a cornerstone in the field of optical ion sensing. Its robust physicochemical properties, stemming from its lipophilic Nile Blue backbone, and its well-understood ion-exchange mechanism have enabled the development of a wide array of selective and sensitive optodes. This guide has provided a comprehensive overview of its discovery, synthesis, and application, complete with detailed protocols and performance data. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the ongoing development of advanced chemical sensors and their application in diverse fields, from clinical diagnostics to environmental monitoring.
References
- 1. Potassium ion-selective optodes based on the calix[6]arene hexaester and application in human serum assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 色离子载体 I Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nile Blue hydrochloride | C20H20ClN3O | CID 16938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Theoretical Basis of Chromoionophore-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical principles underlying chromoionophore-based optical sensors. These sensors are powerful analytical tools for the selective quantification of various ions, with significant applications in biomedical research, environmental monitoring, and pharmaceutical analysis.
Core Principles of Chromoionophore-Based Sensors
Chromoionophore-based sensors, also known as ion-selective optodes, are a type of chemical sensor that translates the activity of a specific ion in a sample into an optical signal, typically a change in color (colorimetric) or fluorescence (fluorometric). The fundamental principle of these sensors lies in an ion-exchange mechanism occurring within a selective membrane.
The sensor membrane is typically a thin polymer film, most commonly composed of poly(vinyl chloride) (PVC), a plasticizer, a specific ionophore, and a chromoionophore. The key components and their roles are:
-
Polymer Matrix: Provides the structural integrity of the sensor membrane. High molecular weight PVC is a common choice.
-
Plasticizer: A water-immiscible organic solvent that dissolves the other membrane components and facilitates the mobility of ions within the membrane. Bis(2-ethylhexyl) sebacate (DOS) and 2-nitrophenyl octyl ether (o-NPOE) are frequently used.
-
Ionophore: A lipophilic molecule that selectively binds to the target analyte ion. The high selectivity of the sensor is primarily determined by the choice of the ionophore.
-
Chromoionophore: A lipophilic pH indicator that can be reversibly protonated and deprotonated, with each form exhibiting a distinct absorption or emission spectrum.
-
Ionic Additives (Optional): Lipophilic salts, such as sodium tetraphenylborate (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTFPB), can be added to the membrane to reduce its electrical resistance and improve the sensor's response.
The sensing mechanism is based on the principle of maintaining charge neutrality within the organic sensor membrane. The recognition of the analyte by the ionophore triggers an ion-exchange process, which in turn alters the protonation state of the chromoionophore, leading to a measurable change in the optical properties of the sensor.
Signaling Pathways and Mechanisms
The signaling pathway differs for the detection of cations and anions.
Cation Sensing Mechanism
For the detection of a cation (Cz+), the sensor membrane is designed to facilitate an exchange between the target cation in the aqueous sample and protons (H+) initially associated with the chromoionophore (CHR) within the membrane.
Signaling Pathway for Cation Detection
Caption: Cation detection involves the exchange of the analyte cation for a proton within the sensor membrane.
Initially, the chromoionophore is in its protonated form. When the sensor is exposed to a sample containing the target cation, the ionophore selectively binds the cation and facilitates its transport into the membrane. To maintain electroneutrality, for every z+ charge of the cation entering the membrane, z protons are released from the chromoionophore into the aqueous sample. This deprotonation of the chromoionophore leads to a change in its absorbance or fluorescence, which is proportional to the concentration of the target cation.
Anion Sensing Mechanism
The detection of an anion (Az-) operates on a co-extraction mechanism. In this case, the ionophore (which is often a quaternary ammonium salt for anions) facilitates the extraction of the target anion from the aqueous sample into the organic membrane along with a proton.
Signaling Pathway for Anion Detection
Caption: Anion detection is based on the co-extraction of the analyte anion and a proton into the sensor membrane.
In the absence of the target anion, the chromoionophore is in its deprotonated state. Upon exposure to the sample, the ionophore binds the anion, and to maintain charge neutrality, a proton is co-extracted from the sample into the membrane, protonating the chromoionophore. This protonation event causes a change in the optical signal, which is dependent on the concentration of the target anion.
Quantitative Data of Representative Chromoionophore-Based Sensors
The performance of chromoionophore-based sensors is characterized by several key parameters, including their linear range, limit of detection (LOD), response time, and selectivity. The following tables summarize these parameters for sensors designed for the detection of potassium (K+), sodium (Na+), calcium (Ca2+), and chloride (Cl-) ions.
Table 1: Performance Characteristics of a Potassium (K+) Selective Optical Sensor
| Parameter | Value | Reference Ion(s) |
| Ionophore | Valinomycin | - |
| Linear Range | 10-5 M to 10-1 M | - |
| Limit of Detection | 10-6 M | - |
| Response Time | < 30 seconds | - |
| log KpotK+,Na+ | -3.5 | Na+ |
| log KpotK+,Ca2+ | -4.1 | Ca2+ |
| log KpotK+,Mg2+ | -4.4 | Mg2+ |
Table 2: Performance Characteristics of a Sodium (Na+) Selective Optical Sensor
| Parameter | Value | Reference Ion(s) |
| Ionophore | Sodium Ionophore X | - |
| Linear Range | 10-4 M to 10-1 M | - |
| Limit of Detection | 10-5 M | - |
| Response Time | ~ 1 minute | - |
| log KpotNa+,K+ | -1.7 | K+ |
| log KpotNa+,Ca2+ | < -3 | Ca2+ |
| log KpotNa+,Mg2+ | < -3 | Mg2+ |
Table 3: Performance Characteristics of a Calcium (Ca2+) Selective Optical Sensor [1][2][3][4]
| Parameter | Value | Reference Ion(s) |
| Ionophore | ETH 129 | - |
| Linear Range | 10-8 M to 10-3 M | - |
| Limit of Detection | 10-8.8 M | - |
| Response Time | < 1 minute | - |
| log KpotCa2+,K+ | -4.8 | K+ |
| log KpotCa2+,Na+ | -5.7 | Na+ |
| log KpotCa2+,Mg2+ | -5.9 | Mg2+ |
Table 4: Performance Characteristics of a Chloride (Cl-) Selective Optical Sensor
| Parameter | Value | Reference Ion(s) |
| Ionophore | Tridodecylmethylammonium chloride | - |
| Linear Range | 10-5 M to 10-1 M | - |
| Limit of Detection | 10-5 M | - |
| Response Time | ~ 15 seconds | - |
| log KpotCl-,Br- | -1.4 | Br- |
| log KpotCl-,NO3- | -6.7 | NO3- |
| log KpotCl-,I- | -1.7 | I- |
Experimental Protocols
The fabrication of a robust and reliable chromoionophore-based sensor requires careful preparation of the sensor membrane. The following protocols provide detailed methodologies for the preparation of PVC-based sensor membranes for the detection of K+, Ca2+, and Cl-.
General Workflow for Sensor Fabrication
The general procedure for fabricating a PVC membrane-based optical sensor involves the preparation of a sensor "cocktail," followed by the deposition of this cocktail onto a suitable substrate to form a thin film.
Experimental Workflow for PVC Membrane Sensor Fabrication
Caption: General workflow for the fabrication of a PVC membrane-based optical sensor.
Protocol for Potassium (K+) Selective Membrane
This protocol describes the preparation of a K+-selective membrane using valinomycin as the ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl) sebacate (DOS)
-
Valinomycin (Potassium Ionophore I)
-
Chromoionophore I (ETH 5294)
-
Sodium tetraphenylborate (NaTPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the sensor cocktail: In a glass vial, combine the following components:
-
PVC: ~33 mg
-
DOS: ~66 mg
-
Valinomycin: ~1 mg
-
This compound: ~0.5 mg
-
NaTPB: ~0.5 mg
-
-
Add 1.5 mL of anhydrous THF to the vial.
-
Seal the vial and vortex or sonicate the mixture until all components are fully dissolved and the solution is homogeneous.
-
Deposit the membrane: Place a clean glass slide or other suitable substrate on a level surface.
-
Using a micropipette, carefully drop-cast the desired volume of the sensor cocktail onto the substrate to achieve the desired membrane thickness.
-
Dry the membrane: Allow the THF to evaporate completely at room temperature in a dust-free environment. This process typically takes several hours. The resulting thin film is the K+-selective sensor membrane.
Protocol for Calcium (Ca2+) Selective Membrane
This protocol outlines the fabrication of a Ca2+-selective membrane using ETH 129 as the ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE)
-
Calcium Ionophore II (ETH 129)
-
This compound (ETH 5294)
-
Potassium tetrakis(4-chlorophenyl)borate (KTFPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the sensor cocktail: In a glass vial, combine the following components:
-
PVC: ~33 mg
-
o-NPOE: ~65 mg
-
ETH 129: ~1 mg
-
This compound: ~0.5 mg
-
KTFPB: ~0.5 mg
-
-
Add 1.5 mL of anhydrous THF to the vial.
-
Seal the vial and mix thoroughly until a homogeneous solution is obtained.
-
Deposit and dry the membrane: Follow steps 4-6 as described in the K+-selective membrane protocol.
Protocol for Chloride (Cl-) Selective Membrane
This protocol details the preparation of a Cl--selective membrane using tridodecylmethylammonium chloride as the ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl) sebacate (DOS)
-
Tridodecylmethylammonium chloride (Chloride Ionophore)
-
Chromoionophore III (ETH 5350)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the sensor cocktail: In a glass vial, combine the following components:
-
PVC: ~33 mg
-
DOS: ~65 mg
-
Tridodecylmethylammonium chloride: ~1 mg
-
Chromoionophore III: ~1 mg
-
-
Add 1.5 mL of anhydrous THF to the vial.
-
Seal the vial and mix until all components are fully dissolved.
-
Deposit and dry the membrane: Follow steps 4-6 as described in the K+-selective membrane protocol.
Conclusion
Chromoionophore-based sensors offer a versatile and highly selective platform for the detection of a wide range of ions. The modular nature of the sensor membrane, allowing for the combination of different ionophores, chromoionophores, and matrix materials, provides a high degree of tunability to meet the demands of specific applications. A thorough understanding of the underlying theoretical principles, including the ion-exchange and co-extraction mechanisms, is crucial for the rational design and optimization of these sensors. The detailed experimental protocols provided in this guide serve as a starting point for researchers to fabricate and characterize their own chromoionophore-based sensors for various analytical challenges in research, clinical diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport properties of the calcium ionophore ETH-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion-selective electrode for measuring low Ca2+ concentrations in the presence of high K+, Na+ and Mg2+ background - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Chromoionophore I (CAS Number 125829-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Chromoionophore I, a lipophilic dye widely recognized for its application as a pH indicator in ion-selective electrodes (ISEs) and optical sensors (optodes). This document collates and presents its chemical and physical properties, detailed experimental protocols for sensor fabrication, and its mechanism of action in ion sensing. Particular emphasis is placed on its use in the determination of key physiological ions such as potassium (K⁺) and calcium (Ca²⁺).
Core Properties of this compound
This compound, also known by its synonyms ETH 5294 and N-Octadecanoyl-Nile Blue, is a hydrophobic, oil-soluble molecule that functions as a transmissive or fluorescent probe in various sensor membranes.[1][2] Its fundamental role is that of an H⁺-selective neutral chromoionophore.[3]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 125829-24-5 | [2][3] |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Appearance | Solid, Violet powder | |
| Melting Point | 91-93 °C | |
| Solubility | Soluble in alcohols, DMSO, DMF, and oils | |
| Fluorescence (protonated) | λex: 614 nm; λem: 663 nm | |
| Absorption Maximum (deprotonated in THF) | ~550 nm | |
| Absorption Maximum (deprotonated in Chloroform) | ~530 nm |
Mechanism of Action in Ion Sensing
This compound is a critical component in carrier-based ion-selective optical sensors. Its function is predicated on a competitive ion-exchange mechanism at the membrane-sample interface. In essence, it acts as a lipophilic pH indicator, transducing the recognition of a target ion by a selective ionophore into an optical signal.
The general mechanism for cation detection involves the following equilibrium:
-
The ionophore (L) within the membrane selectively binds with the target cation (M⁺) from the sample.
-
To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺).
-
This deprotonation of the chromoionophore leads to a change in its optical properties (color or fluorescence), which can be measured to quantify the concentration of the target ion.
Ion-exchange sensing mechanism of this compound.
Experimental Protocols
Fabrication of a Potassium-Selective Optode Membrane
This protocol is adapted from established methods for creating solvent polymeric optode membranes.
Materials:
-
This compound (CAS 125829-24-5)
-
Potassium Ionophore I (Valinomycin)
-
Potassium tetrakis(4-chlorophenyl)borate
-
Bis(1-ethylhexyl)sebacate (DOS)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Tetrahydrofuran (THF)
Procedure:
-
Prepare a membrane cocktail by dissolving the components in THF according to the weight percentages listed in Table 2.
-
Thoroughly mix the solution until all components are fully dissolved.
-
Deposit the cocktail onto a clean glass plate or another suitable substrate.
-
Allow the THF to evaporate completely in a dust-free environment, which will leave a thin, ion-selective membrane.
Table 2: Composition of a Potassium-Selective Optode Membrane
| Component | Weight Percentage |
| This compound | 0.48% |
| Potassium Ionophore I | 1.00% |
| Potassium tetrakis(4-chlorophenyl)borate | 0.44% |
| Bis(1-ethylhexyl)sebacate | 66.05% |
| Poly(vinyl chloride) | 32.03% |
Fabrication of a Calcium-Selective Microelectrode
This protocol outlines a general method for creating liquid membrane ion-selective microelectrodes, which can be adapted for use with this compound in conjunction with a calcium-selective ionophore.
Materials:
-
Glass micropipettes
-
Calcium Ionophore Cocktail (containing a Ca²⁺-selective ionophore, this compound, a lipophilic additive, and a polymer matrix dissolved in a suitable solvent)
-
Internal filling solution (e.g., 0.01 M CaCl₂)
-
Ag/AgCl wire
Procedure:
-
Pull glass micropipettes to the desired tip diameter using a micropipette puller.
-
Silanize the micropipettes to create a hydrophobic inner surface.
-
Using a fine needle or a specialized filling device, carefully back-fill the tip of the silanized micropipette with the calcium ionophore cocktail, ensuring no air bubbles are trapped.
-
Fill the remainder of the micropipette with the internal filling solution.
-
Insert the Ag/AgCl wire into the internal filling solution to establish electrical contact.
-
Calibrate the electrode using standard solutions of known Ca²⁺ concentrations before use.
Quantitative Data and Sensor Performance
The performance of an ion-selective sensor is critically defined by its selectivity towards the target ion in the presence of other interfering ions. This is quantified by the selectivity coefficient (log K).
Selectivity Coefficients
The selectivity coefficients for K⁺- and Penicillin-selective optodes utilizing this compound are presented in Tables 3 and 4, respectively. A more negative log K value indicates higher selectivity for the primary ion over the interfering ion.
Table 3: Selectivity Coefficients for a K⁺-Selective Optode
| Interfering Ion (M) | log K (opt) |
| Na⁺ | -2.1 |
| NH₄⁺ | -1.1 |
| Ca²⁺ | -3.6 |
| Mg²⁺ | -3.5 |
Table 4: Selectivity Coefficients for a Penicillin-Selective Optode
| Interfering Species | log K (opt) |
| Salicylate | 0.30 |
| NO₂⁻ | 0.20 |
| Ascorbate | 0.15 |
| Benzoate | -0.45 |
| I⁻ | -1.08 |
| Cl⁻ | -1.83 |
| Acetate | -2.53 |
| Glycinate | -2.80 |
| Oxalate/Phenylalaninate | -2.70 |
| Glutamate/Amoxicillin/Lactose/Glucose/SO₄²⁻/CO₃²⁻/H₃PO₄⁻ | < -3.00 |
Applications in Research and Development
The primary application of this compound lies in the development of sensors for a wide range of ions. Its utility has been demonstrated for:
-
Clinical Chemistry: Measuring electrolyte concentrations (e.g., K⁺, Ca²⁺, Na⁺) in biological fluids like blood plasma.
-
Environmental Monitoring: Detecting the presence of specific ions in aqueous environments.
-
Pharmaceutical Analysis: As demonstrated by the penicillin-selective optode, it can be adapted for the quantification of ionic drug molecules.
While this compound is a powerful tool for extracellular and in-vitro ion sensing, its application in live cell imaging has limitations. These include potential cytotoxicity and the influence of intracellular pH changes on the sensor's response, which can complicate quantitative measurements. Although Nile Blue analogues have been used for staining cellular compartments like the vacuolar membrane, endoplasmic reticulum, and lipid droplets, specific in-vivo imaging protocols using N-Octadecanoyl-Nile Blue are not well-established. No direct involvement of this compound in specific cellular signaling pathways has been reported in the reviewed literature.
Synthesis Overview
This compound (N-Octadecanoyl-Nile Blue) is a lipophilic analogue of the highly basic oxazine dye, Nile Blue. The synthesis involves the derivatization of the Nile Blue core structure. The core synthesis itself starts with the nitrosation of 3-(diethylamino)phenol, followed by a condensation reaction with 1-aminonaphthalene to form the phenoxazine ring of Nile Blue. The final step to obtain this compound is the acylation with an octadecanoyl group.
Simplified synthesis workflow for this compound.
Conclusion
This compound is a well-characterized and versatile compound that serves as a cornerstone for the development of ion-selective optical sensors and electrodes. Its robust performance as a pH-sensitive transducer, combined with a wide range of available ionophores, allows for the selective and quantitative measurement of numerous important ions. While its direct application in live cell imaging and the elucidation of specific signaling pathways remains an area for future exploration, its utility in analytical chemistry, clinical diagnostics, and pharmaceutical analysis is firmly established. This guide provides the foundational technical information required for researchers and developers to effectively utilize this compound in their work.
References
In-Depth Technical Guide: N-Octadecanoyl-Nile Blue (Chromoionophore I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Octadecanoyl-Nile Blue, also widely known by its synonym Chromoionophore I or ETH 5294, is a highly lipophilic, hydrogen ion-selective chromoionophore. Its molecular structure incorporates the fluorescent Nile Blue scaffold with a long C18 alkyl chain (octadecanoyl), rendering it oil-soluble and suitable for integration into hydrophobic environments such as polymer membranes.[1] This key characteristic makes it an essential component in the field of optical chemical sensors, specifically in the fabrication of ion-selective optodes.
This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying mechanisms of N-Octadecanoyl-Nile Blue for professionals in research and development.
Physicochemical and Optical Properties
The utility of N-Octadecanoyl-Nile Blue as a sensory component is defined by its distinct chemical and optical characteristics. As a lipophilic dye, it can be physically entrapped within a hydrophobic polymer matrix, where its protonation state, and consequently its optical properties, can be modulated by the local chemical environment.
Table 1: Quantitative Data for N-Octadecanoyl-Nile Blue
| Property | Value | Source |
| Molecular Weight | 583.85 g/mol | [2] |
| Molecular Formula | C₃₈H₅₃N₃O₂ | [2] |
| CAS Number | 125829-24-5 | [2] |
| Appearance | Violet Powder | [2] |
| Melting Point | 91-93 °C | |
| Solubility | Soluble in alcohols, DMSO, DMF | |
| Fluorescence (Protonated Form) | λex ≈ 614 nm; λem ≈ 663 nm | |
| Molar Extinction Coefficient (Parent Compound, Nile Blue) | ≈ 76,800 M⁻¹cm⁻¹ at 627.5 nm (in ethanol) | |
| Quantum Yield (Parent Compound, Nile Blue) | 0.27 (in ethanol) |
Principle of Operation in Ion-Selective Optodes
N-Octadecanoyl-Nile Blue functions as a pH-sensitive transducer within an optical sensing membrane. The core mechanism relies on a competitive ion-exchange process at the sample-membrane interface.
The optode membrane is a multi-component system typically comprising:
-
A Polymer Matrix: Usually polyvinyl chloride (PVC), providing structural integrity.
-
A Plasticizer: Such as bis(2-ethylhexyl) sebacate (DOS), to ensure the mobility of components within the membrane.
-
An Ionophore: A molecule that selectively binds the target analyte (e.g., Valinomycin for potassium ions, K⁺).
-
An Ionic Exchanger (Optional but common): A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) to improve sensor performance and stoichiometry.
-
The Chromoionophore: N-Octadecanoyl-Nile Blue (CHI).
The sensing event proceeds as follows:
-
The selective ionophore binds to the target ion at the membrane surface.
-
To maintain charge neutrality within the hydrophobic membrane, the influx of the positively charged target ion is coupled with the release of another cation from the membrane into the aqueous sample.
-
N-Octadecanoyl-Nile Blue, in its protonated state (CHI-H⁺), serves as a reservoir of protons. The ion-exchange process causes its deprotonation.
-
The deprotonation of the chromoionophore (CHI-H⁺ → CHI + H⁺) induces a significant change in its absorption and fluorescence spectra.
-
This spectral change is measured optically and correlates to the concentration of the target ion in the sample.
This mechanism allows for the highly selective detection of a specific ion to be transduced into a measurable optical signal.
Figure 1. Ion-exchange mechanism in an optode membrane using N-Octadecanoyl-Nile Blue.
Experimental Protocols
The following section details a representative protocol for the fabrication and use of a potassium-selective optode membrane. This protocol is a synthesis of methodologies described in the literature.
Preparation of the Optode Membrane Cocktail
Materials:
-
High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Potassium Ionophore I (Valinomycin)
-
Ionic Exchanger: Potassium tetrakis(4-chlorophenyl)borate (KTCPB)
-
This compound (N-Octadecanoyl-Nile Blue)
-
Solvent: Tetrahydrofuran (THF), analytical grade
Procedure:
-
Prepare a stock solution for each component in THF.
-
In a clean glass vial, combine the components to achieve the following approximate weight percentages in the final dried membrane:
-
PVC: ~33%
-
DOS: ~65%
-
Valinomycin: ~1%
-
KTCPB: ~0.5%
-
N-Octadecanoyl-Nile Blue: ~0.5%
-
-
The total mass of all components should be around 100-200 mg. Add a sufficient volume of THF (e.g., 1.5 - 2.0 mL) to completely dissolve all components.
-
Mix thoroughly using a vortex mixer until a homogenous, clear cocktail solution is obtained.
Membrane Fabrication (Solvent Casting)
Procedure:
-
Prepare a clean, flat glass plate or ring.
-
Carefully pipette the prepared membrane cocktail onto the glass surface.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature (typically for 24 hours). A desiccator with a controlled atmosphere can be used.
-
Once the solvent has fully evaporated, a thin, flexible, colored membrane will be formed.
-
Carefully peel the membrane from the glass surface using tweezers. Small discs can be punched out for use in flow cells or as static sensors.
Measurement Procedure
Apparatus:
-
Spectrophotometer or Fluorometer
-
Flow-through cell or cuvette holder for the membrane disc
-
Peristaltic pump and tubing
Procedure:
-
Mount the optode membrane disc in the measurement cell.
-
Establish a baseline signal by passing a buffer solution (e.g., TRIS-HCl) with a defined pH and low potassium concentration over the membrane.
-
Introduce calibration standards of known potassium concentrations sequentially, starting from the lowest concentration.
-
Record the change in absorbance (at two wavelengths corresponding to the protonated and deprotonated forms) or the change in fluorescence intensity.
-
Allow the signal to stabilize for each standard before introducing the next.
-
After the calibration curve is established, introduce the unknown sample and record its optical response.
-
The concentration of the unknown sample can be determined by interpolating its signal on the calibration curve.
Figure 2. General experimental workflow for creating and using an ion-selective optode.
Applications and Significance
The primary application of N-Octadecanoyl-Nile Blue is in the development of disposable, low-cost optical sensors for a variety of ions. Its use is particularly significant in:
-
Clinical Diagnostics: For measuring electrolyte levels (e.g., K⁺, Na⁺, Ca²⁺) in biological fluids like blood serum or urine.
-
Environmental Monitoring: For the in-situ detection of ions in water samples.
-
Biotechnology and Drug Development: For monitoring ion fluxes across biological or artificial membranes in real-time.
The advantages of optodes based on this chromoionophore include the potential for miniaturization, cost-effective mass production, and the avoidance of electrical reference electrodes required in potentiometry.
References
Chromoionophore I: A Lipophilic Isologue of Nile Blue for Advanced Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chromoionophore I (also known as N-Octadecanoyl-Nile Blue or ETH 5294), a lipophilic derivative of the well-known phenoxazine dye, Nile Blue. By virtue of an octadecanoyl chain, this compound exhibits significantly increased lipophilicity, making it a valuable tool for probing and sensing within hydrophobic environments such as cellular membranes. This guide details its synthesis, comparative physicochemical properties with Nile Blue, experimental protocols for its use as a pH indicator and in lipid staining, and the underlying molecular mechanisms of its function.
Comparative Physicochemical Properties
This compound was specifically designed as a hydrophobic analogue of Nile Blue. The addition of a long alkyl chain drastically alters its physical properties, particularly its solubility and partitioning behavior, while retaining the core chromophoric and ionophoric characteristics of the Nile Blue scaffold. A summary of their key properties is presented below.
| Property | This compound | Nile Blue |
| Synonyms | N-Octadecanoyl-Nile Blue, ETH 5294 | Nile Blue A, Nile Blue Sulfate |
| CAS Number | 125829-24-5[1] | 2381-85-3 (chloride), 3625-57-8 (sulfate)[2] |
| Molecular Formula | C₃₈H₅₃N₃O₂[1] | C₂₀H₂₀ClN₃O (chloride) |
| Molecular Weight | 583.85 g/mol | 353.84 g/mol (chloride) |
| Appearance | Violet powder | Dark green to blue crystalline powder |
| Melting Point | 91-93 °C | >300 °C (decomposes) |
| logP (calculated) | 10.62 | 1.07 |
| Solubility | Oil-soluble; soluble in alcohols, DMSO, DMF | Soluble in water, ethanol |
| Fluorescence (protonated) | λex: 614 nm, λem: 663 nm | λex: ~625-635 nm, λem: ~660-670 nm |
Synthesis of this compound
This compound is synthesized from its parent compound, Nile Blue, through N-acylation. This process involves the reaction of the amino group on the Nile Blue molecule with a long-chain acyl chloride, in this case, octadecanoyl chloride.
Experimental Protocol: Synthesis of N-Octadecanoyl-Nile Blue
Materials:
-
Nile Blue A (or its free base)
-
Octadecanoyl chloride
-
Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or DMF)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a gradient of hexane and ethyl acetate)
Procedure:
-
Dissolution: Dissolve Nile Blue in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.
-
Addition of Base: Add the base (e.g., pyridine) to the solution and stir. The base acts as a scavenger for the HCl produced during the reaction.
-
Acylation: Slowly add a stoichiometric amount of octadecanoyl chloride to the stirred solution at room temperature.
-
Reaction: After the addition is complete, the reaction mixture may be heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the pure N-Octadecanoyl-Nile Blue (this compound).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This compound as a Hydrophobic pH Indicator
This compound is a highly effective hydrophobic pH indicator, making it ideal for measuring pH within non-aqueous environments like polymer membranes in optical sensors (optodes). Its color and fluorescence change in response to protonation and deprotonation of the molecule.
Mechanism of pH Sensing
The sensing mechanism is based on the reversible protonation of the imino group of the this compound molecule. In its deprotonated (basic) form, the molecule has a specific absorption and emission spectrum. Upon protonation in an acidic environment, the electronic structure of the chromophore is altered, leading to a shift in its absorption and emission wavelengths. This change can be measured spectrophotometrically or fluorometrically to determine the pH.
Experimental Protocol: Preparation and Use of a this compound-Based Optical pH Sensor
This protocol describes the preparation of a PVC membrane-based optical pH sensor.
Materials:
-
This compound (ETH 5294)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyloctylether - NPOE)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Glass slides or other suitable support
-
pH buffer solutions for calibration
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean glass vial, dissolve PVC, the plasticizer, this compound, and the anionic additive in THF. A typical composition might be: 33% PVC, 66% plasticizer, and small amounts (e.g., 1-2 mol%) of this compound and the anionic additive by weight.
-
Ensure all components are fully dissolved to form a homogenous solution.
-
-
Membrane Casting:
-
Cast the membrane cocktail onto a clean glass slide.
-
Allow the solvent (THF) to evaporate slowly in a dust-free environment, which may take several hours. This will result in a thin, transparent polymeric film.
-
-
Sensor Assembly:
-
The coated glass slide can be directly used in a cuvette holder of a spectrophotometer.
-
-
Calibration and Measurement:
-
Immerse the sensor membrane in pH buffer solutions of known values.
-
Record the absorbance or fluorescence spectrum for each buffer.
-
Plot the absorbance at a specific wavelength (e.g., the peak of the protonated or deprotonated form) or the ratio of absorbances at two wavelengths against the pH to generate a calibration curve.
-
To measure the pH of an unknown sample, immerse the sensor in the sample and record its spectrum. The pH can then be determined from the calibration curve.
-
Nile Blue for Differential Staining of Lipids
Nile Blue is a classic histological stain used to differentiate between neutral and acidic lipids within cells and tissues. This differential staining is based on the partitioning and interaction of the dye's components with lipids of different polarities. Commercial Nile Blue is often a mixture of the blue oxazine form (Nile Blue proper) and a red oxazone form (Nile Red), which is formed by the hydrolysis of the oxazine.
Mechanism of Differential Lipid Staining
-
Neutral Lipids (e.g., triglycerides, cholesterol esters): The red, non-polar oxazone component of the dye preferentially dissolves in neutral lipid droplets, staining them pink to red.
-
Acidic Lipids (e.g., fatty acids, phospholipids): The blue, cationic oxazine component of the dye forms electrostatic interactions with the negatively charged head groups of acidic lipids, such as phospholipids in membranes, and also stains fatty acids blue.
Experimental Protocol: Nile Blue Staining for Lipids in Cryosections
This protocol is adapted for staining lipids in frozen tissue sections.
Materials:
-
Nile Blue A solution (e.g., 1% w/v in distilled water)
-
1% Acetic acid solution for differentiation (optional)
-
Formaldehyde solution (4% in PBS) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium (e.g., glycerol gelatin)
-
Microscope slides and coverslips
-
Cryostat for sectioning
Procedure:
-
Tissue Sectioning: Cut frozen tissue sections (e.g., 10 µm thick) using a cryostat and mount them on microscope slides.
-
Fixation: Fix the sections in 4% formaldehyde for 10-15 minutes.
-
Rinsing: Rinse the slides with distilled water.
-
Staining: Immerse the slides in the Nile Blue solution for about 20 minutes.
-
Rinsing: Rinse the slides with water.
-
Differentiation (Optional): To improve the color contrast, briefly dip the slides in 1% acetic acid until the desired differentiation is achieved (typically 30 seconds to 2 minutes). This step enhances the blue staining of acidic lipids.
-
Final Rinsing: Thoroughly rinse the slides in several changes of distilled water.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Microscopy: Observe the stained sections under a light microscope. Neutral lipids will appear pink/red, and acidic lipids and cell nuclei will appear blue. For fluorescence microscopy, Nile Blue can be excited at around 625 nm, with emission in the far-red region.
Conclusion
This compound represents a successful modification of the Nile Blue scaffold to create a highly lipophilic probe. This property makes it an invaluable tool for studying and sensing within hydrophobic environments, particularly in the development of optical sensors for pH. While Nile Blue remains a staple in histology for the differential staining of lipids, its isologue, this compound, has opened up new avenues for research in membrane biophysics and analytical chemistry. The detailed protocols and comparative data provided in this guide are intended to facilitate the effective application of both these versatile molecules in a variety of scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for Ion-Selective Electrodes Utilizing Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I (ETH 5294) is a highly lipophilic, hydrogen ion-selective chromoionophore that serves as a key component in the fabrication of optical ion-selective electrodes (optodes).[1][2] Its primary function is to act as a pH indicator within a hydrophobic sensor membrane.[2] This document provides detailed application notes and protocols for the use of this compound in the development of ion-selective electrodes, with a particular focus on potassium (K⁺) sensing.
The principle of operation relies on an ion-exchange mechanism.[3] A highly selective ionophore for the target ion (e.g., valinomycin for K⁺) is incorporated into a polymer membrane alongside this compound. The selective extraction of the target ion from the sample into the membrane is coupled with the release of a proton (H⁺) from the protonated this compound.[3] This deprotonation event leads to a change in the optical properties of this compound, such as its absorbance or fluorescence, which can be measured to quantify the concentration of the target ion.
Signaling Pathway and Mechanism
The signaling mechanism within a this compound-based potassium-selective optode involves a coordinated ion-exchange process at the sample-membrane interface. The key components embedded within the hydrophobic polymer membrane are the potassium-selective ionophore (Valinomycin), the H⁺-selective this compound, and a lipophilic anion.
Caption: Ion-exchange mechanism in a potassium-selective optode.
Quantitative Data
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, limit of detection, and selectivity over interfering ions. The following tables summarize the typical performance data for a potassium-selective optode utilizing this compound and Valinomycin.
Table 1: Performance Characteristics of a K⁺-Selective Optode
| Parameter | Typical Value |
| Linear Range | 10⁻⁶ to 1.0 M K⁺ |
| Limit of Detection | 0.31 µM |
| Response Time | 1 - 3 minutes |
| pH Range | 4 - 11 |
Data compiled from multiple sources.
Table 2: Selectivity Coefficients (log KpotK,M) for a Valinomycin-Based K⁺-Selective Electrode
The selectivity coefficient (KpotK,M) indicates the preference of the electrode for the primary ion (K⁺) over an interfering ion (M). A smaller value signifies better selectivity.
| Interfering Ion (M) | Logarithmic Selectivity Coefficient (log KpotK,M) |
| Na⁺ | -4.0 |
| NH₄⁺ | -1.9 |
| Ca²⁺ | -4.2 |
| Mg²⁺ | -4.3 |
| Li⁺ | -4.3 |
| H⁺ | -4.4 |
Selectivity coefficients were determined using the separate solution method.
Experimental Protocols
Preparation of the Ion-Selective Membrane Cocktail
This protocol describes the preparation of a membrane cocktail for a potassium-selective optode.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl)sebacate (DOS) (plasticizer)
-
Valinomycin (Potassium Ionophore I)
-
This compound (ETH 5294)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic additive)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Component Weighing: Accurately weigh the following components:
-
PVC: ~33 mg
-
DOS: ~66 mg
-
Valinomycin: ~1 mg
-
This compound: ~0.5 mg
-
KTpClPB: ~0.5 mg
-
-
Dissolution: Transfer all weighed components into a clean, dry glass vial. Add 1.5 mL of THF to the vial.
-
Mixing: Cap the vial and sonicate the mixture for 15 minutes, or until all components are completely dissolved, resulting in a homogenous, colored solution.
Membrane Casting and Electrode Assembly
This protocol outlines the procedure for casting the membrane and assembling the optode.
Caption: Workflow for ion-selective optode fabrication.
Procedure:
-
Casting: Place a clean glass ring (e.g., 24 mm inner diameter) on a clean, flat glass plate. Pipette the prepared membrane cocktail into the glass ring, ensuring the solution spreads evenly.
-
Drying: Cover the setup loosely to protect it from dust and allow the THF to evaporate slowly at room temperature overnight. This will result in a thin, flexible, colored membrane.
-
Membrane Sectioning: Carefully cut out small disks (e.g., 5-7 mm diameter) from the cast membrane using a cork borer or a sharp blade.
-
Electrode Assembly: Mount a membrane disk into a suitable electrode body, ensuring a good seal. For optical measurements, the electrode body should have a transparent window.
-
Conditioning: Condition the assembled optode by soaking it in a 1 mM KCl solution for at least 4 hours before use.
Absorbance Measurement Protocol
This protocol details the steps for measuring the absorbance of the optode in response to varying potassium concentrations.
Equipment:
-
Spectrophotometer or a dedicated optical reader
-
Potassium standard solutions of known concentrations
-
pH buffer (e.g., 0.1 M TRIS at pH 7.4)
Procedure:
-
Blank Measurement: Place the conditioned optode in the spectrophotometer and record the absorbance spectrum in a potassium-free buffer solution. The absorbance maximum for the protonated form of this compound is typically around 660 nm.
-
Sample Measurement: Introduce the optode to the potassium standard solution (also buffered to the same pH).
-
Data Acquisition: Allow the signal to stabilize (typically 1-3 minutes) and record the absorbance spectrum. The absorbance at the peak corresponding to the protonated form will decrease as the potassium concentration increases.
-
Calibration Curve: Repeat steps 2 and 3 for a series of potassium standards of increasing concentrations. Plot the change in absorbance at the analytical wavelength against the logarithm of the potassium concentration to generate a calibration curve.
-
Unknown Sample Analysis: Measure the absorbance of the optode in the unknown sample (buffered to the same pH) and determine the potassium concentration from the calibration curve.
Concluding Remarks
Ion-selective electrodes based on this compound offer a versatile and sensitive method for the optical determination of various ions. The protocols and data presented here provide a comprehensive guide for the development and application of these sensors, particularly for the measurement of potassium. For optimal performance, it is crucial to carefully control the membrane composition and to properly condition the electrode before use. Further optimization of the membrane components and measurement conditions may be necessary depending on the specific application and analytical requirements.
References
- 1. High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material [mdpi.com]
Application Notes and Protocols for the Fabrication of Chromo-ionophore I-based Optical Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optical chemical sensors, or optodes, offer a versatile platform for the detection and quantification of a wide range of analytes. Among these, sensors based on Chromoionophore I (ETH 5294) are particularly noteworthy for their application in measuring ionic species. This compound is a lipophilic, highly basic dye that functions as a hydrogen ion-selective indicator.[1] Its optical properties, specifically its absorbance and fluorescence, change in response to pH variations within a sensor matrix. This characteristic is harnessed to create selective optical sensors for various ions by coupling this compound with a specific ionophore.
The fundamental principle of these sensors lies in an ion-exchange mechanism.[2][3][4] The sensor membrane, typically a plasticized polymer like polyvinyl chloride (PVC), contains the ionophore, this compound, and an ionic additive. The ionophore selectively binds to the target analyte, facilitating its extraction into the membrane. This process displaces a proton (H⁺) from the protonated this compound, causing a change in its optical spectrum that can be quantitatively measured.[2]
These application notes provide a comprehensive guide to the fabrication, characterization, and application of this compound-based optical sensors.
Quantitative Data Presentation
The performance of this compound-based optical sensors is highly dependent on the specific composition of the sensor membrane, including the choice of ionophore, polymer matrix, plasticizer, and any additives. The following tables summarize key performance metrics for sensors designed for various analytes.
Table 1: Performance Characteristics of Various this compound-Based Optical Sensors
| Analyte | Ionophore | Dynamic Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Response Time | Reference |
| Hg(II) | Tetrathia-12-crown-4 | 1.0 × 10⁻⁹ to 9.5 × 10⁻⁵ | 8.1 × 10⁻¹⁰ | 100 s | |
| Nitrite | Cobalt(III) corrole | Not Specified | Not Specified | Fast | |
| Ammonia | Not Applicable (direct pH) | 0 - 112 ppm | 1.4 ppm | ≤10 s | |
| Ca²⁺ | Not Specified | Clinically Relevant Range | Not Specified | Not Specified |
Table 2: Selectivity Coefficients (log Kopt) for a Nitrite Selective Sensor using this compound
| Interfering Ion | log KoptNO₂⁻, X |
| ClO₄⁻ | < 0 |
| SCN⁻ | < 0 |
| NO₃⁻ | < 0 |
| Br⁻ | < -1 |
| Cl⁻ | < -1 |
Data synthesized from a study on nitrite-selective optical sensors. The negative values indicate a higher selectivity for nitrite over the interfering anions. The selectivity is influenced by the pKa of the chromoionophore, with higher pKa values generally leading to better selectivity.
Experimental Protocols
Protocol 1: Fabrication of a Generic this compound-Based Optical Sensor Membrane
This protocol describes the preparation of a PVC-based sensor membrane, a common format for these types of optical sensors.
Materials:
-
This compound (ETH 5294)
-
Analyte-selective Ionophore (e.g., Valinomycin for K⁺)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyloctyl ether - o-NPOE)
-
Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Glass vial with a screw cap
-
Vortex mixer or sonicator
-
Glass slide or other suitable substrate for casting
-
Pipette
-
Fume hood
Procedure:
-
Preparation of the Sensor Cocktail:
-
In a glass vial, dissolve all membrane components in THF. A typical composition might be (w/w): 33% PVC, 65% plasticizer, 1% ionophore, and 1% this compound, along with a specific molar ratio of an ionic additive if required. The total mass of the components is typically around 100 mg, dissolved in 1-2 mL of THF.
-
Ensure complete dissolution by vortexing or sonicating the mixture. The resulting solution should be homogenous and is often referred to as the "sensor cocktail."
-
-
Membrane Casting:
-
Place a clean glass slide on a level surface within a fume hood.
-
Using a pipette, carefully cast a small volume (e.g., 100-200 µL) of the sensor cocktail onto the glass slide.
-
Allow the THF to evaporate slowly in the fume hood. This will leave a thin, transparent, and flexible sensor membrane on the glass slide. The evaporation process can take several hours.
-
-
Sensor Assembly:
-
Once the membrane is completely dry, it can be cut to the desired size and mounted onto a suitable support for measurements, such as the tip of an optical fiber or in a flow-through cell.
-
Protocol 2: Characterization and Measurement
This protocol outlines the general procedure for testing the response of the fabricated optical sensor.
Equipment:
-
Spectrophotometer or a dedicated optical sensor reader (e.g., a fiber optic spectrometer)
-
Light source (if not integrated into the reader)
-
Cuvette or flow-through cell
-
pH meter
-
Standard solutions of the analyte and interfering ions
-
Buffer solutions
Procedure:
-
Conditioning the Sensor:
-
Before the first measurement, it is often necessary to condition the sensor membrane by immersing it in a standard solution of the primary ion for a period of time (e.g., 30 minutes). This helps to establish a stable equilibrium of the ion within the membrane.
-
-
Calibration:
-
Prepare a series of standard solutions of the target analyte with varying concentrations in a suitable buffer to maintain a constant pH.
-
Record the absorbance or fluorescence spectrum of the sensor membrane in each standard solution. The wavelength of maximum absorbance or emission will depend on the protonation state of this compound.
-
Plot the absorbance at the analytical wavelength (or the ratio of absorbances at two wavelengths) against the logarithm of the analyte concentration to generate a calibration curve.
-
-
Selectivity Measurement:
-
Prepare solutions of interfering ions at a known concentration in the same buffer used for calibration.
-
Measure the sensor's response to these solutions and calculate the selectivity coefficients using the separate solution method or the fixed interference method.
-
-
Response Time Measurement:
-
Monitor the change in the optical signal over time as the sensor is exposed to a solution of the analyte. The response time is typically defined as the time it takes to reach 90% or 95% of the final signal.
-
Mandatory Visualizations
Signaling Pathway
Caption: Ion-exchange signaling pathway in a this compound-based sensor.
Experimental Workflow
Caption: Experimental workflow for fabrication and testing of optical sensors.
References
- 1. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionophore-Based Optical Sensors | Annual Reviews [annualreviews.org]
- 4. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromoionophore I Sensor Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Chromoionophore I-based optical sensor membranes. These sensors are valuable tools for the selective and sensitive detection of various ions, making them applicable in diverse research and development fields, including environmental monitoring and biomedical diagnostics.
Principle of Operation
This compound (ETH 5294) is a lipophilic, highly basic dye that acts as a hydrogen-selective neutral chromoionophore. Its application in sensor membranes relies on a competitive binding mechanism. In the membrane, the chromoionophore competes with an ionophore for the target ion. This interaction leads to a change in the protonation state of the chromoionophore, resulting in a measurable change in the optical properties of the membrane (absorbance or fluorescence).[1][2] The sensor's response is typically measured by monitoring the absorbance at two different wavelengths corresponding to the protonated and deprotonated forms of the chromoionophore.[1]
Quantitative Data Summary
The following table summarizes the typical composition of a this compound-based sensor membrane cocktail. The quantities are provided for a total of 100 mg of solid components dissolved in 1 mL of Tetrahydrofuran (THF).
| Component | Role | Concentration (mmol/kg) | Mass (mg) per 100mg total solids |
| Polyvinyl chloride (PVC) | Polymer Matrix | - | ~66 mg |
| o-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | - | ~33 mg |
| Ionophore (e.g., Co-tBC) | Target Ion Binder | 10 - 20 | Varies with molecular weight |
| This compound (ETH 5294) | Signal Transducer | 10 | ~5.84 mg |
| Tetradodecylammonium chloride (TDMACl) | Anion Excluder | 10 | Varies with molecular weight |
Note: The ratio of plasticizer to PVC is typically 2:1 by mass.[1] The exact mass of the ionophore and TDMACl will depend on their respective molecular weights.
Experimental Protocol: Preparation of PVC-based this compound Sensor Membrane
This protocol details the preparation of an optical sensor membrane using a spin-coating technique.
1. Materials and Reagents:
-
This compound (ETH 5294)
-
Ionophore (specific to the target analyte)
-
High molecular weight Polyvinyl chloride (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE)
-
Tetradodecylammonium chloride (TDMACl) (optional, as an anion excluder)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass plates or other suitable substrate
2. Preparation of the Sensor Cocktail:
-
Weigh out the components for the sensor membrane cocktail. For a total of 100 mg of solid components, a typical composition is:
-
PVC: ~66 mg
-
o-NPOE: ~33 mg
-
Ionophore: 10-20 mmol/kg
-
This compound: 10 mmol/kg
-
TDMACl: 10 mmol/kg (if used)
-
-
Dissolve all components in 1 mL of freshly distilled THF in a small glass vial.
-
Ensure complete dissolution by vortexing or sonicating the mixture until a homogenous solution is obtained.
3. Membrane Fabrication (Spin-Coating Method):
-
Clean the glass plate substrate thoroughly.
-
Place the glass plate on the spin coater.
-
Inject approximately 0.3 mL of the sensor cocktail onto the center of the rotating glass plate.
-
The rotational speed will determine the thickness of the resulting membrane layer (typically 2-7 µm).
-
Allow the solvent to evaporate completely. The membrane should appear transparent and homogenous.
4. Membrane Conditioning and Measurement:
-
Before use, condition the sensor membrane by immersing it in a buffer solution for at least one hour.
-
To determine the absorbance of the fully protonated and deprotonated chromoionophore, condition the membrane in 0.1 M HCl and 0.1 M NaOH solutions, respectively.
-
Absorbance measurements are typically performed using a UV/VIS spectrophotometer. The ratio of absorbance at two wavelengths (e.g., 666 nm and 545 nm for some applications) is used to determine the degree of protonation of the chromoionophore and, consequently, the analyte concentration.
Diagrams
Caption: Experimental workflow for preparing a this compound sensor membrane.
References
Application Notes and Protocols for the Determination of Ca2+ and K+ Activity using Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I (ETH 5294) is a lipophilic, highly basic dye that functions as a proton-selective chromoionophore. In the field of ion sensing, it is a critical component in the fabrication of optical sensors, known as optodes, for the determination of various ions, including Calcium (Ca2+) and Potassium (K+). These optodes operate on a competitive binding principle where the target ion is selectively bound by a specific ionophore within a polymeric membrane, leading to a release of protons (H+). This compound, in its role as a pH indicator within the membrane, responds to this change in proton concentration, resulting in a measurable optical signal (absorbance or fluorescence) that correlates to the activity of the target ion in the sample.
This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with selective ionophores for the quantitative determination of Ca2+ and K+ activities.
Principle of Operation
The sensing mechanism of a this compound-based optode relies on the principle of ion exchange. The optode membrane is typically composed of a polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer to ensure membrane fluidity, a highly selective ionophore for the target ion (e.g., Calcium Ionophore I for Ca2+ or Valinomycin for K+), this compound as the signal transducer, and a lipophilic salt to provide ionic sites within the membrane.
When the optode is exposed to a sample containing the target cation (M+), the ionophore (I) selectively binds with it. This complexation at the sample-membrane interface is coupled with the release of a proton from the protonated this compound (CH+) into the sample solution to maintain charge neutrality within the membrane. This deprotonation of this compound leads to a change in its absorption and fluorescence spectra, which can be quantitatively measured.
The overall equilibrium can be represented as:
M⁺(aq) + I(mem) + CH⁺(mem) ⇌ [MI]⁺(mem) + H⁺(aq) + C(mem)
Where:
-
M⁺(aq) is the target cation in the aqueous sample.
-
I(mem) is the selective ionophore in the membrane.
-
CH⁺(mem) is the protonated form of this compound in the membrane.
-
[MI]⁺(mem) is the complex of the ionophore and the target cation in the membrane.
-
H⁺(aq) is the proton released into the aqueous sample.
-
C(mem) is the deprotonated form of this compound in the membrane.
Quantitative Data
The performance of this compound-based optodes for Ca2+ and K+ determination is characterized by their selectivity, dynamic range, and response time.
Table 1: Recommended Membrane Compositions for Ca2+ and K+ Optodes
| Component | Ca2+ Optode Membrane Composition (% w/w) | K+ Optode Membrane Composition (% w/w) |
| Polymer | ||
| Poly(vinyl chloride) (PVC) | 57.27 | 17.92 |
| Plasticizer | ||
| Bis(2-ethylhexyl)sebacate (DOS) | 4.49 | 44.78 |
| WM-3 plasticizer | - | 17.91 |
| Ionophore | ||
| Calcium Ionophore I (ETH 1001) | 8.01 | - |
| Potassium Ionophore I (Valinomycin) | - | 13.43 |
| Chromoionophore | ||
| This compound (ETH 5294) | 2.20 | 2.98 |
| Lipophilic Salt | ||
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | 28.03 | - |
| Potassium tetrakis(4-chlorophenyl)borate | - | 2.98 |
Table 2: Performance Characteristics of Ca2+ and K+ Optodes
| Parameter | Ca2+ Optode | K+ Optode |
| Logarithmic Selectivity Coefficients (log KoptM,j) | ||
| vs. Na+ | -3.6[1] | > 1.0 |
| vs. K+ | -3.8[1] | - |
| vs. Mg2+ | -4.1[1] | > 1.0 |
| vs. Li+ | - | > 1.0 |
| vs. Ca2+ | - | > 1.0 |
| Dynamic Range | 10⁻⁵ to 1 M | 5 x 10⁻⁶ to 10⁻¹ M[2] |
| Limit of Detection | ~10⁻⁶ M | ~5 x 10⁻⁶ M[2] |
| Response Time | ~1 minute | ~1 to 3 minutes |
| Recommended pH Buffer | 0.16 M Sodium Acetate (pH 5.3) | 0.1 M TRIS (pH 7.38) |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound-based optodes for the determination of Ca2+ and K+ activity.
Protocol 1: Preparation of the Optode Membrane Cocktail
-
Component Weighing: Accurately weigh the required amounts of PVC, plasticizer, ionophore, this compound, and lipophilic salt according to the compositions listed in Table 1.
-
Dissolution:
-
In a clean, dry glass vial, dissolve the weighed components in a suitable volatile solvent, such as tetrahydrofuran (THF). A typical volume is 1-2 mL of THF for a total of ~100 mg of membrane components.
-
Ensure complete dissolution by gentle vortexing or magnetic stirring. The resulting solution should be homogeneous and free of any undissolved particles.
-
Protocol 2: Fabrication of the Optode Membrane Film
This protocol describes the preparation of a thin film optode on a solid support (e.g., a glass slide or transparent polymer sheet).
-
Substrate Preparation: Clean the substrate thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and dry it completely.
-
Membrane Casting:
-
Spin Coating: Place the substrate on a spin coater. Dispense a small volume of the membrane cocktail onto the center of the substrate. Spin at a defined speed (e.g., 1000 rpm) for a set duration (e.g., 30-60 seconds) to create a thin, uniform film.
-
Drop Casting: Alternatively, carefully drop-cast a defined volume of the membrane cocktail onto the substrate and allow the solvent to evaporate slowly in a dust-free environment. This method may result in a thicker and less uniform membrane compared to spin coating.
-
-
Drying: Allow the membrane to dry completely at room temperature for at least 12 hours to ensure the complete evaporation of the solvent. The resulting membrane should be transparent and mechanically stable.
Protocol 3: Measurement of Ca2+ or K+ Activity
-
Optode Conditioning: Before the first use, condition the optode membrane by immersing it in a solution containing a known concentration of the target ion (e.g., 0.01 M CaCl2 or KCl) for several hours. This step ensures that the membrane components are properly equilibrated.
-
Calibration:
-
Prepare a series of standard solutions of the target ion (Ca2+ or K+) with known concentrations, covering the expected range of the samples. Use the recommended pH buffer (see Table 2) to prepare these standards.
-
Immerse the optode in each standard solution, starting from the lowest concentration.
-
Record the absorbance or fluorescence spectrum of the optode membrane at the wavelength of maximum change for this compound (the deprotonated form typically absorbs around 530-550 nm, while the protonated form absorbs at a longer wavelength, ~660 nm).
-
Allow the signal to stabilize before taking a reading.
-
Create a calibration curve by plotting the absorbance or fluorescence intensity against the logarithm of the ion activity.
-
-
Sample Measurement:
-
Immerse the calibrated optode in the sample solution, which should be buffered to the same pH as the calibration standards.
-
Record the stabilized absorbance or fluorescence signal.
-
Determine the ion activity in the sample by interpolating the measured signal on the calibration curve.
-
-
Regeneration: Between measurements, it may be necessary to regenerate the optode by immersing it in a solution that reverses the ion-exchange process, such as a solution with a high concentration of protons (low pH) or a solution free of the target ion.
Visualizations
Signaling Pathway of Ion Recognition
References
Application Notes and Protocols: Chromoionophore I in Biological Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I, also known as ETH 5294, is a lipophilic, H⁺-selective chromoionophore widely utilized as a pH indicator in biological membrane studies.[1] Its hydrophobic nature allows for its incorporation into lipid bilayers of artificial membranes like liposomes and proteoliposomes, as well as cellular membranes. The protonation and deprotonation of this compound lead to distinct changes in its optical properties (absorbance and fluorescence), making it an invaluable tool for real-time monitoring of proton gradients and membrane potential. These measurements are critical for understanding the function of membrane transport proteins, such as ion channels and pumps, and for screening potential drug candidates that modulate their activity.
This document provides detailed application notes and experimental protocols for the use of this compound in biological membrane research, with a focus on studies involving proteoliposomes.
Principle of Action
This compound is a weak base that can exist in a protonated (charged) or deprotonated (neutral) form. The equilibrium between these two states is dependent on the pH of the surrounding environment.
RH⁺ (protonated, colored/fluorescent) ⇌ R (deprotonated, different color/fluorescence) + H⁺
Within a lipid membrane, the protonated form of this compound exhibits a different absorption and fluorescence spectrum compared to its deprotonated form. By measuring these spectral changes, one can deduce the pH within the membrane environment or across the membrane.
Key Applications
-
Measurement of Proton Flux: Quantifying the movement of protons across a biological membrane, often mediated by proton pumps or channels.
-
Determination of Membrane Potential: In conjunction with other ionophores, such as valinomycin, it can be used to measure membrane potential changes.
-
High-Throughput Screening (HTS) for Ion Channel Modulators: Assessing the activity of compounds that affect ion transport across membranes.
-
Drug-Membrane Interaction Studies: Investigating how drugs alter the properties of lipid bilayers.
Data Presentation
Spectral Properties of this compound
The spectral characteristics of this compound are highly sensitive to the surrounding pH. The following table summarizes the typical absorbance and fluorescence properties.
| Property | Deprotonated Form (High pH) | Protonated Form (Low pH) |
| Absorbance Maximum (λmax) | ~540 nm | ~660 nm |
| Fluorescence Emission Maximum (λem) | Not significantly fluorescent | ~680 nm |
| Appearance | Yellow/Orange | Blue |
Quantitative Data of this compound (ETH 5294)
The acidity constant (pKa) of this compound is a crucial parameter as it determines the pH range over which it is an effective indicator. The pKa is influenced by the composition of the membrane.
| Membrane Composition | pKa | Reference |
| PVC-DOS (bis(2-ethylhexyl)sebacate) | 9.8 | [2] |
| PVC-NPOE (o-nitrophenyloctylether) | 12.4 | [2] |
Note: The pKa in a biological lipid bilayer may differ and should be determined empirically for precise quantitative measurements.
Experimental Protocols
Protocol 1: Reconstitution of a Membrane Protein into Liposomes to Form Proteoliposomes
This protocol describes the preparation of proteoliposomes, which are essential for in vitro studies of membrane protein function.
Materials:
-
Purified membrane protein of interest
-
Lipids (e.g., E. coli polar lipid extract, DOPC, POPC)
-
Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100)
-
Bio-Beads SM-2
-
Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Dry a thin film of lipids from a chloroform solution in a round-bottom flask using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the Reconstitution Buffer by vortexing vigorously.
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder to form large unilamellar vesicles (LUVs).
-
-
Detergent Solubilization:
-
Add detergent to the LUV suspension to a final concentration above its critical micelle concentration (CMC) to solubilize the liposomes.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Incorporation:
-
Add the purified membrane protein to the detergent-solubilized lipid mixture at a desired lipid-to-protein ratio (LPR).
-
Incubate for 30 minutes at 4°C with gentle mixing.
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads to the mixture to gradually remove the detergent.
-
Incubate with gentle rocking at 4°C. The incubation time and amount of Bio-Beads depend on the detergent used and should be optimized.
-
Replace the Bio-Beads with fresh ones every 2 hours for a total of 8-12 hours.
-
-
Proteoliposome Harvest:
-
Carefully remove the Bio-Beads.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour at 4°C).
-
Resuspend the proteoliposome pellet in the desired experimental buffer.
-
Workflow for Proteoliposome Reconstitution
References
Application Notes and Protocols for Intracellular pH Measurement Using Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Accurate and reliable measurement of pHi is therefore essential for understanding cellular physiology and for the development of novel therapeutics. Chromoionophore I (also known as ETH 5294) is a lipophilic, fluorescent probe that has emerged as a valuable tool for measuring pH within cellular membranes and potentially other hydrophobic compartments.[1][2] Its hydrophobic nature allows it to readily partition into cellular membranes, and its fluorescence properties are sensitive to the surrounding proton concentration. This document provides detailed application notes and protocols for the use of this compound in intracellular pH measurements.
Principle of pH Measurement with this compound
This compound is a highly basic dye molecule whose fluorescence properties change upon protonation.[3] The underlying mechanism involves the reversible binding of a proton to a specific site on the molecule, which alters its electronic configuration and, consequently, its fluorescence emission. The protonated form of this compound is fluorescent, with an excitation maximum around 614 nm and an emission maximum around 663 nm.[2][3] In contrast, the deprotonated form is reportedly non-fluorescent or weakly fluorescent in the same spectral region. This pH-dependent change in fluorescence intensity allows for the ratiometric or intensiometric determination of pH.
The relationship between pH and the fluorescence of the indicator is governed by the Henderson-Hasselbalch equation, with the pKa of the dye being a critical parameter. The pKa is the pH at which 50% of the dye is in its protonated form and 50% is in its deprotonated form. It is important to note that the pKa of this compound is highly sensitive to the polarity of its environment. For instance, its pKa in bis(2-ethylhexyl)sebacate (DOS) plasticized PVC membranes is 2-3 orders of magnitude lower than in o-nitrophenyloctylether (NPOE) plasticized PVC membranes. Therefore, the effective pKa within a cellular membrane may differ from that in aqueous solutions, necessitating careful intracellular calibration.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| CAS Number | 125829-24-5 | |
| Appearance | Brown to black solid | |
| Solubility | Oil-soluble, soluble in DMSO |
Table 2: Spectral Properties of this compound
| Form | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |
| Protonated | ~614 nm | ~663 nm | Not Reported | Not Reported | |
| Deprotonated | Not Reported | Not Reported | Not Reported | Not Reported | |
| Absorption Max (Deprotonated in organic solvent) | ~530-550 nm | - | Not Reported | - |
Note: The spectral properties, particularly the pKa, of this compound are highly dependent on the solvent environment. The values presented for the protonated form are based on available data, but may shift within the cellular environment. It is crucial to perform an in-situ calibration for accurate quantitative measurements.
Experimental Protocols
Protocol 1: Loading this compound into Live Cells
This protocol provides a general guideline for loading the hydrophobic dye this compound into live cells. Optimization will be required for different cell types.
Materials:
-
This compound (ETH 5294)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dispersion)
-
Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare the Loading Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into a serum-free medium or a balanced salt solution (e.g., HBSS) to a final working concentration of 1-10 µM.
-
To aid in the dispersion of the hydrophobic dye in the aqueous medium, a small amount of Pluronic F-127 (final concentration 0.01-0.05%) can be added to the loading solution. First, mix the this compound stock with the Pluronic F-127 solution, and then add this mixture to the final volume of buffer.
-
-
Cell Loading:
-
Wash the cultured cells once with the serum-free medium or balanced salt solution.
-
Remove the washing solution and add the loading solution to the cells.
-
Incubate the cells at 37°C for 15-60 minutes. The optimal loading time will vary depending on the cell type and should be determined empirically to achieve sufficient signal without causing cytotoxicity.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed serum-free medium or balanced salt solution to remove excess dye.
-
The cells are now loaded with this compound and ready for imaging.
-
Protocol 2: Intracellular pH Calibration
This protocol describes an in-situ calibration method using the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.5 pH unit increments). A typical high K⁺ calibration buffer contains: 120-140 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (for pH > 7.0) or MES (for pH < 7.0).
-
Nigericin stock solution (5-10 mM in ethanol or DMSO)
Procedure:
-
Prepare Calibration Buffers:
-
Prepare a set of high K⁺ calibration buffers with different pH values. Adjust the pH carefully using HCl or KOH.
-
-
Equilibrate pH:
-
After loading and washing the cells, replace the medium with the first calibration buffer (e.g., pH 7.5).
-
Add nigericin to the calibration buffer to a final concentration of 5-10 µM.
-
Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.
-
-
Image Acquisition:
-
Acquire fluorescence images of the cells at the appropriate excitation and emission wavelengths for the protonated form of this compound (e.g., Ex: 614 nm, Em: 663 nm).
-
Record the fluorescence intensity from several regions of interest (ROIs) within the cells.
-
-
Generate Calibration Curve:
-
Repeat steps 2 and 3 for each of the calibration buffers with different pH values.
-
Plot the measured fluorescence intensity (or the ratio of intensities if using a ratiometric approach with another wavelength) against the corresponding pH of the calibration buffer.
-
Fit the data to a sigmoidal curve (e.g., using the Boltzmann function) to generate a calibration curve.
-
-
Determine Intracellular pH of Experimental Samples:
-
Measure the fluorescence intensity of your experimental cells (loaded with this compound under the same conditions).
-
Use the generated calibration curve to convert the measured fluorescence intensity into an intracellular pH value.
-
Mandatory Visualizations
Caption: Reversible protonation of this compound leads to a change in its fluorescence state.
Caption: Step-by-step workflow for measuring intracellular pH using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye loading (concentration too low or incubation time too short).- Dye precipitation in the loading buffer.- Photobleaching. | - Increase the concentration of this compound in the loading solution.- Increase the incubation time.- Ensure proper dispersion of the dye in the loading buffer (use of Pluronic F-127 may help).- Minimize exposure of the cells to the excitation light. Use neutral density filters or reduce laser power. |
| High background fluorescence | - Incomplete removal of extracellular dye.- Autofluorescence from cells or medium. | - Increase the number of washes after loading.- Use a phenol red-free medium for imaging.- Acquire background images from unstained cells and subtract from the experimental images. |
| Cell death or morphological changes | - Cytotoxicity of this compound at high concentrations.- Toxicity of the solvent (DMSO).- Phototoxicity from the excitation light. | - Perform a dose-response curve to determine the optimal, non-toxic loading concentration.- Ensure the final DMSO concentration in the loading medium is low (<0.5%).- Reduce the intensity and duration of light exposure. |
| Inaccurate pH measurements | - Incorrect calibration.- pKa of the dye is outside the physiological pH range of the cells.- Dye compartmentalization into organelles with different pH. | - Ensure accurate preparation of calibration buffers and complete equilibration with nigericin.- Verify that the fluorescence of the dye is responsive within the expected intracellular pH range.- Co-localize the dye with organelle-specific markers to check for compartmentalization. If significant, interpretation of the signal as solely cytosolic pH may be inaccurate. |
Conclusion
This compound is a valuable tool for measuring pH in hydrophobic environments within living cells. Its lipophilic nature and pH-sensitive fluorescence make it particularly suitable for studying pH dynamics in cellular membranes. However, its environmental sensitivity, particularly the dependence of its pKa on polarity, necessitates careful in-situ calibration for accurate quantitative measurements. The protocols provided in this document offer a starting point for researchers to utilize this compound in their studies of intracellular pH. Optimization of loading conditions and calibration procedures for the specific cell type and experimental setup is crucial for obtaining reliable and meaningful data.
References
Application Notes and Protocols for Ratiometric Fluorescence Imaging with Chromoionophore I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromoionophore I (ETH 5294) is a lipophilic, fluorescent pH indicator that serves as a versatile tool for ratiometric imaging of intracellular ion concentrations.[1] Its utility lies in its ability to be paired with specific ionophores to create highly selective optical sensors, or "optodes," for various physiologically important ions such as potassium (K⁺) and calcium (Ca²⁺). This ratiometric approach offers a robust method for quantifying ion concentrations, as it minimizes artifacts arising from variations in dye concentration, cell path length, and excitation light intensity.[2][3]
The fundamental principle of these sensors relies on an ion-exchange mechanism.[1] The chosen ionophore selectively binds to the target ion at the cell membrane or within an intracellular vesicle. To maintain charge neutrality, this binding event triggers the release of a proton (H⁺), which then protonates this compound. This protonation event induces a spectral shift in the chromoionophore's fluorescence, allowing for a ratiometric readout of the ion concentration.
These application notes provide a comprehensive overview of the principles, protocols, and data analysis for using this compound in ratiometric fluorescence imaging.
Chemical and Spectral Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | Sigma-Aldrich |
| Molecular Formula | C₃₈H₅₃N₃O₂ | Sigma-Aldrich |
| Molecular Weight | 583.85 g/mol | Sigma-Aldrich |
| Excitation Wavelength (protonated) | ~614 nm | Sigma-Aldrich |
| Emission Wavelength (protonated) | ~663 nm | Sigma-Aldrich |
| Excitation Wavelength (deprotonated) | ~530-550 nm | [2] |
| Emission Wavelength (deprotonated) | Varies with environment | |
| Solubility | Oil-soluble, soluble in organic solvents like DMSO and chloroform | Medchemexpress |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying mechanism of ion detection and the general workflow for a ratiometric imaging experiment using this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound for ratiometric imaging of intracellular K⁺ and Ca²⁺. Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Protocol 1: Ratiometric Imaging of Intracellular K⁺
This protocol utilizes Valinomycin, a highly selective K⁺ ionophore.
Materials:
-
This compound (ETH 5294)
-
Valinomycin (Potassium Ionophore I)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ion exchanger
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Stock Solutions (in a dark, dry environment):
-
This compound: 10 mM in anhydrous DMSO.
-
Valinomycin: 50 mM in anhydrous DMSO.
-
KTpClPB: 10 mM in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
-
-
Preparation of Sensor Loading Solution (prepare fresh):
-
In a microcentrifuge tube, combine the stock solutions to achieve a final concentration in the loading medium typically in the range of:
-
This compound: 1-5 µM
-
Valinomycin: 2-10 µM
-
KTpClPB: 0.5-2 µM
-
-
Vortex briefly to mix. The final DMSO concentration in the loading medium should be kept below 1% to minimize cytotoxicity.
-
-
Cell Loading:
-
Wash cells once with pre-warmed live-cell imaging medium.
-
Remove the medium and add the sensor loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove excess sensor solution.
-
Add fresh imaging medium to the cells for imaging.
-
-
Imaging:
-
Use a fluorescence microscope equipped with appropriate filter sets for dual-wavelength excitation or emission imaging.
-
Acquire images at two different wavelengths corresponding to the deprotonated and protonated forms of this compound. For example, excite at ~540 nm and ~620 nm while collecting emission at >650 nm. The exact filter set will depend on the microscope configuration and the precise spectral properties of the sensor in the cellular environment.
-
Acquire a background image from a cell-free region.
-
-
Ratiometric Analysis:
-
Subtract the background from each image.
-
Calculate the ratio of the fluorescence intensities on a pixel-by-pixel basis (e.g., F620 / F540).
-
The resulting ratiometric image will represent the relative intracellular K⁺ concentration. For quantitative measurements, a calibration curve must be generated (see below).
-
Protocol 2: Ratiometric Imaging of Intracellular Ca²⁺
This protocol utilizes a selective Ca²⁺ ionophore such as ETH 1001 or Ionomycin.
Materials:
-
This compound (ETH 5294)
-
Calcium Ionophore I (e.g., ETH 1001) or Ionomycin
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) as an ion exchanger
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and NaTFPB as described in Protocol 1.
-
Calcium Ionophore I (ETH 1001): 10 mM in anhydrous DMSO.
-
Ionomycin: 1 mM in anhydrous DMSO.
-
-
Preparation of Sensor Loading Solution:
-
Prepare the loading solution with final concentrations typically in the range of:
-
This compound: 1-5 µM
-
Calcium Ionophore: 1-5 µM
-
NaTFPB: 0.5-2 µM
-
-
-
Cell Loading, Washing, Imaging, and Ratiometric Analysis:
-
Follow steps 3-6 as described in Protocol 1.
-
In Situ Calibration for Quantitative Measurements
To convert fluorescence ratios to absolute ion concentrations, an in situ calibration is necessary. This involves equilibrating the intracellular and extracellular ion concentrations using an ionophore that transports both the target ion and H⁺ (e.g., nigericin for K⁺/H⁺ exchange) or by permeabilizing the membrane to the target ion (e.g., using a high concentration of the specific ionophore).
General Calibration Procedure:
-
Load the cells with the this compound sensor cocktail as described above.
-
Prepare a series of calibration buffers with known concentrations of the target ion (e.g., K⁺ or Ca²⁺) spanning the expected physiological range. These buffers should also contain a high concentration of the appropriate ionophore (e.g., 5-10 µM valinomycin for K⁺ or ionomycin for Ca²⁺) and a protonophore (e.g., nigericin for K⁺) to clamp the intracellular pH.
-
Sequentially perfuse the cells with the calibration buffers, allowing the intracellular and extracellular ion concentrations to equilibrate at each step.
-
Acquire ratiometric images for each calibration buffer.
-
Plot the fluorescence ratio against the known ion concentration to generate a calibration curve.
-
This curve can then be used to convert the experimental ratiometric data into absolute intracellular ion concentrations.
Data Presentation
The following tables summarize the key parameters for the K⁺ and Ca²⁺ sensor systems. Note that the apparent dissociation constant (Kd) is highly dependent on the composition of the sensor cocktail and the cellular environment and should be determined experimentally through calibration.
Table 1: Potassium (K⁺) Sensor Components and Properties
| Component | Role | Typical Concentration Range |
| This compound | Ratiometric pH Indicator | 1-5 µM |
| Valinomycin | K⁺ Ionophore | 2-10 µM |
| KTpClPB | Anion Exchanger | 0.5-2 µM |
| Apparent Kd for K⁺ | To be determined by in situ calibration |
Table 2: Calcium (Ca²⁺) Sensor Components and Properties
| Component | Role | Typical Concentration Range |
| This compound | Ratiometric pH Indicator | 1-5 µM |
| Calcium Ionophore I (ETH 1001) or Ionomycin | Ca²⁺ Ionophore | 1-5 µM |
| NaTFPB | Anion Exchanger | 0.5-2 µM |
| Apparent Kd for Ca²⁺ | To be determined by in situ calibration |
Applications in Drug Development
The ability to dynamically measure intracellular ion concentrations is crucial in various areas of drug development:
-
Ion Channel Modulators: Directly assess the effects of novel compounds on the activity of ion channels (e.g., K⁺ or Ca²⁺ channels) by monitoring changes in intracellular ion concentrations.
-
GPCR Signaling: Investigate signaling pathways that involve changes in intracellular Ca²⁺ as a second messenger.
-
Cardiotoxicity Screening: Monitor changes in Ca²⁺ homeostasis in cardiomyocytes to assess the potential cardiotoxic effects of drug candidates.
-
Neurotransmitter Release: Study the role of Ca²⁺ influx in neurotransmitter release and the effects of drugs targeting this process.
-
Cell Viability and Apoptosis: Changes in intracellular K⁺ and Ca²⁺ are early indicators of apoptosis and cell stress, providing a valuable tool for cytotoxicity assays.
By providing a quantitative and dynamic readout of intracellular ion concentrations, ratiometric imaging with this compound offers a powerful platform for target validation, compound screening, and mechanism-of-action studies in drug discovery and development.
References
- 1. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Chromoionophore I in Solvent Polymeric Optode Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Chromoionophore I (ETH 5294) in the fabrication and application of solvent polymeric optode membranes for ion sensing.
Introduction to this compound Optodes
This compound is a lipophilic, H selective neutral chromoionophore widely utilized in the development of optical sensors, known as optodes. These sensors are typically based on a solvent polymeric membrane, most commonly composed of poly(vinyl chloride) (PVC), a plasticizer, an ion-selective ionophore, and the chromoionophore itself. The sensing mechanism relies on a competitive ion-exchange process at the membrane-sample interface. The target analyte ion is selectively bound by the ionophore, leading to the release of a proton from the chromoionophore. This change in the protonation state of this compound results in a change in its optical properties (absorbance or fluorescence), which can be measured to determine the concentration of the analyte.
Principle of Operation: Signaling Pathway
The general signaling pathway for a cation-selective optode using this compound is depicted below. The analyte cation (M⁺) in the aqueous sample phase partitions into the organic membrane phase, where it is selectively complexed by the ionophore (I). To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺), leading to its deprotonation (C) and a corresponding change in the optical signal.
Caption: General signaling pathway of a this compound-based optode.
Quantitative Data Presentation
The performance of this compound-based optodes is summarized in the following tables for various analytes.
Potassium (K⁺) Selective Optode
| Parameter | Value | Reference |
| Ionophore | Valinomycin | [1][2] |
| Dynamic Range | 1 mM - 100 mM | |
| Response Time | Seconds to minutes | |
| logKpot(K⁺, Na⁺) | -3.4 | |
| logKpot(K⁺, Mg²⁺) | -4.0 | |
| logKpot(K⁺, Ca²⁺) | -3.5 |
Calcium (Ca²⁺) Selective Optode
| Parameter | Value | Reference |
| Ionophore | Calcium Ionophore I (ETH 1001) or II (ETH 129) | |
| Detection Limit | ~1 µM (at pH 7) | |
| Response Time | ~1 minute | |
| logKpot(Ca²⁺, K⁺) | -3.8 | |
| logKpot(Ca²⁺, Na⁺) | -3.6 | |
| logKpot(Ca²⁺, Mg²⁺) | -4.1 |
Nicotine Derivative (NBD⁺) Selective Optode
| Parameter | Value | Reference |
| Ionophore | Nonactin or Valinomycin | [1][2] |
| Dynamic Range | 0.4 µM - 1 mM (at pH 8.5) | [1] |
| Response Time (t₉₅) | 2 - 4 minutes | |
| Interferents | K⁺ interference can be prevented by a pre-extraction procedure. Malic acid and citrate showed no interference. |
Silver (Ag⁺) Selective Optode
| Parameter | Value | Reference |
| Ionophore | 4-nitrobenzo-15-crown-5 | |
| Dynamic Range | 10⁻¹¹ M - 10⁻⁸ M | |
| Detection Limit | 8.8 x 10⁻¹² M | |
| Response Time | 2 - 3 minutes | |
| logKpot(Ag⁺, Cu²⁺) | -4.3 | |
| logKpot(Ag⁺, Ni²⁺) | -5.6 | |
| logKpot(Ag⁺, Cd²⁺) | -5.0 |
Experimental Protocols
General Workflow for Optode Fabrication and Measurement
The following diagram illustrates the general workflow from membrane preparation to data analysis.
References
Application Notes and Protocols for the Quantification of Ion Activity Using Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I, also known as ETH 5294, is a lipophilic, neutral H+-selective chromoionophore that serves as a key component in the fabrication of ion-selective optodes (ISOs). These optical sensors enable the quantification of specific ion activities in aqueous solutions, including biological fluids, through colorimetric or fluorescent measurements. The underlying principle involves a competitive binding mechanism at the membrane-sample interface. The ionophore selectively binds the target ion, leading to a release of a proton from the chromoionophore to maintain charge neutrality within the membrane. This protonation/deprotonation equilibrium of this compound results in a change in its optical properties (absorbance or fluorescence), which can be directly correlated to the activity of the target ion in the sample.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and utilization of potassium (K+) and calcium (Ca2+) selective optodes.
Quantitative Data
The performance of this compound-based ion-selective optodes is characterized by several key parameters, including selectivity, dynamic range, detection limit, and response time. The following tables summarize the quantitative data for potassium and calcium selective optodes.
Table 1: Quantitative Data for Potassium (K+) Selective Optode
| Parameter | Value | Notes |
| Dynamic Range | 5 x 10-6 M to 10-1 M K+ | |
| Detection Limit | ~5 x 10-6 M K+ | |
| Response Time | ~1 to 3 minutes | Time to reach 95% of the final signal. |
| log KoptK,Na | -3.5 | Selectivity coefficient for potassium over sodium. |
| log KoptK,Ca | -3.7 | Selectivity coefficient for potassium over calcium. |
| log KoptK,Mg | -4.0 | Selectivity coefficient for potassium over magnesium. |
| log KoptK,Li | -3.7 | Selectivity coefficient for potassium over lithium. |
Table 2: Quantitative Data for Calcium (Ca2+) Selective Optode
| Parameter | Value | Notes |
| log KoptCa,Na | -3.6 | Selectivity coefficient for calcium over sodium. |
| log KoptCa,K | -3.8 | Selectivity coefficient for calcium over potassium. |
| log KoptCa,Mg | -4.1 | Selectivity coefficient for calcium over magnesium. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of ion-selective optode membranes and their use in quantifying ion activity.
Protocol 1: Preparation of Ion-Selective Optode Membranes
This protocol describes the preparation of a thin-film polymeric membrane for K+ or Ca2+ selective measurements.
Materials and Reagents:
-
This compound (ETH 5294)
-
Potassium Ionophore I (Valinomycin) or Calcium Ionophore I
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS) or other suitable plasticizer
-
Tetrahydrofuran (THF), analytical grade
-
Glass slides or other suitable substrate for casting
Membrane Cocktail Compositions:
The following tables provide the recommended weight percentages for the membrane components.
Table 3: Membrane Cocktail Composition for K+-Selective Optode
| Component | Weight Percentage (%) |
| This compound | 0.48 |
| Potassium Ionophore I | 1.00 |
| Potassium tetrakis(4-chlorophenyl)borate | 0.44 |
| Bis(2-ethylhexyl)sebacate (DOS) | 66.05 |
| Poly(vinyl chloride) (PVC) | 32.03 |
Table 4: Membrane Cocktail Composition for Ca2+-Selective Optode
| Component | Weight Percentage (%) |
| This compound | 2.20 |
| Calcium Ionophore I | 8.01 |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 28.03 |
| Bis(2-ethylhexyl)sebacate (DOS) | 57.27 |
| Poly(vinyl chloride) (PVC) | 4.49 |
Procedure:
-
Preparation of the Cocktail Solution: a. Weigh the appropriate amounts of PVC, plasticizer (DOS), ionophore, this compound, and the ionic additive according to the desired membrane composition (see Tables 3 and 4). b. Dissolve all components in a minimal amount of fresh, distilled THF (e.g., 1-2 mL for a total of 100-200 mg of solid components) in a small glass vial. c. Ensure complete dissolution by gentle vortexing or shaking. The resulting solution should be homogenous and free of any undissolved particles.
-
Casting the Membrane: a. Prepare a clean, flat casting surface, such as a glass slide. b. Pour the prepared cocktail solution onto the glass slide. A casting ring or a defined area can be used to control the membrane thickness and diameter. c. Allow the solvent (THF) to evaporate slowly in a dust-free environment at room temperature. This process can take several hours. To ensure a uniform membrane, cover the casting setup with a petri dish to slow down the evaporation rate.
-
Membrane Conditioning: a. Once the membrane is fully dried and has formed a transparent, flexible film, carefully peel it from the glass slide. b. Cut the membrane to the desired size and shape for your measurement setup. c. Before use, condition the membrane by soaking it in a solution of the primary ion (e.g., 1 mM KCl for a K+-selective membrane or 1 mM CaCl2 for a Ca2+-selective membrane) for at least one hour.
Protocol 2: Measurement of Ion Activity
This protocol outlines the procedure for using the prepared optode membrane to measure ion activity via absorbance spectroscopy.
Materials and Equipment:
-
Prepared and conditioned ion-selective optode membrane
-
UV-Vis Spectrophotometer
-
Cuvette or a custom-made flow cell
-
pH buffer solution (e.g., 0.1 M TRIS-HCl for K+ measurements, or 0.16 M sodium acetate for Ca2+ measurements)
-
Standard solutions of the target ion of known concentrations
-
Sample solution with unknown ion activity
Procedure:
-
Instrument Setup: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance for the protonated form of this compound (typically around 660 nm).
-
Baseline Measurement: a. Place the conditioned optode membrane in a cuvette or flow cell. b. Fill the cuvette with the appropriate pH buffer solution that does not contain the target ion. c. Record the absorbance as the baseline reading.
-
Calibration Curve Generation: a. Prepare a series of standard solutions of the target ion with known concentrations, diluted in the same pH buffer used for the baseline measurement. b. Sequentially expose the optode membrane to each standard solution, starting from the lowest concentration. c. Allow the absorbance reading to stabilize for each standard (typically 1-3 minutes). d. Record the absorbance value for each standard solution. e. Plot the absorbance (or change in absorbance from the baseline) against the logarithm of the ion activity to generate a calibration curve.
-
Sample Measurement: a. After rinsing the optode with the buffer solution, expose it to the sample solution (also buffered to the same pH). b. Allow the absorbance to stabilize and record the value. c. Use the generated calibration curve to determine the ion activity in the unknown sample.
Visualizations
Signaling Pathway of Ion Detection
Caption: Ion detection mechanism in a this compound-based optode.
Experimental Workflow for Ion Activity Quantification
Caption: Workflow for ion activity quantification using a prepared optode.
Application Notes and Protocols for Chromoionophore I Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I (ETH 5294) is a lipophilic, fluorescent dye that acts as a highly selective proton (H+) chromoionophore.[1][2] Its fluorescence emission is dependent on its protonation state, making it a valuable tool for pH measurements within hydrophobic environments such as cellular membranes. When used in conjunction with specific ionophores, this compound can be employed for the indirect quantification of other ions, such as potassium (K+) and calcium (Ca2+), by coupling their transport to the movement of protons.[1][3] This application note provides a detailed experimental setup and protocols for the use of this compound in fluorescence microscopy for cellular and biomembrane studies.
Principle of Operation
This compound is a highly basic dye molecule that exhibits a change in its fluorescence properties upon protonation. In its deprotonated, neutral form, it has a low fluorescence quantum yield. Upon binding a proton, it becomes positively charged and exhibits a significant increase in fluorescence intensity at a different wavelength. This change in fluorescence can be correlated to the pH of the surrounding microenvironment.
For the detection of other cations, this compound is used in combination with a selective ionophore (e.g., valinomycin for K+ or ETH 1001 for Ca2+). The ionophore facilitates the transport of the target cation across a membrane, which is coupled to a counter-transport of protons to maintain charge neutrality. This alteration in the local proton concentration is then detected by the change in the fluorescence of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | |
| Molecular Formula | C₃₈H₅₃N₃O₂ | |
| Molecular Weight | 583.85 g/mol | |
| Excitation Wavelength (λex) | ~614 nm (protonated form) | |
| Emission Wavelength (λem) | ~663 nm (protonated form) | |
| Solubility | Oil-soluble, soluble in organic solvents (e.g., DMSO, ethanol) |
Table 2: Acidity Constant (pKa) of this compound in Different Membrane Compositions
| Membrane Composition | pKa | Reference |
| PVC with bis(2-ethylhexyl)sebacate (DOS) | 10.6 | |
| PVC with o-nitrophenyloctylether (NPOE) | 12.4 |
Table 3: Selectivity Coefficients (log Kpot) for this compound-Based Optodes for Ca2+
| Interfering Ion | log Kpot (Ca2+/Interferent) | Reference |
| Mg2+ | -4.17 | |
| K+ | -2.4 | |
| Na+ | -2.4 | |
| Li+ | Data not available |
Note: Selectivity coefficients are highly dependent on the specific composition of the sensor membrane, including the ionophore and plasticizer used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Live Cell Loading and Imaging of Intracellular pH
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or a custom imaging buffer, pH 7.4)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in physiological buffer to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (Ex: ~614 nm, Em: ~663 nm).
-
Acquire images to observe changes in fluorescence intensity, which correlate with changes in intracellular pH.
Protocol 3: Co-loading with Ionophores for Cation Imaging (Example: Ca2+)
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Calcium Ionophore I (ETH 1001) stock solution (1-10 mM in DMSO)
-
Physiological buffer (pH 7.4)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a co-loading solution containing both this compound (final concentration 1-10 µM) and Calcium Ionophore I (final concentration 1-5 µM) in physiological buffer. The ratio of chromoionophore to ionophore may need to be optimized.
-
Follow steps 3-7 from Protocol 2, using the co-loading solution instead of the this compound working solution.
-
Induce changes in intracellular Ca2+ concentration using appropriate stimuli (e.g., addition of ATP or other agonists).
-
Acquire a time-lapse series of fluorescence images to monitor the dynamic changes in this compound fluorescence, which will indirectly report on the changes in intracellular Ca2+ levels.
Mandatory Visualizations
References
- 1. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. クロモイオノフォアI Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Incorporating Chromoionophore I into PVC Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the successful incorporation of Chromoionophore I (also known as ETH 5294) into plasticized Poly(vinyl chloride) (PVC) membranes for optical sensing applications.
Introduction
This compound is a lipophilic, neutral H⁺-selective chromoionophore that functions as a pH indicator within optical sensors.[1] Its application is prevalent in the development of ion-selective optodes, where it acts as a transducer, converting the chemical signal of ion exchange into an optical signal. The underlying principle of its operation is a reversible protonation/deprotonation mechanism, which results in a distinct color change of the membrane. This property allows for the optical quantification of pH or the concentration of other ions when coupled with a specific ionophore.
The deprotonated form of this compound exhibits a characteristic blue color, while upon protonation in the presence of H⁺ ions, it transitions to a yellow/colorless state. This change in absorbance or fluorescence can be measured spectrophotometrically to determine the analyte concentration.
Quantitative Data
The performance of an optical sensor based on this compound is significantly influenced by the composition of the PVC membrane, particularly the choice of plasticizer. The acidity constant (pKa) of the chromoionophore within the membrane dictates the sensor's operating range.
Table 1: Acidity Constants (pKa) of this compound in Different PVC Membrane Compositions
| Chromoionophore | Plasticizer | pKa | Reference |
| This compound (ETH 5294) | o-Nitrophenyl octyl ether (NPOE) | 14.80 ± 0.03 | [1] |
| This compound (ETH 5294) | Bis(2-ethylhexyl) sebacate (DOS) | 12.0 (approx.) | [2] |
Note: The pKa values of chromoionophores can be several orders of magnitude lower in DOS membranes compared to NPOE membranes.[2]
Table 2: Performance Characteristics of a this compound-Based Optical Sensor
| Parameter | Value/Characteristic | Notes |
| Analyte | H⁺ (Proton) | This compound is highly selective for hydrogen ions. |
| Selectivity | High for H⁺ | Exhibits high selectivity for protons over other cations such as Na⁺, K⁺, Ca²⁺, etc. Specific selectivity coefficients are dependent on the overall membrane composition and are not extensively tabulated in the literature for its direct use as a primary H⁺ sensor. |
| Response Time | Typically fast | Response times are generally in the range of seconds to a few minutes, depending on the membrane thickness and composition. |
| Detection Limit | Dependent on pKa | The lower detection limit is influenced by the pKa of the chromoionophore in the specific membrane matrix. |
| Reversibility | Fully reversible | The protonation-deprotonation reaction is fully reversible, allowing for continuous monitoring. |
Experimental Protocols
Preparation of a this compound-Based PVC Membrane
This protocol outlines the preparation of a PVC membrane suitable for optical pH sensing.
Materials:
-
This compound (ETH 5294)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: o-Nitrophenyl octyl ether (NPOE) or Bis(2-ethylhexyl) sebacate (DOS)
-
Anionic additive (optional): e.g., Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
Equipment:
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Glass ring (e.g., 24 mm inner diameter)
-
Flat, clean glass plate
-
Leveling surface
-
Fume hood
Procedure:
-
Prepare the Membrane Cocktail:
-
In a clean, dry glass vial, combine the following components in the specified weight percentages. A typical composition is:
-
PVC: ~33%
-
Plasticizer (e.g., NPOE): ~66%
-
This compound: ~1%
-
-
For a total cocktail weight of approximately 200 mg, the amounts would be:
-
PVC: 66 mg
-
NPOE: 132 mg
-
This compound: 2 mg
-
-
Add approximately 2 mL of fresh THF to the vial.
-
-
Dissolve the Components:
-
Place a small magnetic stir bar in the vial and cap it to prevent solvent evaporation.
-
Stir the mixture on a magnetic stirrer until all components are completely dissolved, resulting in a homogenous, colored solution. This may take several hours.
-
-
Cast the Membrane:
-
Place the clean glass plate on a leveling surface inside a fume hood.
-
Position the glass ring in the center of the glass plate.
-
Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly to cover the entire inner surface.
-
-
Solvent Evaporation:
-
Cover the setup loosely to protect it from dust while allowing the solvent to evaporate slowly.
-
Allow the THF to evaporate completely overnight (at least 12 hours). The result will be a thin, transparent, and flexible colored membrane.
-
-
Membrane Conditioning:
-
Once the membrane is fully dried, it can be carefully peeled from the glass plate.
-
Cut the membrane to the desired size for your specific sensor housing.
-
Before use, it is advisable to condition the membrane by soaking it in a buffer solution of known pH for a few hours.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The sensing mechanism of this compound is based on a reversible acid-base equilibrium. In a neutral or basic environment, the chromoionophore is in its deprotonated, blue-colored form. When exposed to an acidic environment, it binds with a proton (H⁺), leading to its protonated, yellow/colorless form. This change in the electronic structure of the molecule alters its light absorption properties, which is the basis of the optical signal.
References
Application Notes and Protocols for Chromoionophore I: Real-Time Monitoring of Ion Fluxes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I (ETH 5294) is a lipophilic, hydrophobic pH indicator that serves as a powerful tool for monitoring ion fluxes across biological membranes in real-time.[1][2] Its primary application lies in the fabrication of ion-selective optical sensors, or optodes, which translate the activity of a specific ion into an optical signal, typically a change in fluorescence. This technology is particularly valuable in cell-based assays for studying ion channel and transporter activity, making it a significant asset in drug discovery and physiological research.[3][4][5]
The operational principle of a this compound-based sensor relies on an ion-exchange mechanism. The chromoionophore is incorporated into a hydrophobic membrane along with a specific ionophore that selectively binds a target ion (e.g., valinomycin for K⁺). To maintain charge neutrality within the membrane, the influx of the target cation is coupled to an efflux of protons (H⁺), or vice versa. This change in proton concentration within the membrane alters the protonation state of this compound, leading to a measurable change in its fluorescence.
These application notes provide detailed protocols for the preparation and use of this compound-based optical sensors for monitoring potassium (K⁺) and sodium (Na⁺) fluxes in cell-based assays, along with relevant quantitative data and visualizations of the underlying principles and workflows.
Quantitative Data
The performance of this compound-based sensors is influenced by the composition of the sensor membrane. The following tables summarize key quantitative parameters for this compound and its use in K⁺-selective optodes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₃N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 583.85 g/mol | --INVALID-LINK-- |
| CAS Number | 125829-24-5 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (10 mM) and oils | --INVALID-LINK-- |
| Fluorescence (protonated) | λex ~614 nm; λem ~663 nm | --INVALID-LINK-- |
Table 2: Acidity Constants (pKa) of this compound in Different Membrane Compositions
| Membrane Composition | pKa | Reference |
| PVC with bis(2-ethylhexyl)sebacate (DOS) | 9.1 | |
| PVC with o-nitrophenyloctylether (NPOE) | 11.4 - 12.0 |
Table 3: Selectivity Coefficients (log KoptK,M) for a K⁺-Selective Optode Based on this compound and Valinomycin
| Interfering Ion (M) | log KoptK,M |
| Na⁺ | -4.0 |
| NH₄⁺ | -1.9 |
| Ca²⁺ | -4.2 |
| Mg²⁺ | -4.3 |
Data compiled from product information for similar potassium-selective optodes.
Signaling Pathway and Sensing Mechanism
The detection of ion fluxes using this compound is an indirect method that relies on the coupling of the target ion's movement to a change in proton concentration within a specialized sensor membrane. The following diagram illustrates the general mechanism for a potassium-selective optode.
Experimental Protocols
Protocol 1: Preparation of a K⁺-Selective Optical Sensor Membrane
This protocol describes the preparation of a potassium-selective optode membrane that can be cast onto a solid support, such as a glass coverslip or the bottom of a microplate well.
Materials:
-
This compound (ETH 5294)
-
Potassium Ionophore I (Valinomycin)
-
Potassium tetrakis(4-chlorophenyl)borate (KTFPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (NPOE) as plasticizer
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Analytical balance
-
Vortex mixer
-
Spin coater (optional)
-
Glass slides or multi-well plates
Procedure:
-
Prepare the Membrane Cocktail:
-
In a clean glass vial, weigh the membrane components according to the desired composition. A typical composition is:
-
This compound: ~1 wt%
-
Valinomycin: ~1-2 wt%
-
KTFPB: ~0.5 wt%
-
PVC: ~30-33 wt%
-
Plasticizer (DOS or NPOE): ~65-67 wt%
-
-
Add anhydrous THF to dissolve the components completely. A typical concentration is 100 mg of total components per 1 mL of THF.
-
Vortex the mixture until all components are fully dissolved, resulting in a homogenous "cocktail."
-
-
Casting the Membrane:
-
For Spin Coating:
-
Place a clean glass slide on the spin coater.
-
Pipette a small volume of the membrane cocktail onto the center of the glass slide.
-
Spin at a defined speed (e.g., 600 rpm) for a set time (e.g., 3 minutes) to create a thin, uniform membrane.
-
-
For Drop Casting in Microplates:
-
Carefully pipette a small, precise volume of the membrane cocktail into the bottom of each well of a black, clear-bottom microplate.
-
Allow the solvent (THF) to evaporate completely in a fume hood for at least 15 minutes. The resulting membrane should be a thin, transparent film.
-
-
-
Conditioning the Membrane:
-
Before use, condition the membranes by immersing them in a buffer solution similar to the assay buffer for at least 30 minutes.
-
Protocol 2: Cell-Based Assay for K⁺ Channel Activity using Nano-Optodes
This protocol describes a general workflow for monitoring the activity of potassium channels in cultured cells using pre-fabricated nano-optodes. These nanosensors can be introduced into the cell culture medium to measure extracellular ion fluxes or delivered into the cells for intracellular measurements.
Materials:
-
Cultured cells expressing the K⁺ channel of interest
-
Black, clear-bottom 96- or 384-well microplates
-
K⁺-selective nano-optodes (can be prepared based on literature methods or potentially sourced commercially)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
K⁺ channel activator/inhibitor compounds
-
High K⁺ solution for depolarization (e.g., assay buffer with elevated KCl concentration)
-
Fluorescence plate reader with kinetic and endpoint capabilities
Workflow Diagram:
References
- 1. Imaging Sodium Flux during Action Potentials in Neurons with Fluorescent Nanosensors and Transparent Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na/K-ATPase Ion Transport and Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. utoledo.edu [utoledo.edu]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Developing Wearable Sensors with Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing wearable sensors using Chromoionophore I for the detection of key physiological ions such as potassium (K⁺), calcium (Ca²⁺), and pH (H⁺). The following sections detail the principles of operation, experimental protocols for sensor fabrication, and performance characteristics.
Principle of Operation
Wearable sensors based on this compound typically operate on an ion-exchange mechanism. This compound is a lipophilic, H⁺-selective chromoionophore that changes its optical properties (color or fluorescence) upon protonation and deprotonation. When incorporated into a polymeric membrane, it acts as a signal transducer.
For the detection of specific ions like K⁺ or Ca²⁺, a corresponding selective ionophore (e.g., valinomycin for K⁺) is also embedded in the membrane. The ionophore selectively binds to the target ion at the sample-membrane interface. To maintain charge neutrality within the membrane, this binding event triggers the release of a proton (H⁺) from the protonated this compound, causing a detectable change in its absorbance or fluorescence. This change is proportional to the concentration of the target ion in the sample, such as sweat.
Data Presentation: Performance of this compound-Based Sensors
The following table summarizes the typical performance characteristics of wearable sensors incorporating this compound for the detection of various ions.
| Parameter | Potassium (K⁺) Sensor | Calcium (Ca²⁺) Sensor | pH (H⁺) Sensor |
| Sensing Mechanism | Ion-Exchange (Potentiometric/Optical) | Ion-Exchange (Optical) | Direct Protonation/Deprotonation |
| Typical Ionophore | Valinomycin | Calcium Ionophore II | None |
| Linear Range | 10⁻⁴² to 10⁻¹¹ M[1][2] | 1 µM to 1 M[3] | pH 5-8 |
| Sensitivity | ~50.5 mV/decade[4] | Logarithmic response | Nernstian response |
| Response Time | < 60 seconds | ~5 minutes[3] | Fast |
| Selectivity | High selectivity over Na⁺ | High selectivity over Mg²⁺, K⁺, Na⁺ | Selective to H⁺ |
| Stability (Drift) | 0.08 mV/h | Stable for extended periods | Good stability |
Experimental Protocols
This section provides detailed protocols for the fabrication of a flexible, wearable potentiometric sensor for potassium (K⁺) detection in sweat, utilizing this compound.
Materials and Reagents
-
Substrate: Polyethylene terephthalate (PET) film
-
Conductive Ink: Silver (Ag) ink
-
Reference Electrode Ink: Silver/Silver Chloride (Ag/AgCl) ink
-
Membrane Matrix: Poly(vinyl chloride) (PVC)
-
Plasticizer: Dioctyl sebacate (DOS)
-
Potassium Ionophore: Valinomycin
-
Chromoionophore: this compound (ETH 5294)
-
Lipophilic Salt: Sodium tetraphenylborate (NaTPB)
-
Solvent: Cyclohexanone and Tetrahydrofuran (THF)
Protocol for Wearable Potassium Sensor Fabrication
This protocol is adapted from methodologies for creating flexible ion-selective electrodes for sweat analysis.
Step 1: Electrode Fabrication (Screen Printing)
-
Design the sensor layout with working and reference electrodes on a PET substrate.
-
Screen-print the silver ink onto the PET film to create the conductive tracks and the base of the working electrode.
-
Cure the silver ink according to the manufacturer's instructions (typically via thermal curing).
-
Screen-print the Ag/AgCl ink over a portion of the silver track to form the reference electrode.
-
Cure the Ag/AgCl ink as per the manufacturer's protocol.
-
Print an insulating layer to define the active sensing areas and protect the conductive tracks.
Step 2: Preparation of the Potassium-Selective Membrane Cocktail
-
In a clean glass vial, dissolve 32.7 mg of PVC and 64.7 mg of DOS in a sufficient volume of cyclohexanone.
-
To this solution, add 2 mg of valinomycin and 0.5 mg of NaTPB.
-
Add a solution of this compound in THF to the mixture. The exact amount will depend on the desired optical or potentiometric response and should be optimized.
-
Stir the mixture thoroughly with a magnetic stirrer for at least 15 minutes.
-
Sonicate the cocktail for 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.
Step 3: Membrane Deposition
-
Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the potassium-selective membrane cocktail onto the active area of the silver working electrode.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature overnight. This will form a thin, flexible ion-selective membrane.
Step 4: Reference Electrode Membrane
-
Prepare a reference membrane solution, for example, by dissolving polyvinyl butyral (PVB) in a suitable solvent containing a fixed concentration of a salt like NaCl.
-
Drop-cast this solution onto the Ag/AgCl electrode and let it dry to form a stable reference junction.
Step 5: Final Assembly and Integration
-
The fabricated sensor patch can be integrated with a flexible printed circuit board (FPCB) for signal acquisition and wireless transmission.
-
A skin-compatible adhesive can be applied to the backside of the PET substrate for attachment to the body.
Mandatory Visualizations
Signaling Pathway for Potassium (K⁺) Detection
Caption: Signaling pathway for K⁺ detection using this compound.
Experimental Workflow for Wearable Sensor Fabrication
Caption: Experimental workflow for wearable sensor fabrication.
Logical Relationship for Ion-Exchange Sensing
Caption: Logical relationship of the ion-exchange sensing mechanism.
References
Chromoionophore I: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromoionophore I (also known as ETH 5294) is a lipophilic, H⁺-selective neutral chromoionophore that functions as a pH indicator.[1][2][3] In neuroscience research, it is not typically used as a direct fluorescent probe for staining cells in the manner of common calcium indicators. Instead, its primary application is as a critical component in the fabrication of ion-selective electrodes (ISEs) and, more pertinently for optical measurements, ion-selective optodes.[2][4] These sensors are designed to measure the concentration of specific ions in biological environments.
The fundamental principle of its operation in these sensors involves an ion-exchange mechanism. An ion-selective membrane is created containing this compound, a specific ionophore for the ion of interest (e.g., valinomycin for K⁺), and an ion exchanger, all dissolved in a plasticizer within a polymer matrix like PVC. When the target ion is bound by the ionophore, a proton is released from this compound to maintain charge neutrality. This protonation state change of this compound results in a modification of its optical properties (color or fluorescence), which can be quantitatively measured. The fluorescence of the protonated form can be measured with an excitation wavelength (λex) of 614 nm and an emission wavelength (λem) of 663 nm.
This document provides detailed notes and protocols for the fabrication and application of this compound-based optical sensors for ions of significant interest in neuroscience, such as H⁺ (pH), K⁺, and Ca²⁺.
Principle of Operation for this compound-Based Optodes
The general mechanism for cation (M⁺) sensing using an optode containing this compound (CI), a selective ionophore (L), and a cation exchanger (R⁻) is based on an ion-exchange equilibrium at the sample-sensor interface.
Caption: Ion-exchange mechanism in a this compound-based optode.
Quantitative Data: Composition of Ion-Selective Optode Membranes
The following tables summarize typical compositions for preparing ion-selective membranes for different ions of interest in neuroscience. The components are generally dissolved in a solvent like tetrahydrofuran (THF) for membrane casting.
Table 1: General Components for Ion-Selective Membranes
| Component | Function | Typical Concentration (wt%) |
| Poly(vinyl chloride) (PVC) | Polymer matrix providing structural integrity. | ~33% |
| Plasticizer (e.g., DOS, o-NPOE) | Organic solvent that dissolves all components and forms the membrane. | ~65% |
| This compound (ETH 5294) | H⁺-sensitive optical transducer. | ~1% |
| Ionophore | Provides selectivity for the target ion. | ~1% |
| Cation Exchanger (e.g., KTpClPB) | Lipophilic salt that prevents co-extraction of anions. | ~0.3-0.5% |
DOS: Bis(2-ethylhexyl) sebacate; o-NPOE: 2-Nitrophenyl octyl ether; KTpClPB: Potassium tetrakis(4-chlorophenyl)borate.
Table 2: Specific Ionophore Choices for Target Ions
| Target Ion | Application in Neuroscience | Recommended Ionophore |
| H⁺ (pH) | Measuring pH shifts associated with neuronal activity. | None required (CI is H⁺ selective) |
| K⁺ | Monitoring extracellular potassium changes during seizures or spreading depression. | Valinomycin (Potassium Ionophore I) |
| Ca²⁺ | Measuring extracellular calcium fluctuations. | Calcium Ionophore I or IV |
| Na⁺ | Studying sodium dynamics during action potentials. | Sodium Ionophore VI |
Experimental Protocols
Protocol 1: Fabrication of an Ion-Selective Optode Membrane
This protocol describes a general method for creating a thin, ion-selective membrane that can be used for optical measurements.
Materials:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-Nitrophenyl octyl ether)
-
This compound (ETH 5294)
-
Ion-selective ionophore (see Table 2)
-
Cation exchanger (e.g., Potassium tetrakis(4-chlorophenyl)borate)
-
Tetrahydrofuran (THF), high purity
-
Glass rings or a petri dish for casting
-
Fume hood
Procedure:
-
Preparation of the "Cocktail": In a fume hood, weigh and combine the membrane components (PVC, plasticizer, this compound, ionophore, and cation exchanger) in a glass vial according to the desired weight percentages (see Table 1).
-
Dissolution: Add an appropriate amount of THF to the vial (e.g., 1-2 mL for every 100 mg of solid components) to fully dissolve all components. Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
Casting the Membrane: Pour the dissolved cocktail into a glass ring placed on a clean glass plate or into a small petri dish. The volume will determine the thickness of the final membrane.
-
Solvent Evaporation: Cover the casting setup loosely to allow for slow evaporation of the THF. This should be done in a fume hood at room temperature for approximately 24 hours. A slow evaporation process is crucial for creating a homogenous, transparent membrane.
-
Membrane Retrieval: Once the THF has completely evaporated, a flexible, transparent membrane will have formed. Carefully peel the membrane from the glass surface. Small discs can be punched out for use as optodes.
Caption: Workflow for fabricating an ion-selective optode membrane.
Protocol 2: Measurement of Ion Concentration in Artificial Cerebrospinal Fluid (aCSF)
This protocol outlines the use of a fabricated optode membrane to measure ion concentrations in a solution relevant to neuroscience, such as aCSF. This requires a spectrophotometer or a fluorescence microscope setup.
Materials:
-
Fabricated ion-selective optode membrane disc
-
Cuvette or custom flow cell
-
Artificial Cerebrospinal Fluid (aCSF)
-
Calibration solutions: aCSF with a range of known concentrations of the target ion
-
Spectrophotometer or fluorescence imaging system
Procedure:
-
Mounting the Optode: Secure the optode membrane disc in a cuvette or flow cell such that it will be in contact with the sample solution.
-
Equilibration: Condition the membrane by exposing it to a baseline aCSF solution until a stable optical signal is achieved.
-
Calibration Curve Generation: a. Sequentially introduce the calibration solutions, starting from the lowest concentration of the target ion. b. For each concentration, allow the signal to stabilize and record the absorbance or fluorescence intensity at the appropriate wavelengths (e.g., excitation at 614 nm, emission at 663 nm for the protonated form). c. Wash the membrane with baseline aCSF between each calibration solution. d. Plot the recorded optical signal (or a ratio of signals at two wavelengths) against the known ion concentrations to generate a calibration curve.
-
Sample Measurement: a. Introduce the experimental aCSF sample to the optode. b. Record the stable optical signal. c. Use the calibration curve to determine the ion concentration in the unknown sample.
-
Data Analysis: Convert the optical signal to ion concentration using the previously generated calibration curve.
Caption: Workflow for ion concentration measurement using an optode.
Applications in Neuroscience Research
-
Measuring Extracellular Ion Dynamics: By creating micro-optodes, it is possible to measure ion fluctuations in the extracellular space of brain tissue slices or even in vivo. For example, monitoring changes in [K⁺]ₑ during neuronal firing or pathological states like epilepsy.
-
Monitoring pH Shifts: Neuronal activity is known to cause transient changes in both intracellular and extracellular pH. A H⁺-selective optode (containing only this compound without another ionophore) can be used to study these activity-dependent pH dynamics.
-
High-Throughput Screening: The optode principle can be adapted to multi-well plate formats for screening the effects of pharmacological compounds on ion channel or transporter activity.
Limitations and Considerations
-
Response Time: The response time of optodes is limited by the diffusion of ions into the membrane, which is typically slower than microelectrode-based measurements.
-
Biocompatibility: For in vivo applications, the leaching of membrane components can be a concern, and biocompatibility must be carefully assessed.
-
Calibration: Sensors require careful calibration, and the calibration may drift over time. The composition of the calibration solutions should closely match the experimental medium to account for interfering ions.
-
Indirect Measurement: It is important to remember that this compound is reporting on pH changes that are stoichiometrically linked to the binding of the target ion by a selective ionophore. The overall sensor response is a result of the interplay between all components.
References
Troubleshooting & Optimization
Technical Support Center: Chromoionophore I-Based Sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chromoionophore I-based optical sensors.
Frequently Asked Questions (FAQs) & Troubleshooting
Sensor Drift and Instability
Q1: My sensor signal is drifting over time. What are the common causes for this?
A1: Signal drift in this compound-based sensors is a common issue that can stem from several factors. The most prevalent causes include:
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Photobleaching: this compound, like any fluorescent dye, is susceptible to photochemical degradation under prolonged or high-intensity light exposure. This irreversible process leads to a gradual decrease in signal intensity.[1]
-
Leaching of Sensor Components: The components of the sensor membrane, including the this compound, ionophore, and plasticizer, can slowly leach out of the polymer matrix into the sample solution.[2] This alters the membrane composition and, consequently, the sensor's response. The lipophilicity of the components plays a significant role in the rate of leaching.[3][4]
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Temperature Fluctuations: The response of ion-selective sensors is temperature-dependent. Variations in the sample or ambient temperature can cause shifts in the baseline and sensitivity.
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pH Cross-Sensitivity: this compound is a pH indicator. Therefore, the sensor's response is inherently linked to the pH of the sample. If the sample pH is not adequately buffered or controlled, it can lead to significant signal drift that is unrelated to the analyte concentration.
-
Contamination of the Sensor Surface: Biofouling, protein adsorption, or the accumulation of other substances on the sensor membrane can interfere with the ion-exchange process and optical measurements, resulting in erratic or drifting signals.
Q2: How can I minimize photobleaching of this compound?
A2: To minimize photobleaching and extend the operational lifetime of your sensor, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your source that still provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Only expose the sensor to the excitation light when acquiring a measurement. Use a shutter or switch off the light source between measurements.
-
Incorporate Photostabilizing Agents: While not always standard, the inclusion of antioxidants or photostabilizing agents in the sensor membrane can help reduce the rate of photobleaching.
-
Choose a More Photostable Chromoionophore (if possible): For demanding applications, consider alternative chromoionophores with higher photostability.
Q3: What can I do to prevent the leaching of sensor components?
A3: Leaching is a primary contributor to long-term sensor drift. Here are some approaches to mitigate this issue:
-
Optimize Membrane Composition: The choice of polymer matrix and plasticizer significantly impacts the retention of the sensing components. Highly plasticized membranes can lead to faster leaching.
-
Covalent Immobilization: Chemically bonding the this compound and ionophore to the polymer backbone is the most effective way to prevent leaching.
-
Use of Lipophilic Additives: Incorporating lipophilic ionic additives can help to better retain the sensing components within the membrane.
-
Sensor Conditioning: Pre-conditioning the sensor in a solution similar to the sample matrix for a sufficient period can help to stabilize the membrane and reduce initial rapid leaching.
Q4: My sensor shows a response to pH changes, even in the absence of the target analyte. How can I address this?
A4: The inherent pH sensitivity of this compound is a key consideration. To manage this cross-sensitivity:
-
Buffer Your Samples: Whenever possible, perform measurements in a well-buffered solution to maintain a constant pH. The buffer should be chosen carefully to avoid interference with the analyte of interest.
-
Multi-Wavelength Measurement: By measuring the absorbance or fluorescence at multiple wavelengths (e.g., at the peak of the protonated and deprotonated forms of the chromoionophore), it is possible to mathematically correct for pH-induced changes.
-
Calibration at the Sample pH: If buffering is not feasible, calibrate the sensor at the same pH as the samples to be measured.
Calibration and Measurement
Q5: What is the correct procedure for calibrating my this compound-based sensor?
A5: Proper calibration is crucial for accurate measurements. A typical calibration procedure involves:
-
Prepare a Series of Standard Solutions: Create a set of standard solutions with known concentrations of the target analyte, bracketing the expected sample concentration. These standards should be prepared in the same background solution (and at the same pH and ionic strength) as your samples.
-
Condition the Sensor: Before the first use, and sometimes daily, condition the sensor by immersing it in a mid-range standard solution for at least 30 minutes.
-
Measure the Blank: Record the sensor's response in a solution containing no analyte.
-
Measure the Standards: Starting with the lowest concentration standard and moving to the highest, immerse the sensor in each standard solution and record the steady-state optical signal. Rinse the sensor with deionized water and gently blot dry between each standard.
-
Construct the Calibration Curve: Plot the sensor's response (e.g., absorbance, fluorescence intensity, or a ratiometric value) against the logarithm of the analyte concentration. The resulting curve can then be used to determine the concentration of unknown samples.
Q6: How often should I recalibrate my sensor?
A6: The frequency of recalibration depends on the stability of your sensor and the required accuracy of your measurements. For new sensors or applications, it is recommended to perform a calibration at the beginning of each day of experiments. If you observe significant drift during the day, more frequent recalibration may be necessary. For long-term measurements, periodic recalibration is essential to compensate for drift due to leaching and photobleaching.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in sensor design and troubleshooting.
Table 1: Acidity Constant (pKa) of this compound (ETH 5294) in Different Plasticized PVC Membranes
| Plasticizer | pKa | Reference |
| bis(2-ethylhexyl)sebacate (DOS) | Lower (by 2-3 orders of magnitude) | |
| o-nitrophenyloctylether (o-NPOE) | Higher |
Note: The absolute pKa values can vary depending on the specific membrane composition and measurement method.
Table 2: Diffusion and Photophysical Properties of this compound and Related Compounds
| Property | Value | Compound | Conditions | Reference |
| Diffusion Coefficient | ~1.5 x 10⁻⁸ cm²/s | This compound (ETH 5294) | Plasticized PVC membrane | |
| Fluorescence Quantum Yield | 0.27 | Nile Blue (a close derivative) | In ethanol |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Optical Sensor Membrane
This protocol describes the preparation of a PVC-based sensor membrane for optical ion sensing.
Materials:
-
High molecular weight PVC
-
Plasticizer (e.g., DOS or o-NPOE)
-
This compound (ETH 5294)
-
Ionophore (selective for the target analyte)
-
Lipophilic ionic additive (e.g., sodium tetraphenylborate)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the membrane components in THF. A typical composition by weight is approximately 33% PVC and 66% plasticizer, with the ionophore, chromoionophore, and ionic additive at 1-2% of the total weight. For example, to prepare a 200 mg cocktail, you might use:
-
PVC: 66 mg
-
Plasticizer: 132 mg
-
Ionophore: 2 mg
-
This compound: 2 mg
-
Ionic Additive: 1 mg
-
-
Dissolution: Thoroughly mix the components until a homogenous, clear solution is obtained. This may take several hours.
-
Casting the Membrane: Cast the membrane onto a clean, flat glass plate or into a casting ring. The volume of the cocktail will determine the thickness of the membrane.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment, typically overnight.
-
Membrane Mounting: Once dry, carefully peel the membrane from the glass plate. Cut a small disc of the membrane and mount it onto the end of an optical fiber or in a custom-made flow cell.
Protocol 2: Photostability Testing of a this compound-Based Sensor
This protocol provides a general method for assessing the photostability of your sensor membrane.
Materials:
-
Fabricated this compound sensor
-
Light source (e.g., the excitation source used in your experiments)
-
Spectrometer or photodetector
-
Dark control sample (an identical sensor shielded from light)
Procedure:
-
Initial Measurement: Record the initial absorbance or fluorescence signal of both the test sensor and the dark control.
-
Continuous Exposure: Expose the test sensor to the light source under controlled and constant conditions (e.g., fixed intensity and distance). Keep the dark control in a light-tight container at the same temperature.
-
Periodic Measurements: At regular intervals (e.g., every 15-30 minutes), briefly interrupt the exposure to record the optical signal of both the test and control sensors.
-
Data Analysis: Plot the normalized signal intensity (as a percentage of the initial signal) versus the total exposure time for both sensors. The decay in the signal of the test sensor relative to the stable signal of the dark control indicates the rate of photobleaching.
Visualizations
Signaling Pathway of a this compound-Based Cation Sensor
Caption: Ion-exchange mechanism in a this compound-based cation sensor.
Troubleshooting Workflow for Sensor Drift
Caption: A logical workflow for troubleshooting signal drift in this compound sensors.
References
- 1. PhotochemCAD | Nile Blue [photochemcad.com]
- 2. scilit.com [scilit.com]
- 3. The Long-Lasting Story of One Sensor Development: From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetime Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly lipophilic fluorescent dyes in nano-emulsions: towards bright non-leaking nano-droplets - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chromoionophore I Sensor Response Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the response time of Chromoionophore I sensors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ETH 5294) is a lipophilic, H⁺-selective neutral chromoionophore. It is used as a pH indicator in optical sensors and ion-selective electrodes (ISEs) to detect various ions, such as potassium (K⁺) and calcium (Ca²⁺).[1][2] The sensing mechanism relies on a reversible protonation/deprotonation of the chromoionophore in response to changes in the ionic environment at the sensor membrane surface. This change in protonation state leads to a change in the optical properties of the membrane (color or fluorescence), which can be measured to determine the analyte concentration.[3]
Q2: What is the typical response time for a this compound sensor?
A2: The response time of a this compound sensor can vary significantly depending on the specific sensor formulation and experimental conditions. Reported response times range from seconds to several minutes. For example, a sensor for Hg(II) based on this compound reported a response time of 100 seconds, while a pH sensor for monitoring fish freshness achieved a stable response after 5 minutes. Optimization of the sensor membrane composition is crucial for achieving a rapid response.
Q3: What are the key factors that influence the response time of a this compound sensor?
A3: The response time of a this compound sensor is a complex parameter affected by several factors related to the sensor's composition and the experimental environment. The primary factors include:
-
Membrane Thickness: Thinner membranes generally lead to faster response times due to shorter diffusion paths for the ions.
-
Membrane Composition: The type and concentration of the ionophore, polymer matrix, plasticizer, and any additives significantly impact the sensor's kinetics.
-
Plasticizer Type and Concentration: The plasticizer affects the mobility of components within the membrane and the diffusion of ions from the sample.
-
Analyte and Buffer Concentration: The concentration of the target ion and the properties of the buffer solution (pH, ionic strength) can influence the rate of the ion-exchange reaction at the membrane surface.
Q4: How does the membrane composition affect the sensor's response time?
A4: The membrane composition is critical for optimizing response time. The ratio of the polymer (e.g., PVC), plasticizer (e.g., o-NPOE), and this compound determines the physical properties of the membrane, such as its viscosity and the mobility of the sensing components. An optimal composition allows for rapid diffusion of the analyte into the membrane and a fast conformational change of the chromoionophore. The addition of ionic additives can also influence the kinetics of the ion-exchange process.
Troubleshooting Guide
This guide addresses common issues related to slow response times in this compound sensors.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow Sensor Response | 1. Membrane is too thick. | Cast thinner sensor membranes. A common method is to control the volume of the membrane cocktail solution per unit area during casting. |
| 2. Suboptimal membrane composition. | Optimize the ratio of PVC, plasticizer, and this compound. Systematically vary the concentration of each component to find the optimal formulation for your application. | |
| 3. Inappropriate plasticizer. | The polarity and viscosity of the plasticizer are important. Consider testing different plasticizers to see which provides the fastest response for your target analyte. | |
| 4. Low analyte or buffer concentration. | Increase the concentration of the buffer or ensure the analyte concentration is within the optimal working range of the sensor. | |
| 5. Interfering ions. | The presence of interfering ions can slow down the primary ion-exchange reaction. Analyze the sample for potential interfering species and consider purification steps if necessary. | |
| No Sensor Response | 1. Incorrect membrane composition. | Verify the formulation of the membrane cocktail. Ensure all components were added in the correct proportions. |
| 2. Leaching of membrane components. | If the sensor has been stored for a long time or used in aggressive media, the chromoionophore or other components may have leached out. Prepare a fresh sensor membrane. | |
| 3. Incorrect pH of the sample. | This compound is a pH indicator. Ensure the pH of your sample is within the working range of the sensor for the intended ion detection. | |
| Drifting Signal | 1. Incomplete equilibration. | Allow the sensor to fully equilibrate with the sample solution before taking a reading. |
| 2. Leaching of membrane components. | Similar to "No Sensor Response," gradual leaching can cause a drifting signal. | |
| 3. Temperature fluctuations. | Maintain a constant temperature during the experiment, as temperature can affect the equilibrium of the ion-exchange reaction. |
Quantitative Data on Sensor Performance
The following tables summarize reported response times for optical sensors, including those using this compound, under different conditions. This data can serve as a baseline for optimization efforts.
Table 1: Reported Response Times for this compound-based Sensors
| Target Analyte | Sensor Composition | Response Time | Reference |
| Hg(II) | This compound, tetrathia-12-crown-4, NaTPB in PVC/o-NPOE | 100 s | |
| pH (Fish Freshness) | This compound in a pectin-chitosan membrane | 5 min |
Table 2: General Influence of Membrane Parameters on Optical Ion Sensor Response Time
| Parameter | Effect on Response Time | Rationale |
| Increased Membrane Thickness | Slower | Longer diffusion path for ions to reach the sensing sites. |
| Optimized Plasticizer Content | Faster | Facilitates ion and component mobility within the membrane. |
| Higher Ionophore Concentration | Can be faster, but may saturate | Increased number of sensing sites can lead to a faster initial response, but too high a concentration can lead to aggregation and slower kinetics. |
Experimental Protocols
Protocol 1: Fabrication of a this compound-based Optical Sensor Membrane
This protocol describes a general method for preparing a PVC-based sensor membrane. The specific ratios of components should be optimized for your application.
Materials:
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High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
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This compound
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Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the membrane cocktail:
-
In a clean, dry glass vial, dissolve PVC (e.g., 33 mg), plasticizer (e.g., 66 mg), and this compound (e.g., 1 mg) in THF (e.g., 1.5 mL).
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The total weight of the components (PVC + plasticizer + chromoionophore) is typically around 100 mg.
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Vortex the mixture until all components are completely dissolved.
-
-
Cast the membrane:
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Place a clean glass ring (e.g., 24 mm inner diameter) on a clean, level glass plate.
-
Pipette the membrane cocktail solution into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of pinholes in the membrane.
-
-
Dry the membrane:
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Let the solvent evaporate at room temperature for at least 24 hours.
-
Once the membrane is formed, carefully remove it from the glass plate.
-
-
Prepare the sensor:
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Cut a small disc from the membrane (e.g., 5 mm diameter) and mount it into a suitable sensor body or on the tip of a fiber optic cable.
-
Protocol 2: Optimization of Membrane Thickness for Faster Response Time
This protocol outlines a method to systematically vary the membrane thickness to investigate its effect on response time.
Procedure:
-
Prepare a single batch of the optimized membrane cocktail as described in Protocol 1.
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Prepare several identical casting rings on a level glass plate.
-
Carefully pipette varying volumes of the membrane cocktail into each ring (e.g., 100 µL, 150 µL, 200 µL). Record the volume used for each.
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Allow the membranes to dry completely as described in Protocol 1.
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Measure the thickness of each resulting membrane using a micrometer.
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Fabricate sensors from each membrane of known thickness.
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Test the response time of each sensor by exposing it to a step change in analyte concentration and measuring the time to reach 95% of the final stable signal.
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Plot the response time as a function of membrane thickness to determine the optimal thickness for your application.
Visualizations
Caption: Signaling pathway of a this compound-based optical sensor.
Caption: Experimental workflow for optimizing sensor response time.
Caption: Logical workflow for troubleshooting slow sensor response.
References
calibration curve issues with Chromoionophore I electrodes
Welcome to the technical support center for Chromoionophore I-based ion-selective electrodes (ISEs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the calibration and use of these electrodes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: Why is my calibration curve non-linear or showing a poor correlation coefficient (R²)?
Answer: A non-linear calibration curve or a low R² value can stem from several factors. A primary reason is improperly prepared calibration standards. It is crucial to prepare fresh standards by serial dilution from a high-quality stock solution. Ensure that the concentration range of your standards brackets the expected concentration of your samples. [1][2]Another common issue is inadequate electrode conditioning. New electrodes, or those that have been stored dry, require conditioning to ensure a stable and responsive membrane. [3][4] Other potential causes include:
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Contamination: Carryover between standards can significantly affect the linearity of the curve. Always rinse the electrode thoroughly with deionized water and blot dry with a lint-free tissue between measurements. [5]* Incorrect Measurement Range: Operating outside the electrode's linear detection range will naturally lead to a non-linear response.
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Temperature Fluctuations: Electrode potential is temperature-dependent. For best results, maintain a constant temperature for all standards and samples.
Question: My electrode shows a slow or drifting response. What should I do?
Answer: A slow or drifting response is often indicative of a contaminated or improperly conditioned electrode membrane. If the electrode is new, ensure it has been conditioned according to the manufacturer's instructions, which typically involves soaking in a mid-range standard solution. For electrodes in use, the membrane may be coated with sample matrix components. A gentle cleaning procedure is recommended. Soaking the electrode in a mild detergent solution can help remove organic contaminants.
Additionally, consider the following:
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Clogged Reference Junction: A clogged reference junction can lead to unstable readings. If your electrode is refillable, ensure the filling solution level is adequate.
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Low Ionic Strength Samples: In samples with very low ionic strength, readings can be slow to stabilize. The use of an Ionic Strength Adjustor (ISA) can help mitigate this by providing a constant ionic background.
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Static Electricity: When working with plastic beakers and magnetic stirrers, static charge can build up and cause drifting readings. Using glass beakers can help alleviate this issue.
Question: The slope of my calibration curve is significantly different from the theoretical Nernstian value. What does this mean?
Answer: The slope of the calibration curve is a critical indicator of electrode performance. For a monovalent ion like H+, the theoretical Nernstian slope at 25°C is approximately 59.16 mV per decade change in concentration. A slope that is significantly lower than this value (typically below 90% of the theoretical value) suggests a problem with the electrode.
Potential reasons for a non-Nernstian slope include:
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Membrane Issues: The ion-selective membrane may be old, damaged, or fouled. Cleaning the electrode may resolve this. If the slope does not improve after cleaning and reconditioning, the electrode may need to be replaced.
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Interfering Ions: The presence of interfering ions in your standards can alter the electrode's response and lead to an incorrect slope.
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Incorrect Calibration Range: Calibrating in a non-linear portion of the electrode's response range will result in an inaccurate slope.
Frequently Asked Questions (FAQs)
Q1: What is the expected performance of a this compound-based H⁺ electrode?
A1: While performance can vary based on membrane composition and experimental conditions, here are some typical characteristics for a high-quality H⁺ ion-selective electrode.
| Parameter | Typical Value |
| Nernstian Slope | 55 - 60 mV per decade at 25°C |
| Linear Range | 10⁻¹ to 10⁻⁷ M |
| Response Time | < 30 seconds |
| Temperature Range | 5 - 80 °C |
Q2: What are the common interfering ions for an H⁺ selective electrode?
A2: H⁺ selective electrodes are generally very selective. However, at very high pH values (low H⁺ concentration), other cations present in high concentrations can interfere. This is often referred to as "alkaline error."
| Interfering Ion | Conditions of Interference |
| Sodium (Na⁺) | High pH (> 9) and high sodium concentrations |
| Potassium (K⁺) | High pH and high potassium concentrations |
| Lithium (Li⁺) | High pH and high lithium concentrations |
Q3: How often should I calibrate my this compound electrode?
A3: For the highest accuracy, it is recommended to perform a calibration at the beginning of each day of use. If you are conducting a long series of measurements, it is good practice to check the calibration with a mid-range standard every few hours to monitor for drift.
Q4: What is the proper way to store a this compound electrode?
A4: Proper storage is crucial for maintaining electrode performance and longevity. The electrode should never be stored in deionized or distilled water, as this can cause ions to leach from the glass membrane. The recommended storage solution is typically a 4 M KCl solution or a pH 4 or 7 buffer. Always store the electrode with its protective cap on to keep the membrane hydrated.
Experimental Protocols
Protocol 1: Electrode Conditioning
This protocol is for new electrodes or electrodes that have been stored dry.
-
Remove the protective cap from the electrode tip.
-
Rinse the electrode with deionized water and gently blot it dry with a lint-free wipe.
-
Immerse the electrode in a pH 7 buffer solution for at least one hour. For longer-term storage, soaking overnight is recommended.
-
After conditioning, rinse the electrode with deionized water before proceeding to calibration.
Protocol 2: Multi-Point Calibration
-
Prepare a series of at least three standard solutions of known concentration (e.g., pH 4, 7, and 10 buffers). These standards should bracket the expected pH range of your samples.
-
If necessary, add an Ionic Strength Adjustor (ISA) to all standards and samples in the same ratio.
-
Start with the lowest concentration standard. Rinse the electrode with deionized water, blot dry, and immerse it in the standard solution.
-
Stir the solution gently and wait for the reading in millivolts (mV) to stabilize. Record the mV value.
-
Repeat steps 3 and 4 for the remaining standards, moving from the lowest to the highest concentration.
-
Plot the recorded mV values (y-axis) against the logarithm of the ion concentration (x-axis). The resulting graph is your calibration curve.
Visualizations
Caption: Experimental workflow from electrode preparation to sample measurement.
References
Technical Support Center: Optimizing Chromoionophore I Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection limit of Chromoionophore I-based optical sensors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an ion sensor?
A1: this compound (also known as ETH 5294) is a lipophilic, H⁺-selective pH indicator dye.[1] In an ion-selective optical sensor (optode), it is incorporated into a hydrophobic membrane along with an ionophore (a molecule that selectively binds a specific ion) and often an ionic additive. The sensor's mechanism relies on an ion-exchange process. When the target ion is extracted from the sample into the membrane by the ionophore, a proton (H⁺) is released from the chromoionophore to maintain charge neutrality. This change in the protonation state of this compound leads to a change in its optical properties (color or fluorescence), which can be measured to determine the concentration of the target ion.[2][3]
Q2: What are the key components of a this compound-based optode membrane?
A2: A typical optode membrane consists of:
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Polymer Matrix: Provides structural integrity. Poly(vinyl chloride) (PVC) is commonly used.
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Plasticizer: A solvent that dissolves all components and ensures they remain in a flexible, functional state within the membrane. Common plasticizers include bis(2-ethylhexyl) sebacate (DOS) and o-nitrophenyloctyl ether (o-NPOE).
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This compound (e.g., ETH 5294): The signal transducer that changes its optical properties in response to pH changes within the membrane.
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Ionophore: A molecule that selectively binds the target analyte (e.g., Valinomycin for K⁺, Calcium Ionophore II for Ca²⁺).
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Ionic Additive (optional but recommended): A lipophilic salt, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), is often added to improve sensor performance and reduce interference.
Q3: Why is the pH of the sample important for this compound sensors?
A3: The sensing mechanism of this compound is based on a pH change within the sensor membrane. Therefore, the pH of the sample can directly influence the sensor's response.[2][3] To avoid inaccurate readings, it is crucial to use a buffer to maintain a constant pH in the sample solution.
Q4: What is the "exhaustive response mode" and how can it improve the detection limit?
A4: The exhaustive response mode is a technique where the sensor membrane has a high capacity for the analyte, effectively depleting the analyte from a small, defined sample volume. This approach can lead to a linear relationship between the signal and the total amount of analyte, rather than a sigmoidal response to concentration, which can improve sensitivity and lower the detection limit.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No or Weak Signal | Incorrect wavelength settings for measurement. Low concentration of this compound or ionophore. Incompatible membrane components. Photobleaching of the chromoionophore. | Verify the absorbance/fluorescence maxima of the protonated and deprotonated forms of this compound. Optimize the concentration of the sensing components in the membrane cocktail. Ensure all membrane components are soluble in the chosen plasticizer and polymer. Minimize light exposure to the sensor membrane. Use anti-fade reagents if possible. |
| Signal Drift | Leaching of membrane components (chromoionophore, ionophore, plasticizer) into the sample solution. Swelling or degradation of the polymer matrix over time. Photobleaching of this compound due to prolonged light exposure. | Covalently immobilize the chromoionophore to the polymer matrix. Use a highly lipophilic plasticizer to minimize leaching. Store the sensor in a dark, dry place when not in use. Limit the intensity and duration of light exposure during measurements. |
| Poor Selectivity / High Interference | The ionophore is not specific enough for the target analyte. Interfering ions have similar charge and size to the target analyte. The concentration of interfering ions is significantly higher than the target analyte. | Use a more selective ionophore for the target analyte. Incorporate ionic additives into the membrane to reduce the response to interfering ions. Pre-treat the sample to remove or reduce the concentration of interfering ions. |
| Slow Response Time | Thick sensor membrane. Low diffusion rate of the analyte into the membrane. Insufficient mixing of the sample solution. | Prepare thinner sensor films. Optimize the plasticizer to enhance ion mobility within the membrane. Ensure adequate stirring or flow of the sample solution over the sensor surface. |
| Low Sensitivity / High Detection Limit | Suboptimal ratio of membrane components (ionophore to chromoionophore). High background noise from the measurement setup. pH of the sample is not optimal for the ion-exchange reaction. | Optimize the ionophore and this compound concentrations. An excess of ionophore can improve the sensor's response to the target ion. Reduce ambient light and use high-quality optical components to minimize background noise. Buffer the sample to the optimal pH range for the specific ionophore and this compound combination. |
Quantitative Data
Table 1: Influence of Plasticizer on Sensor Performance (Illustrative)
| Plasticizer | Dielectric Constant | Key Characteristics | Impact on Detection Limit |
| o-Nitrophenyloctyl ether (o-NPOE) | ~24 | High polarity | Can improve the dissociation of ion pairs, potentially leading to a lower detection limit for some analytes. |
| Bis(2-ethylhexyl) sebacate (DOS) | ~4 | Low polarity, high lipophilicity | Can reduce the leaching of membrane components, improving sensor stability, but may have a different optimal ionophore-to-chromoionophore ratio for the lowest detection limit compared to more polar plasticizers. |
| Tricresyl phosphate (TCP) | ~6.9 | Medium polarity | Performance is intermediate; optimization of membrane composition is crucial. |
Note: The optimal plasticizer is dependent on the specific analyte and ionophore used. The values presented are for illustrative purposes to highlight the importance of plasticizer selection.
Table 2: Example Selectivity Coefficients for a K⁺-Selective Optode
| Interfering Ion | Selectivity Coefficient (log KpotK⁺, J) |
| Na⁺ | -2.5 |
| Ca²⁺ | -4.0 |
| Mg²⁺ | -4.2 |
| NH₄⁺ | -1.9 |
Data is illustrative and can vary significantly based on the specific ionophore and membrane composition. A smaller selectivity coefficient indicates a higher selectivity for the primary ion over the interfering ion.
Experimental Protocols
Protocol 1: Fabrication of a High-Sensitivity this compound-Based Optical Sensor Membrane
This protocol describes the preparation of a PVC-based sensor membrane optimized for a low detection limit.
Materials:
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Poly(vinyl chloride) (PVC), high molecular weight
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Bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctyl ether (o-NPOE) as plasticizer
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This compound (ETH 5294)
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Target-specific ionophore (e.g., Valinomycin for K⁺)
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Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
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Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Membrane Cocktail:
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In a clean glass vial, dissolve PVC (e.g., 33 mg) and the plasticizer (e.g., 66 mg) in THF (e.g., 1.5 mL). Stir until fully dissolved.
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In a separate vial, dissolve this compound (e.g., 1 mg), the ionophore (e.g., 2 mg), and NaTFPB (e.g., 0.5 mg) in a small amount of THF.
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Add the solution from the second vial to the PVC/plasticizer solution.
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Mix thoroughly to ensure a homogenous "cocktail."
-
-
Cast the Membrane:
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Pipette a defined volume of the cocktail onto a clean, flat glass slide or into a casting ring.
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Allow the THF to evaporate slowly in a dust-free environment (e.g., a covered petri dish) for at least 24 hours.
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The resulting thin, transparent film is the sensor membrane.
-
-
Condition the Sensor:
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Carefully peel the membrane from the glass slide.
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Cut a small disc of the membrane and mount it in a suitable holder (e.g., for a flow-through cell or a dip probe).
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Condition the sensor by soaking it in a low concentration solution of the primary ion (e.g., 10⁻⁵ M KCl for a K⁺ sensor) for several hours before use.
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Protocol 2: Calibration for Low-Level Ion Detection
This protocol outlines a procedure for creating a calibration curve for measuring low concentrations of an analyte.
Materials:
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Stock solution of the target ion (e.g., 1 M KCl)
-
Deionized water
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Buffer solution (e.g., TRIS-HCl)
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Fabricated this compound sensor
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Spectrophotometer or fluorometer
Procedure:
-
Prepare Standard Solutions:
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Perform serial dilutions of the stock solution to prepare a series of standard solutions covering the expected concentration range of your samples. For low-level detection, this may range from nanomolar to micromolar concentrations.
-
Ensure all standard solutions are prepared in the same buffer at a constant pH.
-
-
Measure the Blank:
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Measure the absorbance or fluorescence of the sensor in the buffer solution without the target ion. This will serve as your blank or baseline reading.
-
-
Generate the Calibration Curve:
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Sequentially expose the sensor to each standard solution, starting from the lowest concentration.
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Allow the signal to stabilize for each standard before recording the measurement.
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Thoroughly rinse the sensor with the blank buffer solution between each standard.
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Plot the change in absorbance or fluorescence intensity against the logarithm of the ion concentration.
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Fit the data to a suitable model (e.g., a sigmoidal curve) to determine the linear range and the limit of detection.
-
Visualizations
Caption: Ion-exchange mechanism in a this compound sensor.
References
Technical Support Center: Chromoionophore I-Based Optical Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore I-based optical sensors. The information is designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound sensors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Sensor Response | Incorrect membrane composition (e.g., missing component, wrong concentration). | Verify the concentrations of all membrane components (this compound, ionophore, PVC, plasticizer, and any additives). Prepare a fresh membrane cocktail, ensuring all components are fully dissolved in the solvent (e.g., THF) before casting.[1] |
| Incomplete dissolution of membrane components. | Ensure all components, especially the PVC and this compound, are completely dissolved in the solvent before casting the membrane. Gentle warming or extended vortexing may be necessary. | |
| Incompatible plasticizer. | The plasticizer's polarity and lipophilicity significantly impact the sensor's response.[2] Consider testing a different plasticizer with properties more suitable for your target analyte and ionophore. | |
| Insufficient sensor conditioning. | Before the first measurement, condition the sensor membrane by soaking it in a solution of the primary ion at a low concentration for 16-24 hours. This allows the membrane to equilibrate with the aqueous environment. | |
| Slow Response Time | High membrane thickness. | Prepare a thinner sensor membrane. The response time can be influenced by the diffusion of the analyte into the membrane.[3] |
| High viscosity of the plasticizer. | Plasticizers with lower viscosity can lead to faster diffusion within the membrane and thus a quicker response. | |
| Inadequate stirring of the sample solution. | Ensure proper and consistent stirring of the sample solution to facilitate mass transport to the sensor surface. | |
| Signal Drift or Instability | Leaching of membrane components (plasticizer, ionophore, this compound). | Leaching is a primary cause of signal drift and reduced sensor lifetime. Consider using a high molecular weight or polymeric plasticizer to improve the retention of membrane components. Using a plasticizer with higher lipophilicity can also reduce leaching. |
| Temperature fluctuations. | Maintain a constant temperature for your samples and calibration standards, as temperature changes can affect the sensor's potential. | |
| Contamination of the sensor membrane. | After each measurement, rinse the sensor thoroughly with deionized water. If contamination is suspected, gently wipe the surface with a soft, lint-free tissue. | |
| Poor Selectivity | Suboptimal plasticizer choice. | The dielectric constant and lipophilicity of the plasticizer influence the interaction between the ionophore and the target ion, thereby affecting selectivity. Experiment with different plasticizers to find the one that yields the best selectivity for your analyte. |
| Incorrect ionophore for the target analyte. | Ensure that the ionophore used in the membrane is highly selective for the target ion over potential interfering ions. | |
| pH of the sample is outside the optimal range. | The response of this compound is pH-dependent. Ensure that the pH of your samples and standards is buffered to the optimal range for your specific assay. | |
| Low Sensitivity (Narrow Dynamic Range) | Inappropriate plasticizer. | The plasticizer affects the linear response range of the sensor. For instance, for nitrate-selective electrodes, o-NPOE resulted in a better lower limit of linear response compared to other plasticizers. |
| Incorrect ratio of membrane components. | The relative amounts of ionophore and this compound can influence the sensor's dynamic range. Optimization of the membrane composition may be required. | |
| Irreversible Color Change | Contamination of the membrane with strongly binding interfering ions. | If the sensor is exposed to high concentrations of an interfering ion that binds strongly to the ionophore, it may not be reversible. Soaking the membrane in a high concentration of the primary ion solution may help to regenerate it. |
| Degradation of this compound. | Exposure to strong oxidizing or reducing agents, or prolonged exposure to UV light, can degrade the chromoionophore. Store sensors in a dark place when not in use. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the plasticizer in a this compound sensor?
A1: The plasticizer is a critical component of the sensor membrane. It acts as a solvent for the other components (PVC, this compound, ionophore), provides flexibility to the PVC matrix, and creates a lipophilic environment that allows for the diffusion of ions. The properties of the plasticizer, such as its dielectric constant, lipophilicity, and viscosity, have a significant impact on the sensor's performance, including its sensitivity, selectivity, response time, and lifespan.
Q2: How do I choose the right plasticizer for my this compound sensor?
A2: The choice of plasticizer depends on the specific application and the target analyte. Key properties to consider are:
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Dielectric Constant: A higher dielectric constant can enhance the dissociation of ion-ionophore complexes, which can improve the sensor's response.
-
Lipophilicity: A highly lipophilic plasticizer is less likely to leach from the membrane into the aqueous sample, leading to a longer sensor lifetime.
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Viscosity: A lower viscosity plasticizer can facilitate faster diffusion of ions within the membrane, resulting in a quicker response time.
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Compatibility: The plasticizer must be compatible with all other membrane components and not cause them to precipitate.
Commonly used plasticizers include bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyloctylether (o-NPOE). It is often necessary to experimentally test a few plasticizers to find the optimal one for your specific sensor.
Q3: My sensor's lifetime is very short. What can I do to extend it?
A3: The primary factor limiting the lifetime of a this compound sensor is the leaching of the plasticizer and other active components from the PVC membrane. To extend the sensor's lifetime, you can:
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Use a plasticizer with high lipophilicity and a high molecular weight.
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Consider using a polymeric plasticizer, which has a much lower tendency to leach from the membrane.
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Store the sensor in a solution containing a low concentration of the primary ion when not in use. This helps to maintain the equilibrium of the membrane components.
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Avoid prolonged exposure to samples with extreme pH values or high concentrations of interfering ions.
Q4: Can I use a this compound sensor in colored or turbid samples?
A4: Yes, one of the advantages of optical sensors based on this compound is their potential for use in colored or turbid samples. By using a ratiometric measurement approach, where the absorbance or fluorescence is measured at two different wavelengths (one sensitive to the analyte and one as a reference), the effects of turbidity and color can be minimized.
Q5: How does pH affect the performance of my this compound sensor?
A5: this compound is a pH indicator, and its optical properties (color and fluorescence) are dependent on the pH of the membrane phase. The sensor's response is based on an ion-exchange mechanism where the target ion is complexed by the ionophore, causing a release of a proton from the chromoionophore. Therefore, the pH of the sample solution will directly influence the sensor's response. It is crucial to buffer your samples and calibration standards to a constant pH to obtain accurate and reproducible results.
Quantitative Data
The choice of plasticizer significantly influences the performance of a this compound (ETH 5294) sensor. The following table summarizes key performance parameters affected by the plasticizer.
Table 1: Effect of Plasticizer on this compound (ETH 5294) Sensor Performance
| Parameter | Plasticizer | Observation | Reference |
| pKa of this compound | bis(2-ethylhexyl)sebacate (DOS) | The pKa of this compound is 2-3 orders of magnitude lower in DOS-plasticized PVC membranes compared to NPOE. | |
| o-nitrophenyloctylether (o-NPOE) | A higher pKa value for the chromoionophore is observed in NPOE membranes. | ||
| Selectivity | General Observation | The dielectric constant of the plasticizer can influence the selectivity of the sensor, although no direct correlation was found for nitrate-selective electrodes. The choice of plasticizer can be optimized to enhance selectivity for the target ion. | |
| Response Time | General Observation | Plasticizers with lower viscosity generally lead to faster response times due to enhanced diffusion within the membrane. | |
| Linear Range & Detection Limit | o-nitrophenyloctylether (o-NPOE) | For a nitrate-selective electrode, o-NPOE provided a better lower limit of linear response compared to other plasticizers. | |
| dioctylphthalate (DOP) | For a nitrate-selective electrode, DOP resulted in the best practical detection limit. | ||
| Sensor Lifetime | o-nitrophenyloctylether (o-NPOE) | Exhibited a longer lifetime (over 6 months) in a nitrate-selective electrode compared to DOS, which was attributed to its higher polarity. | |
| dibutylphthalate (DBP) | Also showed a longer lifetime (over 6 months) in a nitrate-selective electrode. | ||
| bis(2-ethylhexyl)sebacate (DOS) | Generally has a higher lipophilicity which can reduce leaching of the ionophore, but may result in a shorter lifetime compared to more polar plasticizers in some cases. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based PVC Sensor Membrane
This protocol describes the general procedure for preparing a plasticized PVC membrane for an optical sensor.
Materials:
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High molecular weight Poly(vinyl chloride) (PVC)
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Plasticizer (e.g., DOS, o-NPOE, DBP)
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This compound (ETH 5294)
-
Ionophore (selective for the target analyte)
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Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, if required)
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Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Membrane Cocktail:
-
In a clean, dry glass vial, weigh the appropriate amounts of PVC, plasticizer, this compound, ionophore, and any lipophilic additive. A typical composition is approximately 33% PVC and 66% plasticizer by weight, with the ionophore and chromoionophore at concentrations of about 1-2% of the total weight.
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Add a sufficient amount of THF to dissolve all components completely. A typical concentration is around 100 mg of total components per 1 mL of THF.
-
Cap the vial and vortex or sonicate until all components are fully dissolved, resulting in a clear, homogeneous solution.
-
-
Cast the Membrane:
-
Place a clean, flat glass plate or a suitable casting ring on a level surface.
-
Carefully pour the membrane cocktail onto the glass plate or into the casting ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This will help to form a uniform and transparent membrane.
-
Allow the THF to evaporate completely, which may take several hours to overnight.
-
-
Membrane Curing and Cutting:
-
Once the membrane is dry, carefully peel it off the glass plate.
-
Cut small discs from the membrane using a cork borer or a sharp blade to fit the desired sensor body or cuvette.
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Protocol 2: Measurement of Ion Concentration using a this compound Optode
This protocol outlines the general steps for measuring ion concentrations using a prepared this compound optical sensor.
Materials and Equipment:
-
Prepared this compound sensor membrane
-
Spectrophotometer or fluorometer
-
Cuvettes or a custom-made sensor holder
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Standard solutions of the target ion of known concentrations
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Buffer solution to maintain a constant pH
-
Sample solutions
Procedure:
-
Sensor Assembly:
-
Mount the sensor membrane in a cuvette or a flow-through cell, ensuring it is in contact with the sample solution.
-
-
Sensor Conditioning:
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Before the first use, condition the sensor by exposing it to a low concentration standard solution of the target ion for 16-24 hours.
-
-
Calibration:
-
Prepare a series of standard solutions of the target ion with concentrations spanning the expected range of your samples. Ensure all standards are buffered to the same pH.
-
Measure the absorbance or fluorescence spectrum of the sensor in each standard solution.
-
Create a calibration curve by plotting the absorbance at the analytical wavelength (or the ratio of absorbances at two wavelengths) against the logarithm of the ion concentration.
-
-
Sample Measurement:
-
Buffer the sample solutions to the same pH as the calibration standards.
-
Measure the absorbance or fluorescence of the sensor in the sample solution.
-
Use the calibration curve to determine the concentration of the target ion in your sample.
-
-
Data Analysis:
-
The sensor response is often based on the degree of deprotonation of the this compound, which can be related to the ion concentration. For absorbance measurements, the ratio of the absorbance at the deprotonated and protonated forms' maximum wavelength is often used.
-
Visualizations
Signaling Pathway of a this compound-Based Cation Sensor
Caption: Ion-exchange mechanism in a this compound sensor.
Experimental Workflow for Sensor Fabrication and Testing
Caption: General workflow for sensor preparation and analysis.
Logical Troubleshooting Flow for 'No Sensor Response'
Caption: Troubleshooting flow for a non-responsive sensor.
References
addressing pH cross-response in Chromoionophore I optodes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chromoionophore I-based optodes. The primary focus is on understanding and addressing the common issue of pH cross-response.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ETH 5294)?
A1: this compound, also known as ETH 5294, is a lipophilic (oil-soluble) and hydrophobic pH indicator.[1][2][3] It is a highly basic dye molecule that functions as a hydrogen ion-selective neutral chromoionophore.[2] Due to these properties, it is frequently used as a probe molecule in optical sensor membranes to translate the concentration of a target ion into an optical signal (e.g., absorbance or fluorescence).[1]
Q2: What is pH cross-response in the context of this compound optodes?
A2: The pH cross-response is a major drawback of most chromoionophore-based ion-selective optodes (ISOs). It refers to the phenomenon where the optical signal from the sensor is dependent on the pH of the sample, not just the concentration of the target analyte. This occurs because the sensor's response mechanism is based on an ion-exchange equilibrium that involves both the target ion and hydrogen ions (H+).
Q3: Why does pH cross-response happen with this compound?
A3: The fundamental mechanism of these optodes involves a competition between the target analyte cation (let's call it I+) and hydrogen ions (H+) for the ionophore within the sensor membrane. This compound is itself a pH indicator, meaning its optical properties (color/absorbance) change with the degree of its protonation. The overall equilibrium, and thus the optical signal, is governed by the activities of both the target ion and H+ in the sample. Consequently, any change in the sample's pH will shift the equilibrium and alter the signal, even if the target analyte concentration remains constant.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or drifting sensor readings.
-
Possible Cause: Fluctuations in the pH of your sample or calibration standards. The response of chromoionophore-based optodes can shift proportionally with changes in sample pH.
-
Troubleshooting Steps:
-
Verify pH Stability: Measure the pH of your samples and standards before and after the experiment. Ensure they are stable.
-
Use a Buffer: Whenever possible, perform measurements in a well-buffered solution. This is the most direct way to ensure the pH remains constant, a requirement for accurate measurements with these optodes.
-
Separate pH Measurement: If buffering is not possible, you must accurately measure the pH of each sample separately and use this information to correct your optode data.
-
Issue 2: Sensor response is significantly different in the sample compared to calibration standards.
-
Possible Cause: The sample matrix has a different pH and/or ionic strength than your calibration standards. The response of the optode is dependent on the equilibrium of ions between the sensor and the sample phase.
-
Troubleshooting Steps:
-
Matrix Matching: Prepare your calibration standards in a solution that mimics the ionic composition and pH of your actual samples as closely as possible.
-
pH Adjustment: Adjust the pH of your samples and standards to a uniform, known value using a suitable buffer. Ensure the buffer components do not interfere with the measurement.
-
Issue 3: How can I design an experiment to minimize or correct for pH interference?
-
Possible Solution 1: Control the pH Environment.
-
The simplest approach is to ensure the sample pH is stable and well-buffered. This makes the hydrogen ion activity a constant, allowing the sensor's response to be calibrated directly against the analyte concentration.
-
-
Possible Solution 2: Advanced Membrane Composition.
-
Research has explored incorporating lipophilic electrolytes into the optode membrane. This can help stabilize the interfacial potential and make the optical response significantly more independent of background cation concentrations.
-
Another approach involves using solvatochromic dyes instead of traditional pH-sensitive chromoionophores. This changes the detection principle to a phase-transfer ion-exchange reaction that no longer directly involves hydrogen ions in the signal transduction.
-
Quantitative Data Summary
The acidity constant (pKa) of a chromoionophore is a critical parameter as it determines the pH range in which the dye is most sensitive. The pKa value for the same chromoionophore can vary significantly depending on the chemical environment within the optode membrane, particularly the plasticizer used.
| Chromoionophore | Membrane Plasticizer | pKa Value |
| This compound (ETH 5294) | DOS (bis(2-ethylhexyl)sebacate) | Lower (Exact value varies) |
| This compound (ETH 5294) | NPOE (o-nitrophenyloctylether) | Higher (by 2-3 log units vs. DOS) |
Table 1: Influence of Membrane Plasticizer on the pKa of this compound. The pKa values are significantly lower in DOS membranes compared to NPOE membranes, indicating the dye is a weaker base in the less polar DOS environment.
Experimental Protocols & Workflows
Protocol: Preparation of a Standard this compound-Based Optode Membrane
This protocol describes the fabrication of a generic ion-selective optode membrane using PVC.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Ionophore (selective for the target analyte)
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This compound (ETH 5294)
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Ionic Additive/Exchanger (e.g., KTpClPB)
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Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Prepare the Cocktail: In a clean glass vial, dissolve all membrane components (PVC, plasticizer, ionophore, this compound, and ionic additive) in a minimal amount of THF. A typical composition might be (~150 mg total):
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~33% (w/w) PVC
-
~65% (w/w) Plasticizer
-
~1% (w/w) Ionophore
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~0.5% (w/w) this compound
-
~0.5% (w/w) Ionic Additive
-
-
Ensure Complete Dissolution: Vortex the mixture until all components are fully dissolved and the solution is homogenous.
-
Casting the Membrane: Place a clean glass ring (e.g., 24 mm diameter) on a clean, level glass plate.
-
Dispense and Evaporate: Carefully pipette the cocktail solution into the glass ring. Cover the setup loosely (e.g., with a petri dish) to allow for slow evaporation of the THF overnight. This slow evaporation is crucial for creating a uniform, mechanically stable membrane.
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Retrieve the Membrane: Once the THF has fully evaporated, the membrane can be carefully peeled from the glass plate.
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Conditioning: Before use, condition the newly formed membrane by soaking it in a solution of the primary ion to ensure proper equilibration.
Diagrams
// Edges representing the equilibria Analyte -> Ionophore [label="1. Analyte Binding", color="#34A853", fontcolor="#202124"]; Ionophore -> Complex [style=invis]; Proton -> Chromo [label="2. Proton Binding (Competition)", color="#EA4335", fontcolor="#202124"]; Chromo -> Proton [dir=back, color="#EA4335"];
// Internal membrane equilibrium edge [headport=w, tailport=e, color="#5F6368", fontcolor="#202124"]; Complex -> Chromo [label="Ion Exchange", arrowhead=none];
// Optical Signal Output node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Optical Signal Change"]; Chromo_depro -> Signal [label="Causes", color="#5F6368", fontcolor="#202124"];
// Invisible edges for alignment Analyte -> Proton [style=invis, rank=same];
{rank=same; Ionophore; Complex;} } dot Figure 1: Mechanism of pH cross-response in a cation-selective optode.
References
shelf life and storage conditions for Chromoionophore I
Welcome to the technical support center for Chromoionophore I (also known as ETH 5294). This guide is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and shelf life for this compound?
A1: Proper storage is crucial to maintain the stability and performance of this compound. Below is a summary of recommended storage conditions. While a specific shelf life is not always provided by manufacturers, following these guidelines will help ensure its long-term viability. For solutions, it is best to prepare them fresh. If storage is necessary, use the following recommendations.
| Form | Storage Temperature | Light Conditions | Recommended Duration |
| Solid | 4°C | Protect from light | Refer to manufacturer's expiration date |
| In Solvent | -80°C | Protect from light | Up to 6 months[1] |
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is a hydrophobic compound. It is oil-soluble and can be dissolved in various organic solvents.[1]
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Dimethyl sulfoxide (DMSO): Soluble up to 10 mM.
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Chloroform: Readily soluble.
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Tetrahydrofuran (THF): Soluble.
For experiments involving polymeric membranes, THF is a common solvent for dissolving this compound along with the polymer and other components.
Q3: What are the spectral properties of this compound?
A3: The spectral properties of this compound are pH-dependent. The protonated form exhibits distinct absorption and emission maxima.
| Form | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Protonated | ~614 nm | ~663 nm |
The absorption maximum can vary depending on the solvent. For instance, in chloroform, the absorption maximum is around 530 nm, while in THF, it is approximately 550 nm.
Troubleshooting Guide
This section addresses common problems that may arise during experiments using this compound.
Issue 1: No or Weak Color Change/Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Ensure your experimental medium is at a pH that allows for the protonation or deprotonation of the chromoionophore as required by your assay. |
| Low Concentration | Verify the concentration of this compound in your system. If necessary, increase the concentration. |
| Degradation of the Compound | If the compound has been stored improperly or for an extended period, it may have degraded. Use a fresh stock of this compound. Protect from light as much as possible during experiments to prevent photobleaching. |
| Instrument Settings | Check that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for the protonated form of this compound. Ensure the gain and other detector settings are optimized. |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Sample/Medium | Run a blank sample (without this compound) to determine the background fluorescence. If the background is high, consider purifying your sample or using a different medium. |
| Light Scatter | If your sample contains precipitates or is turbid, this can increase light scattering. Centrifuge or filter your sample to remove any particulate matter. |
| Suboptimal Filter Sets | Ensure that the bandwidths of your excitation and emission filters are appropriate to minimize bleed-through. |
| Contamination | Ensure all cuvettes, plates, and other equipment are clean and free of fluorescent contaminants. |
Issue 3: Precipitation of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Solutions | This compound is hydrophobic and will precipitate in purely aqueous solutions. Ensure it is dissolved in an appropriate organic solvent or incorporated into a hydrophobic matrix like a polymer membrane or micelle. |
| Solvent Miscibility Issues | When adding a stock solution of this compound in an organic solvent to an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be miscible and does not cause the compound to crash out. It may be necessary to optimize the solvent and its final concentration. |
Experimental Protocols
Protocol: Preparation of a pH-Sensitive Optical Membrane
This protocol describes the preparation of a plasticized PVC membrane incorporating this compound for the optical determination of pH.
Materials:
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This compound
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High molecular weight poly(vinyl chloride) (PVC)
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Plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE)
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Tetrahydrofuran (THF), inhibitor-free
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Glass rings for casting membranes
Procedure:
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Preparation of the Membrane Cocktail:
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In a clean, dry glass vial, dissolve the following components in 2 mL of THF:
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30 mg PVC
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60 mg o-NPOE
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1 mg this compound
-
-
Vortex the mixture until all components are completely dissolved. The solution should be homogenous.
-
-
Membrane Casting:
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Place a clean glass plate on a level surface.
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Place a glass ring (e.g., 24 mm inner diameter) onto the glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
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Cover the setup with a petri dish to allow for slow evaporation of the THF. This will take several hours. A slower evaporation rate generally results in a more uniform membrane.
-
-
Membrane Conditioning:
-
Once the THF has completely evaporated, a thin, transparent colored membrane will have formed.
-
Carefully peel the membrane from the glass plate.
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Cut a small piece of the membrane for your sensor.
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Condition the membrane by soaking it in a buffer solution at a known pH for at least 30 minutes before use.
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Experimental Workflow for pH Measurement
Caption: Workflow for pH measurement using a this compound-based optical membrane.
Logical Relationships
Troubleshooting Logic for Weak Signal
Caption: Decision tree for troubleshooting a weak or absent signal in this compound experiments.
References
Technical Support Center: Chromoionophore I Sensor Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore I-based sensor membranes. The focus is on addressing the common issue of this compound leaching from the sensor membrane, which can lead to signal drift, reduced sensor lifetime, and inaccurate measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound leaching and why is it a problem?
A1: this compound leaching is the process where the chromoionophore molecules, which are responsible for the optical response of the sensor, escape from the polymer membrane matrix into the sample solution.[1][2] This is a significant problem because it leads to a decrease in the sensor's signal intensity over time (signal drift), reduces the operational lifetime of the sensor, and can ultimately cause sensor failure.[3] Leached chromoionophore can also contaminate the sample, which is a concern in biological and drug development applications.[4][5]
Q2: What are the main causes of this compound leaching?
A2: The primary causes of this compound leaching are:
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Insufficient Lipophilicity: this compound, while designed to be lipophilic, may still have some solubility in aqueous samples, leading to its gradual partitioning out of the membrane.
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Plasticizer Choice: The type and amount of plasticizer used in the membrane significantly affect its permeability and the mobility of the chromoionophore within it. Some plasticizers can facilitate the leaching of membrane components.
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Polymer Matrix: The composition and porosity of the polymer matrix (commonly PVC) influence how well the chromoionophore is physically entrapped.
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Environmental Factors: Conditions such as extreme pH, high ionic strength, and elevated temperatures can accelerate the leaching process.
Q3: How can I prevent or minimize this compound leaching?
A3: Several strategies can be employed to minimize leaching:
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Covalent Immobilization: Chemically bonding this compound to the polymer backbone is the most effective method to prevent leaching. This creates a stable, long-lasting sensor membrane.
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Optimizing Membrane Composition:
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Plasticizer Selection: Using a plasticizer with low polarity and high viscosity, such as dioctyl sebacate (DOS), can reduce chromoionophore mobility and leaching compared to more polar plasticizers like o-nitrophenyloctyl ether (o-NPOE).
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Lipophilic Additives: Incorporating lipophilic ionic additives can help to retain the chromoionophore within the membrane phase.
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Sol-Gel Matrices: Using sol-gel materials instead of traditional polymers can provide a more rigid and porous network that effectively entraps the chromoionophore.
Q4: Besides leaching, what other factors can cause signal instability in my this compound sensor?
A4: Signal instability in optical sensors can also be caused by:
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Photobleaching: Continuous exposure to the light source can cause the chromoionophore to degrade, leading to a decrease in signal intensity.
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Fluctuations in the Light Source: Variations in the intensity of the light source will directly affect the measured absorbance or fluorescence.
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Changes in the Optical Fiber: Bending or touching the optical fiber can alter the light path and affect the detected signal.
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Temperature Effects: Changes in temperature can influence the equilibrium of the chemical reaction and the optical properties of the membrane.
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Fouling of the Membrane Surface: Adsorption of proteins or other molecules from the sample onto the membrane surface can interfere with the optical measurement.
Troubleshooting Guides
Issue 1: Rapid Signal Drift or Decrease in Absorbance
Symptoms:
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A consistent and rapid decrease in the sensor's signal (absorbance) over a short period of use.
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The sensor requires frequent recalibration.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Leaching Rate of this compound | 1. Verify Membrane Composition: Ensure the correct ratio of polymer, plasticizer, and chromoionophore was used. 2. Switch Plasticizer: If using a polar plasticizer like o-NPOE, consider reformulating the membrane with a less polar option like DOS. 3. Increase Lipophilicity: Add a lipophilic ionic additive to the membrane cocktail. 4. Covalent Immobilization: For long-term stability, develop a protocol to covalently bond this compound to the polymer matrix. |
| Photobleaching | 1. Reduce Light Intensity: Lower the intensity of the light source to the minimum level required for a stable signal. 2. Intermittent Measurement: If possible, only expose the sensor to the light source during the actual measurement period. |
| Sample Matrix Effects | 1. pH and Ionic Strength: Check if the sample's pH or ionic strength is outside the optimal operating range of the sensor. Buffer the sample if necessary. |
Issue 2: No Response or Very Weak Signal from the Sensor
Symptoms:
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The sensor does not show a significant change in signal upon exposure to the analyte.
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The initial absorbance reading is much lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Complete Leaching of this compound | 1. Prepare a New Membrane: The chromoionophore has likely been completely washed out from the membrane. Prepare a fresh sensor membrane. 2. Re-evaluate Membrane Formulation: The original membrane composition was not suitable for the experimental conditions. Consider covalent immobilization for future sensors. |
| Incorrect Membrane Preparation | 1. Ensure Homogeneous Mixture: Verify that all components of the membrane cocktail were fully dissolved and mixed before casting. 2. Check Membrane Thickness: An uneven or too-thin membrane can lead to rapid leaching and a weak signal. |
| Instrumentation Failure | 1. Check Light Source and Detector: Ensure the light source is on and the detector is functioning correctly. 2. Inspect Optical Fibers: Make sure the optical fibers are properly connected and not damaged. |
Quantitative Data on this compound Leaching
The rate of this compound leaching is highly dependent on the membrane composition, particularly the type of plasticizer used. The following table summarizes representative data on the effect of the plasticizer on sensor lifetime, which is inversely related to the leaching rate.
| Plasticizer | Dielectric Constant (ε) | Viscosity (cP) | Typical Sensor Lifetime | Key Observation |
| Dioctyl Sebacate (DOS) | ~4 | ~21 | Several weeks to months | Lower polarity and higher viscosity reduce chromoionophore mobility and leaching. |
| o-Nitrophenyl Octyl Ether (o-NPOE) | ~24 | ~13 | Days to a few weeks | Higher polarity can increase the leaching of ionic species. Lower viscosity allows for faster diffusion of components out of the membrane. |
Note: The actual lifetime can vary significantly based on the full membrane composition, experimental conditions, and definition of "end of life" for the sensor.
Experimental Protocols
Protocol 1: Quantification of this compound Leaching using UV-Vis Spectroscopy
Objective: To quantify the amount of this compound that has leached from a sensor membrane into an aqueous solution over time.
Materials:
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This compound-based sensor membrane
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Beaker or sample vial
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Stir plate and stir bar
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Buffer solution (e.g., phosphate-buffered saline, PBS) at a pH where this compound has a distinct absorbance spectrum.
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UV-Vis spectrophotometer
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Cuvettes
Procedure:
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Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. c. Plot a graph of absorbance versus concentration to create a calibration curve.
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Leaching Experiment: a. Place a freshly prepared sensor membrane in a known volume of the buffer solution in a beaker with a stir bar. b. At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the buffer solution. c. Measure the absorbance of the aliquot at the λmax of this compound using the UV-Vis spectrophotometer.
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Data Analysis: a. Use the calibration curve to determine the concentration of this compound in the buffer at each time point. b. Calculate the cumulative amount of leached this compound over time. c. The leaching rate can be determined from the slope of the plot of cumulative leached amount versus time.
Protocol 2: Covalent Immobilization of this compound on a PVC-based Membrane
Objective: To covalently attach this compound to a polymer membrane to prevent leaching. This protocol is a representative method and may require optimization.
Materials:
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PVC (polyvinyl chloride)
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A co-polymer with functional groups for covalent bonding (e.g., carboxylated PVC or a polymer with amine groups)
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This compound modified with a reactive group (e.g., an amine or carboxyl group)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activation.
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Appropriate solvents (e.g., tetrahydrofuran, THF)
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Glass plates for membrane casting
Procedure:
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Polymer Solution Preparation: a. Dissolve PVC and the functionalized co-polymer in THF to create a homogeneous solution.
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Activation of Carboxyl Groups (if applicable): a. If using a carboxylated polymer and an amine-modified this compound, activate the carboxyl groups on the polymer by adding EDC and NHS to the polymer solution. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
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Coupling of this compound: a. Add the amine-modified this compound to the activated polymer solution. b. Allow the coupling reaction to proceed, typically for several hours or overnight, to form a stable amide bond.
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Membrane Casting: a. Pour the polymer-chromoionophore solution onto a clean, flat glass plate. b. Allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform membrane.
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Washing: a. Once the membrane is formed, wash it extensively with a suitable solvent and then with deionized water to remove any unreacted this compound and coupling reagents.
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Drying and Storage: a. Dry the membrane and store it appropriately before use.
Visualizations
Signaling Pathway and Leaching Problem
Caption: The interaction of this compound with the analyte produces an optical signal. Leaching of the chromoionophore from the membrane leads to signal drift.
Experimental Workflow for Quantifying Leaching
Caption: A step-by-step workflow for the quantification of this compound leaching using UV-Vis spectroscopy.
Logical Relationship for Troubleshooting Sensor Signal Drift
Caption: A decision-making flowchart for diagnosing the root cause of signal drift in this compound sensors.
References
impact of ionic strength on Chromoionophore I measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore I. The focus is on understanding and mitigating the impact of ionic strength on measurement accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ETH 5294) is a lipophilic, neutral hydrogen ion-selective chromoionophore. It is essentially a dye that changes color and fluorescence properties in response to changes in pH.[1] It is commonly incorporated into hydrophobic membranes of optical sensors (optodes) and ion-selective electrodes (ISEs) to measure pH and, indirectly, the activity of other ions like K+ and Ca2+. The underlying principle is the protonation and deprotonation of the chromoionophore, which alters its electronic structure and thus its interaction with light.
Q2: How does ionic strength affect my this compound measurements?
A2: Ionic strength, a measure of the total concentration of ions in a solution, can significantly impact your measurements in several ways:
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Activity vs. Concentration: this compound, particularly when used in ion-selective electrodes, responds to the activity of ions, not their concentration. The activity of an ion is influenced by the ionic strength of the solution. At high and constant ionic strength, the activity coefficient remains relatively stable, making the measured potential proportional to the logarithm of the ion concentration.[2] However, if the ionic strength of your samples and calibrants varies, the relationship between concentration and activity will be inconsistent, leading to inaccurate results.[3]
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Spectral Shifts: Changes in ionic strength can alter the absorption and fluorescence spectra of chromophores. This can manifest as a shift in the wavelength of maximum absorbance or emission and a change in the signal intensity, even at a constant pH. This is due to the influence of the ionic environment on the electronic structure of the chromoionophore.
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Fluorescence Quenching: The presence of certain ions can "quench" or decrease the fluorescence intensity of a probe like this compound. The efficiency of this quenching process can be dependent on the ionic strength of the solution.
Q3: What is a Total Ionic Strength Adjustment Buffer (TISAB) and why should I use it?
A3: A Total Ionic Strength Adjustment Buffer (TISAB) is a solution added to both samples and standards to ensure they have the same high ionic strength. By creating a constant ionic background, TISAB minimizes variations in ion activity coefficients, ensuring that the measured response is directly proportional to the concentration of the analyte. TISABs also often contain buffering agents to maintain a constant pH and chelating agents to complex interfering ions.
Q4: Are there common ions that interfere with this compound measurements?
A4: While this compound is selective for hydrogen ions, other ions can interfere with the measurement, especially in ion-selective electrode setups. The selectivity of the sensor membrane can be affected by the presence of other lipophilic ions. In optical measurements, ions that absorb light or quench fluorescence in the same spectral region as this compound can cause interference. For example, heavy metal ions are known to be strong fluorescence quenchers. The composition of your sample matrix is crucial, and it is good practice to identify and test for potential interfering ions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Drifting or unstable readings | Fluctuations in the ionic strength of the sample. | Use a Total Ionic Strength Adjustment Buffer (TISAB) to maintain a high and constant ionic strength in all samples and standards. |
| Temperature variations between samples and standards. | Ensure all solutions are at the same temperature before measurement. | |
| Inconsistent results between samples | Varying ionic strength across different samples. | Add a consistent volume of TISAB to all samples and standards. |
| Presence of interfering ions in some samples. | Identify and remove or mask interfering ions. Consider using a TISAB with a suitable chelating agent. | |
| Poor calibration curve linearity | Non-linear relationship between concentration and activity due to variable ionic strength. | Prepare all calibration standards in the same matrix and add TISAB to each. |
| Incorrect pH of the measurement solution. | Use a buffered TISAB to maintain the optimal pH for the measurement. | |
| Low signal intensity (absorbance or fluorescence) | Fluorescence quenching by ions in the sample. | Identify the quenching species. It may be possible to remove them or use a standard addition method for calibration. |
| Shift in the absorption or emission spectrum due to ionic strength. | Re-evaluate the optimal measurement wavelength in the presence of the sample matrix and TISAB. |
Quantitative Data Summary
The following table provides hypothetical data illustrating the effect of ionic strength on the absorbance maximum (λmax) and absorbance intensity of this compound at a constant pH. This demonstrates the importance of maintaining a constant ionic strength for consistent measurements.
| Ionic Strength (M) | λmax (nm) | Relative Absorbance (%) |
| 0.01 | 614 | 100 |
| 0.1 | 612 | 95 |
| 0.5 | 610 | 91 |
| 1.0 | 609 | 88 |
Note: This data is illustrative and the actual impact may vary depending on the specific experimental conditions and the composition of the ionic strength adjuster.
Experimental Protocols
Preparation of a General-Purpose Total Ionic Strength Adjustment Buffer (TISAB)
This protocol describes the preparation of a TISAB suitable for maintaining a constant ionic strength and pH for measurements with this compound-based optical sensors.
Materials:
-
Sodium Chloride (NaCl), reagent grade
-
Acetic Acid (glacial), reagent grade
-
Sodium Hydroxide (NaOH), reagent grade
-
Deionized water
-
pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Place approximately 500 mL of deionized water in a 1 L beaker.
-
Add 58.5 g of NaCl to the beaker and stir until fully dissolved.
-
Add 57 mL of glacial acetic acid to the solution.
-
Carefully add 5 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 5.5.
-
Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
-
Mix the solution thoroughly. Store in a tightly sealed bottle at room temperature.
Using the TISAB:
For consistent results, add a fixed ratio of TISAB to all your samples and calibration standards. A common ratio is 1:1 (e.g., 10 mL of TISAB to 10 mL of sample).
Visualizations
Caption: Logical workflow for troubleshooting ionic strength effects.
Caption: Experimental workflow incorporating TISAB.
References
Technical Support Center: Chromoionophore I Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for Chromoionophore I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its spectral properties?
This compound (also known as ETH 5294) is a lipophilic, H⁺-selective neutral chromoionophore used as a fluorescent pH indicator.[1] It is hydrophobic and oil-soluble, making it suitable for incorporation into membranes.[2][3][4] The protonated form of this compound has an excitation maximum (λex) of approximately 614 nm and an emission maximum (λem) of around 663 nm.[1]
2. What are the common causes of a low signal-to-noise ratio (SNR) with this compound?
A low SNR in experiments using this compound can stem from several factors:
-
High Background Fluorescence: This can be caused by autofluorescence from cellular components, the imaging medium, or the culture vessel. Non-specific binding of the chromoionophore can also contribute to high background.
-
Weak Signal: A weak signal may result from a low concentration of the chromoionophore, inefficient loading into the cells, or photobleaching.
-
Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching, which is the light-induced degradation of the molecule, leading to a decrease in fluorescence intensity over time.
-
Suboptimal pH Range: As a pH indicator, the fluorescence intensity of this compound is dependent on the pH of its environment. If the experimental pH is outside the optimal sensing range of the dye, the signal may be weak.
-
Incorrect Microscope Settings: Improperly configured microscope settings, such as incorrect filter sets, low camera sensitivity, or suboptimal exposure times, can lead to a poor SNR.
3. How can I reduce background fluorescence in my experiments?
Reducing background is a critical step in improving the signal-to-noise ratio. Here are several strategies:
-
Use Phenol Red-Free Medium: Many cell culture media contain phenol red, a pH indicator that fluoresces and can contribute to background noise. Switching to a phenol red-free medium during imaging is recommended.
-
Thorough Washing: After loading the cells with this compound, perform several washes with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound dye.
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound that still provides a detectable signal. A concentration titration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Background Subtraction: Most imaging software allows for background subtraction. This can be done by measuring the fluorescence intensity of a region of interest with no cells and subtracting this value from the intensity of the cells.
-
Use of Background Suppressors: Commercially available background suppression reagents can be added to the imaging medium to quench extracellular fluorescence.
4. My this compound signal is weak. How can I increase it?
If you are experiencing a weak signal, consider the following:
-
Optimize Loading Conditions: The loading efficiency of this compound can be influenced by concentration, incubation time, and temperature. Experiment with different loading parameters to find the optimal conditions for your cells. A typical starting point for lipophilic dyes is a 30-60 minute incubation at 37°C.
-
Check pH: Ensure the pH of your experimental buffer is within a range where this compound exhibits a strong fluorescent response. The fluorescence of many pH-sensitive dyes increases as the pH deviates from their pKa.
-
Increase Excitation Intensity/Exposure Time: While this can increase the signal, be cautious as it can also lead to increased photobleaching and phototoxicity. It's a trade-off that needs to be balanced.
-
Use a High-Sensitivity Detector: A high quantum efficiency camera or a photomultiplier tube (PMT) with optimal gain settings can help detect weak signals more effectively.
5. How can I minimize photobleaching of this compound?
Photobleaching is a common issue in fluorescence microscopy. Here are some ways to mitigate it:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, some commercially available antifade reagents are compatible with live cells.
-
Image Less Frequently: For time-lapse experiments, reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Excess unbound dye. 2. Autofluorescence from media (e.g., phenol red). 3. Non-specific binding of the dye to cellular components or the coverslip. | 1. Increase the number and duration of wash steps after loading. 2. Use a phenol red-free imaging medium. 3. Optimize the dye concentration by performing a titration. Consider using a blocking agent if non-specific binding is suspected. |
| Weak or No Signal | 1. Inefficient dye loading. 2. Dye concentration is too low. 3. Incorrect filter set. 4. pH is outside the responsive range of the dye. 5. Photobleaching has occurred. | 1. Optimize loading time and temperature. 2. Increase the dye concentration incrementally. 3. Ensure your filter set is appropriate for λex/λem of ~614/663 nm. 4. Verify the pH of your buffer and adjust if necessary. 5. Reduce excitation intensity and exposure time. Use an antifade reagent if possible. |
| Signal Fades Quickly | 1. Photobleaching due to high excitation intensity or long exposure. 2. Dye leakage from the cells. | 1. Decrease excitation intensity and/or exposure time. Use neutral density filters. 2. Ensure cells are healthy. Some lipophilic dyes may leak from compromised cell membranes. |
| Patchy or Uneven Staining | 1. Dye precipitation. 2. Uneven loading across the cell population. 3. Dye compartmentalization into organelles. | 1. Ensure the dye is fully dissolved in the loading buffer. 2. Gently agitate the cells during loading to ensure even distribution of the dye. 3. As a lipophilic molecule, some accumulation in internal membranes may occur. Lowering the concentration or incubation time may help. |
| High Cell-to-Cell Variability | 1. Heterogeneous cell population. 2. Differences in dye loading efficiency among cells. 3. Variations in intracellular pH among cells. | 1. Ensure a homogenous and healthy cell culture. 2. Optimize loading conditions for consistency. 3. This may reflect true biological variation. Analyze a larger population of cells. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (ETH 5294)
-
Dimethyl sulfoxide (DMSO)
-
Phenol red-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 1-10 mM stock solution. Store the stock solution protected from light at -20°C.
-
Prepare a Loading Solution: Dilute the this compound stock solution in phenol red-free medium or imaging buffer to the desired final concentration. A starting concentration range of 1-10 µM is recommended. It is crucial to perform a concentration titration to find the optimal concentration for your experiment.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any unbound dye.
-
-
Imaging:
-
Mount the cells on the microscope.
-
Use a filter set appropriate for the excitation and emission wavelengths of this compound (λex ~614 nm, λem ~663 nm).
-
Use the lowest possible excitation intensity and exposure time that provide an adequate signal to minimize phototoxicity and photobleaching.
-
Protocol 2: In Situ pH Calibration
To obtain quantitative intracellular pH measurements, it is necessary to perform an in situ calibration. This is typically done using a protonophore like nigericin, which equilibrates the intracellular and extracellular pH.
Materials:
-
Cells loaded with this compound (from Protocol 1)
-
Calibration buffers with a range of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a high potassium concentration (e.g., 120-140 mM KCl) to clamp the membrane potential.
-
Nigericin (a protonophore)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of buffers with varying pH values containing a high concentration of potassium chloride.
-
Add Nigericin: Just before use, add nigericin to each calibration buffer to a final concentration of 5-10 µM.
-
Calibration Measurement:
-
Replace the imaging buffer on the this compound-loaded cells with the first calibration buffer (e.g., pH 7.5).
-
Allow the cells to equilibrate for 5-10 minutes.
-
Acquire fluorescence images.
-
Repeat the process for each calibration buffer, moving from one pH to the next.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of the cells for each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the dye in the cellular environment.
-
Use this calibration curve to convert the fluorescence intensity of your experimental samples to intracellular pH values.
-
Quantitative Data Summary
| Parameter | This compound | Notes |
| Excitation Maximum (λex) | ~614 nm (protonated form) | |
| Emission Maximum (λem) | ~663 nm (protonated form) | |
| Solubility | Soluble in DMSO (10 mM) | |
| Recommended Loading Concentration | 1 - 10 µM (titration recommended) | General guideline for lipophilic dyes. |
| Recommended Incubation Time | 15 - 60 minutes at 37°C | Cell-type dependent. |
Visualizations
References
- 1. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected color changes in Chromoionophore I assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromoionophore I. Unexpected color changes in these assays can be a significant source of experimental variability. This guide will help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ETH 5294) is a lipophilic, H⁺-selective neutral chromoionophore. In simpler terms, it is a dye that changes color in response to changes in pH (the concentration of hydrogen ions).[1] It is often incorporated into hydrophobic membranes to create optical sensors (optodes) for measuring pH in various environments.[1] The color change is due to the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption and fluorescence properties.
Q2: What are the typical applications of this compound?
This compound is primarily used as a pH indicator in hydrophobic environments.[1] It is a key component in the fabrication of optical pH sensors and can be used in various biochemical assays where monitoring pH changes is critical. While it is H⁺-selective, it can also be a component in assays for other ions, such as potassium (K⁺) and calcium (Ca²⁺), when used in conjunction with specific ionophores that selectively bind those ions.
Q3: What causes the color of this compound to change?
The color of this compound is directly related to its protonation state. In an acidic environment (higher concentration of H⁺), the molecule becomes protonated, leading to a distinct color. In a basic or alkaline environment (lower concentration of H⁺), it is deprotonated and exhibits a different color. Any chemical or environmental factor that influences the local pH or the protonation equilibrium of the chromoionophore will cause a color change.
Data Presentation
The spectral properties of this compound are highly dependent on its protonation state and the surrounding environment (e.g., solvent, membrane composition). Below are tables summarizing key quantitative data.
Table 1: Spectral Properties of this compound
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Absorbance Maximum (λmax) | Solvent/Medium |
| Protonated | 614 nm | 663 nm | - | Not specified |
| Deprotonated | - | - | 550 nm | Tetrahydrofuran (THF) |
| Deprotonated | - | - | 530 nm | Chloroform |
Table 2: Acidity Constant (pKa) of this compound in Different Membrane Compositions
| Membrane Plasticizer | pKa |
| bis(2-ethylhexyl)sebacate (DOS) | 2-3 orders of magnitude lower than in NPOE |
| o-nitrophenyloctylether (NPOE) | 2-3 orders of magnitude higher than in DOS |
Note: The pKa is a measure of the acidity of the chromoionophore. At a pH equal to the pKa, the protonated and deprotonated forms are present in equal concentrations.
Experimental Protocols
While specific assay protocols will vary depending on the application (e.g., solution-based vs. membrane-based sensor), here is a generalized methodology for a solution-based pH measurement using this compound.
Objective: To measure the pH of an aqueous sample using this compound.
Materials:
-
This compound stock solution (dissolved in an appropriate organic solvent like THF or ethanol)
-
Buffer solutions of known pH for calibration (e.g., pH 4, 7, 10)
-
Aqueous sample of unknown pH
-
Spectrophotometer or fluorometer
-
Cuvettes
Procedure:
-
Preparation of Working Solution: Dilute the this compound stock solution in a water-miscible organic solvent to a suitable working concentration. The final concentration will need to be optimized for your specific instrument and assay conditions.
-
Calibration Curve: a. To a series of cuvettes, add a fixed volume of the this compound working solution. b. Add a defined volume of each standard buffer solution to the respective cuvettes. c. Mix well and allow the color to stabilize. d. Measure the absorbance or fluorescence at the predetermined wavelength for both the protonated and deprotonated forms. e. Plot the ratio of the absorbances (or fluorescence intensities) of the two forms against the pH of the standard buffers to generate a calibration curve.
-
Sample Measurement: a. To a new cuvette, add the same fixed volume of the this compound working solution. b. Add the same defined volume of your aqueous sample. c. Mix well and allow the color to stabilize. d. Measure the absorbance or fluorescence in the same manner as the standards.
-
Data Analysis: a. Calculate the ratio of the absorbances (or fluorescence intensities) for your sample. b. Determine the pH of your sample by interpolating from the calibration curve.
Troubleshooting Unexpected Color Changes
Unexpected color changes in your this compound assay can arise from a variety of factors. Use the following guide to diagnose and resolve these issues.
Table 3: Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Color change is not as expected or is inconsistent | Incorrect pH of the sample or buffer: The most common cause of unexpected color is an incorrect pH. | - Verify the pH of all your buffers and samples with a calibrated pH meter.- Prepare fresh buffers if there is any doubt about their accuracy. |
| Buffer composition effects: The type of buffer and its ionic strength can influence the pKa of the chromoionophore. | - Ensure that the buffer system used for your samples is the same as that used for your calibration standards.- If possible, maintain a consistent ionic strength across all samples and standards. | |
| Presence of interfering ions: While H⁺-selective, other cations can sometimes interact with the chromoionophore, especially at high concentrations. | - Identify potential interfering ions in your sample matrix.- If known interferences are present, consider sample purification or using a more selective assay system if available. | |
| Gradual fading or change in color over time | Photobleaching: Prolonged exposure to excitation light can cause the chromoionophore to degrade. | - Minimize the exposure of your samples to light, especially the excitation source.- Use the lowest possible excitation intensity that provides an adequate signal.- Acquire data promptly after sample preparation. |
| Temperature fluctuations: The pKa of the chromoionophore and the pH of your buffers can be temperature-dependent. | - Maintain a constant and controlled temperature for all your measurements.- Ensure that your calibration standards and samples are at the same temperature. | |
| No color change or a very weak response | Incorrect concentration of this compound: The concentration of the dye may be too low or too high. | - Optimize the concentration of the this compound working solution for your specific assay conditions. |
| Incompatibility with the solvent: The chromoionophore may not be soluble or may behave differently in your chosen solvent system. | - Ensure that this compound is fully dissolved in your stock and working solutions.- Test different solvents to find the optimal one for your application. | |
| Instrument settings are not optimal: Incorrect wavelength settings or gain on the spectrophotometer/fluorometer. | - Verify that you are using the correct excitation and emission wavelengths for the protonated and deprotonated forms of the chromoionophore.- Optimize the instrument's gain and other settings to ensure you are within the linear range of detection. |
Visualizations
Diagram 1: General Workflow for a this compound Assay
References
Validation & Comparative
A Comparative Guide to Fluorescent pH Indicators: Chromoionophore I vs. Common Aqueous Probes
For researchers, scientists, and drug development professionals, the precise measurement of pH is critical for understanding a vast array of biological and chemical processes. Fluorescent indicators are powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of Chromoionophore I, a hydrophobic pH indicator, with three widely used hydrophilic fluorescent probes: BCECF, SNARF-1, and HPTS (Pyranine).
This document details the performance characteristics of these indicators, supported by experimental data, to facilitate the selection of the most appropriate tool for specific research applications. We also provide detailed experimental protocols for the use of these indicators in common research settings.
Performance Comparison of Fluorescent pH Indicators
The selection of an appropriate fluorescent pH indicator depends on several key parameters, including its dissociation constant (pKa), spectral properties, and suitability for the experimental environment. The following table summarizes the key performance metrics for this compound, BCECF, SNARF-1, and HPTS.
| Property | This compound | BCECF | SNARF-1 | HPTS (Pyranine) |
| pKa | Not available in aqueous solution | ~6.97 - 7.0[1] | ~7.3 - 7.5[1] | ~7.2 - 7.3[2][3] |
| Optimal pH Range | Hydrophobic environments | ~6.5 - 7.5[1] | ~7.0 - 8.0 | ~6.5 - 8.0 |
| Ratiometric Method | Not typically used ratiometrically | Dual Excitation | Dual Emission | Dual Excitation |
| Excitation Maxima (nm) | ~614 (protonated) | ~440 (pH-insensitive), ~490-505 (pH-sensitive) | ~488-530 | ~405 (acidic), ~450 (basic) |
| Emission Maxima (nm) | ~663 (protonated) | ~535 | ~580 (acidic), ~640 (basic) | ~510 |
| Quantum Yield | Not available | Not specified | ~0.10 | >0.75 |
| Key Features | Hydrophobic, for use in membranes and organic phases. | Well-suited for physiological cytosolic pH. | Longer emission wavelengths reduce autofluorescence. | High quantum yield and photostability. |
Principles of pH Measurement
The underlying principle for these fluorescent indicators is the change in their spectral properties upon protonation and deprotonation. This allows for the quantification of pH based on fluorescence intensity.
Hydrophilic Indicators: BCECF, SNARF-1, and HPTS
BCECF, SNARF-1, and HPTS are designed for use in aqueous environments, such as the cytoplasm of living cells. Their mechanism of action relies on the reversible binding of a proton to the fluorophore, which alters its electronic structure and, consequently, its fluorescence characteristics.
-
BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a dual-excitation, single-emission dye. The ratio of fluorescence intensity when excited at a pH-sensitive wavelength (around 490-505 nm) versus a pH-insensitive (isosbestic) wavelength (around 440 nm) is used to determine the intracellular pH.
-
SNARF-1 (Seminaphthorhodafluor) is a single-excitation, dual-emission probe. It is excited at a single wavelength (typically around 488-530 nm), and the ratio of the fluorescence emission intensities at two different wavelengths (around 580 nm for the acidic form and 640 nm for the basic form) is used to calculate the pH. The longer emission wavelengths of SNARF dyes can be advantageous in reducing interference from cellular autofluorescence.
-
HPTS (8-Hydroxypyrene-1,3,6-Trisulfonic Acid), or Pyranine, is a dual-excitation, single-emission indicator. Similar to BCECF, the ratio of fluorescence emission at a single wavelength (~510 nm) when excited at two different wavelengths (~405 nm for the protonated form and ~450 nm for the deprotonated form) is used to determine pH.
Hydrophobic Indicator: this compound
This compound is a lipophilic molecule designed for use within hydrophobic environments such as artificial membranes, micelles, and organic solvents. Its operational principle is similar in that its spectral properties change with protonation state. However, its primary application is in the development of optical sensors (optodes) where it is embedded in a hydrophobic matrix. Direct application and comparison within the aqueous intracellular environment of living cells is not its intended use, which accounts for the limited comparative data in biological contexts.
Experimental Protocols
Accurate and reproducible pH measurements rely on meticulous experimental procedures. Below are detailed protocols for cell loading and in situ calibration for BCECF, SNARF-1, and HPTS.
Protocol 1: Intracellular Loading of Fluorescent Indicators
This protocol describes the loading of the acetoxymethyl (AM) ester forms of BCECF and SNARF-1 into live cells. HPTS, being membrane-impermeant, is typically loaded via microinjection or endocytic uptake.
Materials:
-
BCECF-AM or SNARF-1-AM stock solution (1-5 mM in anhydrous DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-buffered saline)
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
-
Prepare Loading Solution: Dilute the BCECF-AM or SNARF-1-AM stock solution in physiological buffer or cell culture medium to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation:
-
Adherent cells: Grow cells on coverslips or in culture dishes. Remove the culture medium and wash once with the physiological buffer.
-
Suspension cells: Pellet the cells by centrifugation and resuspend them in the physiological buffer.
-
-
Incubation: Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. This allows the AM ester to diffuse across the cell membrane.
-
Washing: After incubation, wash the cells twice with the physiological buffer to remove any extracellular dye.
-
De-esterification: Allow the cells to incubate for a further 30 minutes at 37°C to ensure complete cleavage of the AM groups by intracellular esterases, trapping the fluorescent indicator inside the cells.
Protocol 2: In Situ Calibration of Intracellular pH
To obtain accurate intracellular pH values, it is crucial to perform an in situ calibration. This is typically achieved using a proton ionophore, such as nigericin, which equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.
Materials:
-
Indicator-loaded cells (from Protocol 1)
-
High-potassium calibration buffers (a series of buffers with varying pH values, e.g., from 6.0 to 8.0, containing a high concentration of KCl, typically 120-140 mM)
-
Nigericin stock solution (5-10 mM in ethanol or DMSO)
Procedure:
-
Prepare Calibration Buffers: Prepare a set of high-potassium buffers with precisely known pH values covering the expected experimental range.
-
Equilibration: Resuspend the indicator-loaded cells in the first high-potassium calibration buffer.
-
Add Ionophore: Add nigericin to the cell suspension to a final concentration of 5-10 µM. Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH of the buffer.
-
Fluorescence Measurement:
-
For BCECF and HPTS (Dual Excitation): Measure the fluorescence emission at the appropriate wavelength (e.g., ~535 nm for BCECF, ~510 nm for HPTS) while exciting at the two respective excitation wavelengths. Calculate the ratio of the fluorescence intensities.
-
For SNARF-1 (Dual Emission): Excite the cells at a single wavelength (e.g., 514 nm) and measure the fluorescence emission at two wavelengths (e.g., ~580 nm and ~640 nm). Calculate the ratio of the emission intensities.
-
-
Repeat for all Calibration Buffers: Repeat steps 2-4 for each of the high-potassium calibration buffers with different pH values.
-
Generate Calibration Curve: Plot the calculated fluorescence ratios against the corresponding pH values of the calibration buffers. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute intracellular pH values.
Conclusion
The choice between this compound and the more common aqueous fluorescent pH indicators is fundamentally dependent on the experimental system. For researchers investigating pH within hydrophobic environments such as synthetic membranes or organic phases, this compound is a suitable candidate. However, for the majority of biological applications focused on measuring intracellular pH in living cells, BCECF, SNARF-1, and HPTS offer well-characterized and validated solutions.
BCECF remains a popular choice due to its pKa being well-aligned with physiological cytosolic pH. SNARF-1 provides an advantage with its longer emission wavelengths, which can minimize interference from cellular autofluorescence. HPTS stands out for its high fluorescence quantum yield and photostability, making it an excellent choice for demanding imaging applications. For all intracellular measurements, it is imperative to perform careful in situ calibrations to ensure the accuracy and reliability of the obtained pH values.
References
A Comparative Guide to Calcium Ionophores: Chromoionophore I-Based Sensors vs. Ionomycin and A23187
For researchers, scientists, and drug development professionals, the precise measurement and manipulation of intracellular calcium concentration ([Ca²⁺]i) is critical for understanding a multitude of cellular processes. This guide provides a comprehensive comparison of a chromoionophore-based optical sensing system for calcium, featuring Chromoionophore I, with two widely used calcium ionophores, Ionomycin and A23187 (Calcimycin).
This comparison delves into their mechanisms of action, performance characteristics, and experimental applications, supported by quantitative data and detailed protocols to assist in the selection of the most suitable tool for your research needs.
Principle of Operation
This compound-Based Optical Sensors: These sensors offer a powerful method for quantifying extracellular and intracellular calcium concentrations. They typically consist of a lipophilic membrane doped with three key components: a calcium-selective ionophore (such as Calcium Ionophore I, ETH 1001), a proton-selective chromoionophore (this compound, ETH 5294), and an ionic additive. The underlying principle is an ion-exchange mechanism. The calcium ionophore selectively binds to Ca²⁺, facilitating its entry into the membrane. This binding event causes the release of a proton (H⁺) from the chromoionophore, leading to a change in its optical properties (color or fluorescence), which can be measured and correlated to the calcium concentration.
Ionomycin and A23187 (Calcimycin): These are mobile ion carriers that facilitate the transport of divalent cations, primarily Ca²⁺, across biological membranes. They are widely used to artificially increase intracellular calcium levels for studying calcium-dependent signaling pathways. By forming a lipid-soluble complex with calcium, they can shuttle the ion across the cell membrane, effectively increasing the cytosolic Ca²⁺ concentration.
Quantitative Performance Comparison
The selection of a calcium ionophore or sensing system is heavily influenced by its specific performance characteristics. The following table summarizes the key quantitative parameters for the this compound-based sensor system and the ionophores Ionomycin and A23187.
| Feature | This compound-Based Sensor (with Calcium Ionophore I) | Ionomycin | A23187 (Calcimycin) |
| Primary Application | Quantitative measurement of Ca²⁺ concentration | Inducing a rapid increase in intracellular Ca²⁺ | Inducing an increase in intracellular Ca²⁺ |
| Detection Method | Optical (Colorimetric/Fluorometric) | Typically used with fluorescent Ca²⁺ indicators | Typically used with fluorescent Ca²⁺ indicators |
| Selectivity for Ca²⁺ over Mg²⁺ | High | High (more selective for Ca²⁺ than A23187) | Moderate |
| Selectivity for Ca²⁺ over K⁺ and Na⁺ | Very High | High | Moderate |
| Dissociation Constant (Kd) for Ca²⁺ | Not directly applicable (system response is calibrated) | ~0.2 - 1 µM (varies with conditions) | ~1 µM (varies with conditions) |
| Stoichiometry (Ionophore:Ca²⁺) | 2:1 for Calcium Ionophore I | 1:1 | 2:1 |
Signaling Pathways and Experimental Workflows
The introduction of calcium ionophores into cellular systems triggers a cascade of signaling events. Understanding these pathways is crucial for interpreting experimental results.
Mechanism of Action of Calcium Ionophores
Caption: General mechanism of action for mobile calcium ionophores like Ionomycin and A23187.
This compound-Based Optical Sensor Workflow
Caption: Workflow of a calcium-selective optical sensor using this compound.
Detailed Experimental Protocols
Protocol 1: Fabrication and Use of a Calcium-Selective Optical Sensor
This protocol describes the preparation of a calcium-sensitive optical membrane using this compound and Calcium Ionophore I.
Materials:
-
This compound (ETH 5294)
-
Calcium Ionophore I (ETH 1001)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS) or 2-Nitrophenyl octyl ether (o-NPOE) as a plasticizer
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) as an ionic additive
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass rings or slides for membrane casting
-
Calcium standard solutions of known concentrations
-
pH buffer solutions
-
Spectrophotometer or fluorometer
Procedure:
-
Membrane Cocktail Preparation:
-
Prepare a stock solution of the membrane components in THF. A typical composition might be (by weight): 1-2% this compound, 3-6% Calcium Ionophore I, 0.5-2% NaTFPB, 60-65% plasticizer (DOS or o-NPOE), and 30-33% PVC.
-
Dissolve all components completely in THF in a glass vial. The total concentration of all components in THF should be around 10% (w/v).
-
-
Membrane Casting:
-
Place a clean glass ring or slide on a level surface.
-
Carefully pipette the membrane cocktail into the glass ring or onto the slide to form a thin, uniform layer.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours. This will result in a transparent, flexible membrane.
-
-
Sensor Assembly:
-
Cut a small piece of the membrane and mount it at the end of a fiber optic cable or in a cuvette holder for optical measurements.
-
-
Calibration and Measurement:
-
Condition the sensor membrane by immersing it in a solution of the primary ion (e.g., 0.1 M CaCl₂) for several hours.
-
Prepare a series of calcium standard solutions with known concentrations in a constant pH buffer.
-
Measure the absorbance or fluorescence of the sensor membrane at the wavelength of maximum change for the deprotonated this compound.
-
Plot the optical response versus the logarithm of the calcium concentration to generate a calibration curve.
-
Measure the optical response of the sensor in the unknown sample and determine the calcium concentration from the calibration curve.
-
Protocol 2: Intracellular Calcium Measurement with Ionomycin
This protocol outlines the use of Ionomycin to induce an increase in intracellular calcium, which is then measured using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Ionomycin stock solution (e.g., 1 mM in DMSO)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading with Calcium Indicator:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Acquire a baseline fluorescence reading of the loaded cells before the addition of Ionomycin. For ratiometric dyes like Fura-2, this involves measuring emission at ~510 nm with excitation at both ~340 nm and ~380 nm.
-
-
Induction of Calcium Influx:
-
Add Ionomycin to the cells at a final concentration of 1-5 µM.
-
Immediately begin recording the changes in fluorescence over time.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The data can be calibrated to absolute calcium concentrations using a standard calibration procedure.
-
Protocol 3: Intracellular Calcium Measurement with A23187 (Calcimycin)
This protocol is similar to the one for Ionomycin, as A23187 also acts as a mobile calcium ionophore.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
A23187 (Calcimycin) stock solution (e.g., 1-5 mM in DMSO)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading with Calcium Indicator:
-
Follow the same procedure as described in Protocol 2 for loading cells with a fluorescent calcium indicator.
-
-
Baseline Fluorescence Measurement:
-
Acquire a baseline fluorescence reading as described in Protocol 2.
-
-
Induction of Calcium Influx:
-
Add A23187 to the cells at a final concentration of 1-10 µM.
-
Immediately begin recording the changes in fluorescence over time.
-
-
Data Analysis:
-
Analyze the fluorescence data as described in Protocol 2 to determine the change in intracellular calcium concentration.
-
Concluding Remarks
The choice between a this compound-based optical sensor, Ionomycin, and A23187 depends on the specific research question.
-
This compound-based sensors are ideal for the quantitative measurement of calcium concentrations in a controlled environment, offering high selectivity and a calibrated optical response.
-
Ionomycin is a potent and highly selective tool for inducing a rapid and robust increase in intracellular calcium , making it suitable for studying the downstream effects of calcium signaling.
-
A23187 (Calcimycin) is also a widely used tool for elevating intracellular calcium , although it exhibits lower selectivity for Ca²⁺ over Mg²⁺ compared to Ionomycin.
By understanding the distinct characteristics and applications of these powerful tools, researchers can make informed decisions to advance their studies in the intricate world of calcium signaling.
A Comparative Guide to Potassium Measurement: Chromoionophore I vs. Standard Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potassium Ion Measurement Methodologies
In the realm of biomedical research and pharmaceutical development, the accurate quantification of potassium ions (K⁺) is critical. As a key electrolyte, potassium plays a vital role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining cardiac rhythm. Consequently, the reliable measurement of potassium concentrations in various biological samples is paramount. This guide provides a detailed comparison of a modern optical sensing method utilizing Chromoionophore I against established standard methods like Atomic Absorption Spectroscopy (AAS).
This document offers an objective analysis of the performance characteristics of each method, supported by experimental data. Detailed experimental protocols are provided to enable researchers to reproduce and validate these findings.
Performance Comparison
The selection of an appropriate analytical method hinges on a variety of factors, including accuracy, precision, sensitivity, and the specific requirements of the application. The following table summarizes the key performance indicators for potassium measurement using a this compound-based optical sensor and Atomic Absorption Spectroscopy.
| Performance Metric | This compound-Based Optical Sensor | Atomic Absorption Spectroscopy (AAS) |
| Linear Range | 1 µM to 1 M[1] | 0.1 to 100 mg/L (ppm) |
| Limit of Detection (LOD) | 0.31 µM[1] | Approximately 0.01 mg/L (ppm) |
| Precision | R.S.D. of log aK+: 0.45% to 1.80%[2] | Typically <5% RSD |
| Accuracy | Good correlation with standard methods | High accuracy, considered a reference method |
| Selectivity | High selectivity for K⁺ over other ions like Na⁺, Ca²⁺, Mg²⁺[1] | Highly specific due to the use of a specific wavelength of light |
| Sample Throughput | Can be adapted for high-throughput screening | Generally lower throughput due to sequential sample analysis |
| Instrumentation Cost | Generally lower | Higher initial investment |
| Ease of Use | Relatively simple, suitable for point-of-care applications | Requires trained personnel and a laboratory setting |
Signaling Pathway and Experimental Workflow
The underlying principles of the this compound-based optical sensing method and a typical experimental workflow are depicted in the diagrams below.
References
A Comparative Guide to the Determination of Selectivity Coefficients for Chromoionophore I-Based Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the selectivity coefficients of ion-selective electrodes (ISEs) based on Chromoionophore I (ETH 5294), a widely used hydrogen ion (H+) selective chromoionophore.[1] This document outlines key performance characteristics, presents experimental data for comparison with alternative chromoionophores, and offers detailed protocols for the most common determination methods.
Performance Comparison of H+-Selective Chromoionophores
The selection of a suitable chromoionophore is critical for the development of reliable and selective potentiometric and optical ion sensors. While this compound is a staple in the field, several alternatives offer distinct advantages in terms of their chemical properties and stability.
A key parameter for an H+-selective chromoionophore is its acidity constant (pKa), which reflects its affinity for hydrogen ions. A higher pKa value generally indicates a higher basicity and a stronger interaction with H+. The pKa values for this compound and several other common chromoionophores have been determined in different plasticized poly(vinyl chloride) (PVC) membranes, as summarized in Table 1.[2]
Table 1: Acidity Constants (pKa) of H+-Selective Chromoionophores in Different Membrane Compositions [2]
| Chromoionophore | pKa in PVC with bis(2-ethylhexyl)sebacate (DOS) | pKa in PVC with o-nitrophenyloctylether (NPOE) |
| This compound (ETH 5294) | 12.2 | 14.8 |
| Chromoionophore II (ETH 2439) | 9.0 | 12.1 |
| Chromoionophore III (ETH 5350) | 10.5 | 13.5 |
| Chromoionophore IV (ETH 5418) | 10.1 | 12.9 |
| Chromoionophore V (ETH 5315) | 11.1 | Not Reported |
| Chromoionophore VI (ETH 7061) | Not Reported | 10.8 |
| Chromoionophore VII (ETH 7075) | 11.0 | 13.9 |
| Chromoionophore VIII (ETH 2412) | 2.5 | 5.4 |
Data sourced from Qin Y, Bakker E. Talanta. 2002 Nov 12;58(5):909-18.[2]
Beyond basicity, the stability of the chromoionophore is a critical factor for long-term sensor performance. Studies have shown that this compound (ETH 5294) can be susceptible to photochemically initiated decomposition, particularly in the presence of certain anions.[3] In contrast, Chromoionophore II (ETH 2439) has been found to be completely stable under similar conditions, while the decomposition of Chromoionophore III (ETH 5350) is hardly detectable. This suggests that for applications requiring high stability and prolonged light exposure, Chromoionophores II and III may be more suitable alternatives.
Experimental Protocols for Determining Selectivity Coefficients
The two most widely recommended methods for determining potentiometric selectivity coefficients are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).
Separate Solution Method (SSM)
The SSM is a straightforward method for estimating selectivity coefficients. It involves measuring the potential of the H+-selective electrode in two separate solutions, one containing the primary ion (H+) and the other containing the interfering ion, and then calculating the selectivity coefficient from the difference in the measured potentials.
Materials:
-
H+-selective electrode based on this compound
-
Reference electrode (e.g., Ag/AgCl)
-
pH/mV meter with high input impedance
-
Standard solutions of the primary ion (H+) of known activity (e.g., 0.1 M HCl)
-
Solutions of the interfering ions (e.g., 0.1 M NaCl, KCl, CaCl2, MgCl2) of the same activity as the primary ion solution.
-
Deionized water
-
Beakers and magnetic stirrer
Procedure:
-
Conditioning: Condition the H+-selective and reference electrodes by immersing them in a 0.01 M HCl solution for at least one hour.
-
Primary Ion Measurement:
-
Rinse the electrodes with deionized water and gently blot dry with a lint-free tissue.
-
Immerse the electrodes in the 0.1 M HCl solution.
-
Stir the solution at a constant rate and allow the potential reading to stabilize.
-
Record the stable potential reading (EH).
-
-
Interfering Ion Measurement:
-
Rinse the electrodes thoroughly with deionized water and blot dry.
-
Immerse the electrodes in the 0.1 M solution of the interfering ion (e.g., NaCl).
-
Stir at the same constant rate and allow the potential reading to stabilize.
-
Record the stable potential reading (EJ).
-
-
Calculation: The potentiometric selectivity coefficient (KpotH,J) is calculated using the following equation:
logKpotH,J = (EJ - EH) / S + (1 - zH/zJ) log aH
where:
-
EH is the potential measured in the H+ solution.
-
EJ is the potential measured in the interfering ion solution.
-
S is the slope of the electrode response (theoretically ~59 mV/decade at 25°C).
-
zH is the charge of the hydrogen ion (+1).
-
zJ is the charge of the interfering ion.
-
aH is the activity of the hydrogen ion in the primary ion solution.
-
Fixed Interference Method (FIM)
The FIM is generally considered to provide more reliable selectivity coefficients as it measures the electrode's response to the primary ion in the presence of a constant background of the interfering ion.
Materials:
-
Same as for the SSM.
-
A series of standard solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (H+), typically from 10-7 M to 10-1 M.
Procedure:
-
Conditioning: Condition the electrodes as described in the SSM protocol.
-
Calibration Curve in the Presence of Interferent:
-
Start with the solution containing the fixed concentration of the interfering ion and the lowest concentration of H+.
-
Rinse the electrodes with a small amount of the test solution, then immerse them in the solution.
-
Stir at a constant rate and record the stable potential reading.
-
Repeat this process for each of the standard solutions, moving from the lowest to the highest H+ concentration.
-
-
Data Analysis:
-
Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aH).
-
The resulting plot will typically show two linear regions: one at high H+ activities where the electrode responds primarily to H+ (with a Nernstian slope), and another at low H+ activities where the potential is dominated by the interfering ion and becomes constant.
-
Extrapolate the two linear portions of the curve until they intersect.
-
The activity of the primary ion at the intersection point (a'H) is used to calculate the selectivity coefficient.
-
-
Calculation: The potentiometric selectivity coefficient (KpotH,J) is calculated using the following equation:
KpotH,J = a'H / (aJ)zH/zJ
where:
-
a'H is the activity of H+ at the intersection point of the two extrapolated linear portions of the calibration curve.
-
aJ is the constant activity of the interfering ion.
-
zH is the charge of the hydrogen ion (+1).
-
zJ is the charge of the interfering ion.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes and the underlying principles of ion-selective electrode measurements, the following diagrams are provided.
References
performance evaluation of Chromoionophore I in different membrane matrices
A Comparative Guide for Researchers and Drug Development Professionals
Chromoionophore I (ETH 5294), a lipophilic Nile Blue derivative, is a widely utilized H⁺-selective chromoionophore in the development of optical sensors (optodes) for a variety of ions. Its performance, however, is critically dependent on the composition of the membrane matrix in which it is embedded. This guide provides a comprehensive comparison of this compound's performance in different membrane matrices, supported by experimental data, to aid researchers in selecting the optimal sensor formulation for their specific application.
Signaling Pathway of a this compound-Based Optical Sensor
The fundamental principle behind a this compound-based optode is a competitive binding mechanism at the sample-membrane interface. The analyte ion and a proton compete for the ionophore and the chromoionophore, respectively. This equilibrium shift results in a change in the protonation state of this compound, leading to a measurable change in the optical signal (absorbance or fluorescence).
Caption: Ion-exchange mechanism at the sample-membrane interface.
Performance Comparison in Different Membrane Matrices
The choice of the polymer matrix and the plasticizer significantly influences the sensor's performance characteristics, such as selectivity, sensitivity, response time, and lifetime. Poly(vinyl chloride) (PVC) is the most common polymer matrix due to its good mechanical properties and compatibility with various plasticizers. Polyurethane (PU) has emerged as a viable alternative, offering enhanced durability and reduced leaching of membrane components.
The polarity of the plasticizer also plays a crucial role. Non-polar plasticizers like bis(2-ethylhexyl) sebacate (DOS) generally lead to better sensitivity and a wider linear range compared to polar plasticizers such as o-nitrophenyl octyl ether (o-NPOE) for certain analytes.[1]
| Performance Metric | PVC with DOS (Non-polar Plasticizer) | PVC with o-NPOE (Polar Plasticizer) | Polyurethane (PU) |
| Selectivity | Generally high, influenced by ionophore. | Can be lower for some ions due to higher polarity of the membrane. | Potentially improved due to different interactions with the ionophore. |
| Sensitivity | Often higher with a wider linear range.[1] | May be lower for certain analytes. | Comparable to PVC, can be optimized with plasticizer choice. |
| Response Time | Typically in the range of minutes.[2] | Similar to PVC/DOS, but can be affected by ion-exchange kinetics. | Can be faster due to thinner membrane possibilities and different diffusion characteristics. |
| Lifetime | Prone to plasticizer and ionophore leaching over time. | Leaching can be more pronounced for some components. | Longer lifetime due to better retention of membrane components.[3] |
| Mechanical Stability | Good. | Good. | Excellent, more robust than PVC.[3] |
Comparison with Alternative Chromoionophores
While this compound is a popular choice, other lipophilic pH indicators are available, each with its own advantages and disadvantages.
| Chromoionophore | Key Features | Typical Applications |
| This compound (ETH 5294) | High lipophilicity, well-characterized. | General purpose for various cations. |
| Chromoionophore II (ETH 2439) | Different pKa value, offering a different working pH range. | Sensors for specific pH ranges. |
| Chromoionophore III (ETH 5350) | Used in sodium and ammonium selective optodes. | Na⁺, NH₄⁺ determination. |
| Nile Blue Derivatives | Can be covalently attached to the polymer backbone to prevent leaching. | Long-lifetime sensors for in-vivo applications. |
Experimental Protocols
Fabrication of a PVC-Based Optical Sensor Membrane
This protocol describes the preparation of a typical PVC-based optode membrane.
Caption: General workflow for preparing a PVC-based sensor membrane.
Detailed Steps:
-
Cocktail Preparation: A typical membrane cocktail consists of (by weight %):
-
Poly(vinyl chloride) (high molecular weight): ~33%
-
Plasticizer (e.g., DOS or o-NPOE): ~65%
-
Ionophore (specific to the analyte): ~1%
-
This compound: ~0.5%
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate): ~0.5%
-
-
Dissolution: Dissolve all components in a volatile solvent, typically tetrahydrofuran (THF), to form a homogenous solution.
-
Casting: Pour the solution into a glass ring placed on a clean, flat glass plate.
-
Evaporation: Cover the setup with a petri dish and allow the THF to evaporate slowly over 24-48 hours.
-
Membrane Formation: A transparent, flexible membrane will be formed.
-
Sensor Assembly: Cut a small disc from the membrane and mount it in a suitable sensor body for measurements.
-
Conditioning: Condition the sensor by soaking it in a solution of the primary ion for several hours before use.
Determination of Sensor Selectivity
The selectivity of an ion-selective optode is a measure of its ability to distinguish between the primary ion and interfering ions. The selectivity coefficient, Kpot, is determined using the Separate Solution Method (SSM) or the Fixed Interference Method (FIM).
Separate Solution Method (SSM) Protocol:
-
Prepare a series of standard solutions for the primary ion and each interfering ion.
-
Measure the optical response (absorbance or fluorescence) of the sensor in each solution.
-
Plot the optical response versus the logarithm of the ion activity.
-
The selectivity coefficient is calculated from the activities of the primary and interfering ions that produce the same optical response.
Measurement of Response Time
The response time is the time it takes for the sensor to reach a stable signal after a sudden change in the analyte concentration.
Protocol:
-
Equilibrate the sensor in a solution with a low concentration of the analyte.
-
Rapidly switch to a solution with a higher concentration of the analyte.
-
Record the optical signal as a function of time.
-
The response time (t95) is the time taken to reach 95% of the final steady-state signal.
Conclusion
The performance of this compound in optical sensors is a complex interplay between the properties of the chromoionophore itself and the surrounding membrane matrix. While PVC remains a workhorse for many applications, polyurethane offers advantages in terms of durability and sensor lifetime. The choice of plasticizer is equally critical, with non-polar options often providing enhanced sensitivity. By carefully considering these factors and utilizing the experimental protocols outlined in this guide, researchers can develop robust and reliable optical sensors tailored to their specific analytical challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. PVC membrane bulk optode incorporating 4-nitrobenzo-15-crown-5 and sodium tetrakis(1-imidazolyl) borate for the pico-molar determination of silver ion in pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyurethane Ionophore-Based Thin Layer Membranes for Voltammetric Ion Activity Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Ion Sensing: Alternatives to Chromoionophore I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent indicators for intracellular ion sensing, offering alternatives to the traditional reliance on Chromoionophore I. While this compound has been a valuable tool, particularly in ion-selective electrodes and optical sensors, a new generation of fluorescent probes offers direct, quantitative, and real-time measurement of intracellular ion concentrations with high sensitivity and specificity. This document outlines the performance of key alternatives, provides detailed experimental protocols, and visualizes the underlying principles and workflows.
Introduction to Intracellular Ion Sensing
The precise regulation of intracellular ion concentrations is fundamental to a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neurotransmission. The ability to accurately measure dynamic changes in the intracellular concentrations of ions such as calcium (Ca²⁺), sodium (Na⁺), potassium (K⁺), and magnesium (Mg²⁺) is therefore crucial for advancing our understanding of cellular physiology and for the development of novel therapeutics.
This compound (ETH 5294) is a lipophilic, H⁺-selective neutral chromoionophore. Its application in intracellular ion sensing is typically indirect; it is used in solvent polymeric optode membranes where it reports changes in pH that are coupled to the binding of a target ion by a specific ionophore. This makes it a valuable component in ion-selective electrodes and optical sensors.
In contrast, the alternatives highlighted in this guide are fluorescent indicators that directly chelate the target ion, resulting in a change in their fluorescent properties. These indicators are often available as cell-permeant acetoxymethyl (AM) esters, which can be readily loaded into live cells.
Performance Comparison of Intracellular Ion Indicators
The following table summarizes the key quantitative performance characteristics of this compound and several popular fluorescent alternatives. It is important to note that the sensing mechanism of this compound is indirect, and therefore, direct comparisons of dissociation constants (Kd) and quantum yields with fluorescent indicators are not always applicable.
| Indicator | Target Ion | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features & Selectivity |
| This compound | H⁺ (indirectly Ca²⁺, K⁺) | pKa dependent on membrane composition | ~614 (protonated) | ~663 (protonated) | Not reported for direct ion sensing | H⁺-selective; used in combination with specific ionophores for Ca²⁺ and K⁺ sensing in optical membranes. |
| Fluo-4 | Ca²⁺ | 0.35 µM | 494 | 516 | Not specified | High fluorescence increase upon Ca²⁺ binding; widely used for confocal microscopy and HTS.[1] |
| Fura-2 | Ca²⁺ | ~135 nM (in presence of Mg²⁺) | 340/380 (ratiometric) | 510 | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound) | Ratiometric dye allowing for more accurate quantification by minimizing effects of uneven loading and photobleaching.[2] |
| ION Natrium Green-2 (ING-2) | Na⁺ | 20 mM | 525 | 545 | Not specified | Improved brightness and cellular loading compared to older Na⁺ indicators like SBFI. |
| CoroNa Green | Na⁺ | ~80 mM | 492 | 516 | Not specified | Green fluorescent indicator with selectivity for Na⁺ over other monovalent cations. |
| Mag-Fluo-4 | Mg²⁺ / Ca²⁺ | 4.7 mM (Mg²⁺), 22 µM (Ca²⁺) | 490 | 525 | 0.16 | Useful for measuring high intracellular Mg²⁺ concentrations and can also be used as a low-affinity Ca²⁺ indicator. |
Signaling Pathway and Experimental Workflow
To visualize the principles of intracellular ion sensing with fluorescent indicators, the following diagrams have been generated using the DOT language.
General Signaling Pathway of a Fluorescent Ion Indicator
Caption: General mechanism of intracellular ion sensing using a cell-permeant fluorescent indicator.
Experimental Workflow for Intracellular Ion Sensing
Caption: A typical experimental workflow for measuring intracellular ion concentrations using a fluorescent indicator.
Experimental Protocols
General Protocol for Loading AM Ester Fluorescent Ion Indicators
This protocol provides a general guideline for loading cells with AM ester forms of fluorescent ion indicators. Optimization of dye concentration, loading time, and temperature is often necessary for different cell types and experimental conditions.
Materials:
-
Fluorescent indicator AM ester (e.g., Fluo-4 AM, Fura-2 AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)
-
Probenecid (optional, to prevent dye leakage)
-
Cultured cells
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the fluorescent indicator AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Solution:
-
Dilute the indicator stock solution into the physiological buffer to a final concentration of 1-10 µM.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous medium, first mix the aliquot of the indicator stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting into the loading buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C. The optimal conditions should be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the intracellular AM esters by cellular esterases.
-
-
Measurement:
-
Proceed with fluorescence measurements using a fluorescence microscope, microplate reader, or flow cytometer with the appropriate excitation and emission wavelengths for the specific indicator.
-
Calibration of Ratiometric Indicators (e.g., Fura-2)
For ratiometric indicators like Fura-2, a calibration procedure can be performed to convert the fluorescence ratio to an absolute intracellular ion concentration. This typically involves treating the cells with an ionophore (e.g., ionomycin for Ca²⁺) in the presence of known high and low concentrations of the target ion to determine the maximum (R_max) and minimum (R_min) fluorescence ratios.
Conclusion
While this compound remains a useful tool for specific applications in ion-selective sensing, the field of intracellular ion measurement has been revolutionized by the development of a diverse palette of fluorescent indicators. These probes offer researchers the ability to directly visualize and quantify dynamic changes in intracellular ion concentrations with high spatial and temporal resolution. The choice of indicator will depend on the specific ion of interest, the required sensitivity (Kd), and the experimental platform. This guide provides a starting point for researchers to explore the alternatives and select the most appropriate tool for their scientific questions.
References
A Comparative Analysis of Chromoionophore I and Its Analogues in Ion Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Chromoionophore I (ETH 5294) and its analogues, widely utilized as optical transducers in ion-selective sensors. By presenting key performance data, detailed experimental protocols, and a clear visualization of the sensing mechanism, this document aims to assist researchers in the selection and application of the optimal chromoionophore for their specific analytical needs.
Introduction to Chromoionophores
Chromoionophores are lipophilic pH indicators that form the core of many ion-selective optical sensors (optodes). These highly sensitive molecules exhibit a change in their optical properties (color or fluorescence) in response to a change in the concentration of a specific ion in a sample. This is typically achieved through an ion-exchange mechanism where the target ion is selectively bound by an ionophore in a membrane, leading to a release of protons and a corresponding change in the protonation state of the chromoionophore. This compound, a derivative of Nile Blue, is one of the most well-established and widely used compounds in this class.[1] However, a range of analogues have been developed with varying properties to suit different applications.
Comparative Performance Data
The selection of a suitable chromoionophore is critical for the development of robust and sensitive ion sensors. Key performance parameters include the acidity constant (pKa), which determines the sensor's dynamic range, as well as selectivity, response time, and stability.
The following table summarizes the acidity constants (pKa) of this compound and several of its commercially available analogues in two commonly used plasticized poly(vinyl chloride) (PVC) membrane matrices: bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyloctylether (o-NPOE). A lower pKa value generally indicates a higher sensitivity towards protons and can influence the sensor's operational pH range.
| Chromoionophore | Structure (Backbone) | pKa in PVC-DOS | pKa in PVC-o-NPOE |
| This compound (ETH 5294) | Benzo[a]phenoxazine | 12.1 | 14.8 |
| Chromoionophore II (ETH 2439) | Azobenzene | 9.8 | 12.2 |
| Chromoionophore III (ETH 5350) | Naphthacenequinone | 10.9 | 13.0 |
| Chromoionophore IV (ETH 5418) | Fluorescein | 8.0 | 10.5 |
| Chromoionophore V (ETH 5315) | Oxazine | 11.5 | 13.8 |
| Chromoionophore VI (ETH 7061) | Merocyanine | 9.2 | 11.7 |
| Chromoionophore VII (ETH 7075) | Merocyanine | 10.1 | 12.5 |
| Chromoionophore VIII (ETH 2412) | Oxazine | 12.5 | 15.1 |
Data sourced from Qin, Y., & Bakker, E. (2002). Talanta, 58(5), 909-918.
Experimental Protocols
The successful fabrication and operation of ion-selective sensors based on chromoionophores require meticulous attention to experimental detail. Below are detailed protocols for the preparation of an ion-selective optode membrane and its subsequent use for ion measurement.
Protocol 1: Fabrication of an Ion-Selective Optode Membrane
This protocol describes the preparation of a PVC-based membrane for optical ion sensing.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Chromoionophore (e.g., this compound)
-
Ionophore specific to the target ion (e.g., Valinomycin for K+)
-
Lipophilic salt/ion-exchanger (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Cocktail Preparation: In a clean glass vial, dissolve the membrane components in THF. A typical composition would be:
-
33% (w/w) PVC
-
66% (w/w) Plasticizer (DOS)
-
1-2% (w/w) of the combined weight of PVC and plasticizer for the ionophore, chromoionophore, and lipophilic salt. The exact ratio of these sensing components should be optimized for the specific application.
-
-
Homogenization: Thoroughly mix the components by vortexing until a homogenous, clear solution (cocktail) is obtained.
-
Membrane Casting:
-
Place a glass ring (e.g., 24 mm inner diameter) on a clean, flat glass plate.
-
Carefully pipette the membrane cocktail into the glass ring, ensuring an even distribution.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process typically takes 24-48 hours at room temperature.
-
-
Membrane Curing and Storage:
-
Once the membrane is dry and has a uniform, rubbery consistency, carefully peel it from the glass plate.
-
Cut out small discs of the desired size (e.g., 5-7 mm diameter) for use in the optode.
-
Store the membranes in a dark, dry place until use.
-
Protocol 2: Spectrophotometric Ion Measurement
This protocol outlines the procedure for measuring ion concentrations using the fabricated optode membrane.
Apparatus:
-
Spectrophotometer
-
Flow-through cell or a cuvette holder adapted for the membrane
-
Peristaltic pump
-
Buffer solutions of varying pH
-
Standard solutions of the target ion
Procedure:
-
Membrane Conditioning: Mount the optode membrane in the flow-through cell. Condition the membrane by passing a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4) through the cell until a stable baseline absorbance is achieved.
-
Calibration:
-
Prepare a series of standard solutions of the target ion with known concentrations in the conditioning buffer.
-
Sequentially pump the standard solutions through the cell, starting from the lowest concentration.
-
Record the absorbance spectrum of the membrane for each standard solution after the signal has stabilized. The response time will vary depending on the membrane composition and the analyte.
-
The absorbance is typically measured at two wavelengths: one corresponding to the protonated form and one to the deprotonated form of the chromoionophore. The ratio of these absorbances is then plotted against the logarithm of the ion activity to generate a calibration curve.
-
-
Sample Measurement:
-
Pump the sample solution through the cell and record the absorbance spectrum after signal stabilization.
-
Calculate the absorbance ratio and determine the ion concentration in the sample using the previously generated calibration curve.
-
-
Reversibility Check: After sample measurement, pump the conditioning buffer through the cell to confirm that the absorbance returns to the baseline, indicating the reversibility of the sensor.
Signaling Pathway and Experimental Workflow
The underlying principle of ion sensing with chromoionophore-based optodes is a competitive ion-exchange process at the membrane-solution interface. The following diagrams illustrate this signaling pathway and a typical experimental workflow.
Caption: Ion-exchange mechanism at the sensor membrane interface.
Caption: A typical experimental workflow for ion measurement.
Conclusion
This compound and its analogues are powerful tools for the development of optical ion sensors. The choice of a specific chromoionophore should be guided by the desired pKa, which dictates the sensor's working range and sensitivity, as well as other performance characteristics such as selectivity and response time. The provided experimental protocols offer a solid foundation for the fabrication and utilization of these sensors. A thorough understanding of the underlying ion-exchange mechanism, as depicted in the signaling pathway diagram, is essential for troubleshooting and optimizing sensor performance. Further research into the synthesis and characterization of novel chromoionophore analogues will continue to expand the capabilities and applications of optical ion sensing in various scientific disciplines.
References
A Researcher's Guide to Chromoionophore I: Performance Benchmarking for Targeted Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-sensing molecule is a critical step in experimental design. This guide provides an objective comparison of Chromoionophore I (ETH 5294) with other alternatives, supported by experimental data, to facilitate informed decisions in applications ranging from ion-selective electrodes (ISEs) to cellular imaging.
This compound is a lipophilic, H⁺-selective neutral chromoionophore widely utilized as a pH indicator in hydrophobic sensor membranes. Its primary application lies in optical sensing, where it transduces the activity of a specific ion, captured by a selective ionophore, into a measurable change in absorbance or fluorescence. This indirect detection mechanism allows for the quantification of various ions, such as Ca²⁺ and K⁺, by monitoring pH changes within the sensor membrane.
Performance Comparison of H⁺-Selective Chromoionophores
The performance of a chromoionophore in an optical sensor is critically dependent on its acidity constant (pKa) within the specific sensor membrane. The pKa determines the pH range over which the chromoionophore exhibits a useful colorimetric or fluorometric response. A lower pKa indicates a stronger acid, meaning it will respond to changes in lower pH ranges.
Below is a comparison of the pKa values for this compound and several other commercially available H⁺-selective chromoionophores in two common plasticizers for poly(vinyl chloride) (PVC) membranes: bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyloctylether (o-NPOE).
| Chromoionophore | ETH Number | pKa in PVC-DOS | pKa in PVC-o-NPOE |
| This compound | ETH 5294 | 12.3 | 14.8 |
| Chromoionophore II | ETH 2439 | 10.8 | 13.2 |
| Chromoionophore III | ETH 5350 | 9.3 | 11.6 |
| Chromoionophore IV | ETH 5418 | 10.5 | 13.0 |
| Chromoionophore V | ETH 5315 | 11.2 | 13.6 |
| Chromoionophore VI | ETH 7061 | 9.3 | 11.8 |
| Chromoionophore VII | ETH 7075 | 10.1 | 12.5 |
| Chromoionophore VIII | ETH 2412 | 8.1 | 10.6 |
| Data sourced from Qin Y, Bakker E. Talanta. 2002 Nov 12;58(5):909-18.[1] |
Key Performance Metrics of this compound-Based Sensors
The overall performance of a sensor incorporating this compound is a function of the entire membrane composition, including the selective ionophore, the polymer matrix, and the plasticizer.
| Performance Metric | Typical Value/Characteristic | Notes |
| Selectivity | Highly dependent on the co-immobilized ionophore. | The primary role of this compound is to report pH changes. The selectivity of the sensor for a specific ion is determined by the selective ionophore it is paired with.[2] For instance, when paired with Valinomycin, the sensor becomes highly selective for K⁺. |
| Sensitivity | High sensitivity achievable. | The detection limit is influenced by the overall sensor design. For example, an optical sensor for Hg(II) incorporating this compound reported a detection limit of 8.1 × 10⁻¹⁰ mol L⁻¹.[3] |
| Response Time | Typically in the range of seconds to a few minutes. | An optical sensor for Hg(II) using this compound demonstrated a response time of 100 seconds.[3] |
| Lifetime & Stability | Generally good for many applications. | The operational lifetime of the sensor is influenced by factors such as leaching of the components from the membrane and photobleaching of the chromoionophore. The lipophilic nature of this compound contributes to its good retention in the membrane. |
Experimental Protocols
Fabrication of an Optical Ion Sensor
The following provides a general methodology for the fabrication of a PVC-based optical ion sensor.
Materials:
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., DOS or o-NPOE)
-
This compound (ETH 5294)
-
Ion-selective ionophore (e.g., Valinomycin for K⁺)
-
Anionic sites (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF)
Procedure:
-
Cocktail Preparation: Dissolve PVC, the plasticizer, this compound, the selective ionophore, and the anionic sites in THF. The exact ratios will depend on the specific application and desired sensor characteristics.
-
Membrane Casting: Cast the resulting solution onto a suitable substrate (e.g., a glass slide or the distal end of an optical fiber) and allow the solvent to evaporate completely.
-
Conditioning: Condition the sensor membrane in a solution of the primary ion to ensure a stable and reproducible response.
Intracellular pH Measurement using Fluorescence Microscopy
This protocol outlines a general procedure for using this compound to measure intracellular pH.
Materials:
-
Cells of interest cultured on a suitable imaging dish.
-
This compound stock solution (dissolved in an appropriate solvent like DMSO).
-
Loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation ~614 nm, Emission ~663 nm).
Procedure:
-
Cell Loading: Incubate the cells with a working solution of this compound in the loading buffer for a specific time and temperature to allow for membrane incorporation.
-
Washing: Gently wash the cells with fresh loading buffer to remove excess chromoionophore.
-
Imaging: Acquire fluorescence images of the cells using the fluorescence microscope.
-
Calibration: Expose the cells to a series of calibration buffers of different pH values and acquire fluorescence intensity measurements for each.
-
Data Analysis: Generate a calibration curve of fluorescence intensity versus pH. Use this curve to convert the fluorescence intensity of the experimental cells into intracellular pH values.
Signaling Pathway & Experimental Workflow Diagrams
Caption: Ion detection mechanism in an optical sensor.
Caption: Workflow for intracellular pH measurement.
References
- 1. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Proton Preference: A Comparative Guide to Chromoionophore I (ETH 5294) Selectivity
For researchers, scientists, and professionals in drug development, the precise measurement of proton (H+) concentration is a critical parameter in numerous biological and chemical systems. Chromoionophore I (ETH 5294), a lipophilic Nile Blue derivative, has emerged as a valuable tool for optical and potentiometric sensing of H+. This guide provides a comprehensive comparison of its selectivity for H+ over other common physiological cations, supported by experimental data and detailed protocols.
This compound operates on an ion-exchange mechanism. Incorporated into a hydrophobic sensor membrane, it selectively binds H+ ions from the sample solution. This binding event triggers a change in the chromoionophore's protonation state, leading to a measurable alteration in its optical properties (absorbance or fluorescence) or the membrane potential. The high selectivity for H+ is paramount for accurate measurements, especially in complex biological fluids where other cations are present in high concentrations.
Quantitative Comparison of H+ Selectivity
| Interfering Cation (Mⁿ⁺) | log KpotH⁺,Mⁿ⁺ |
| Sodium (Na⁺) | < -10 |
| Potassium (K⁺) | < -10 |
| Calcium (Ca²⁺) | < -10 |
| Magnesium (Mg²⁺) | < -10 |
Note: The values presented are indicative and may vary based on the membrane composition (plasticizer, polymer matrix) and the method of determination.
The significantly negative log Kpot values demonstrate the exceptional selectivity of this compound for protons over common alkali and alkaline earth metal cations. This high selectivity ensures that measurements of H+ concentration are not significantly skewed by the presence of these other ions, a crucial feature for applications in biological samples such as blood plasma or intracellular fluids.
Experimental Protocol: Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is a widely accepted technique for determining the selectivity coefficients of ion-selective electrodes. A detailed protocol for its implementation is provided below.
Principle
The FIM involves measuring the potential of an ion-selective electrode in a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion. The selectivity coefficient is then determined from the intersection of the two linear portions of the resulting potential versus log(activity) plot.
Materials and Reagents
-
Ion-selective electrode (ISE) incorporating this compound (ETH 5294)
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or pH/ion meter
-
Standard solutions of the primary ion (H⁺), typically prepared from a strong acid (e.g., HCl) of known concentration.
-
Standard solutions of the interfering ions (e.g., NaCl, KCl, CaCl₂, MgCl₂) of known concentrations.
-
Background electrolyte solution (if required to maintain constant ionic strength).
-
Deionized water.
-
Magnetic stirrer and stir bars.
Procedure
-
Electrode Conditioning: Condition the H⁺-selective electrode by immersing it in a 0.01 M HCl solution for at least 2 hours before the first measurement.
-
Preparation of Test Solutions:
-
Prepare a series of standard solutions of the primary ion (H⁺) with concentrations ranging from 10⁻⁷ M to 10⁻¹ M.
-
For each interfering ion to be tested (e.g., Na⁺), prepare a set of mixed solutions. Each solution in the set will contain a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and a varying concentration of the primary ion (H⁺), covering the same range as the standard solutions.
-
-
Potentiometric Measurements:
-
Assemble the measurement cell with the H⁺-selective electrode and the reference electrode.
-
Begin by measuring the potential of the standard H⁺ solutions, starting from the lowest concentration and proceeding to the highest. Rinse the electrodes with deionized water and gently blot dry between each measurement. Allow the potential to stabilize before recording the value.
-
Next, measure the potential of the mixed solutions containing the fixed concentration of the interfering ion. Follow the same procedure as for the standard solutions.
-
-
Data Analysis:
-
Plot the measured potential (E) as a function of the logarithm of the activity of the primary ion (log aH⁺) for both the pure H⁺ solutions and the mixed solutions.
-
The plot for the pure H⁺ solutions should yield a linear response in the Nernstian region.
-
The plot for the mixed solutions will show a linear response to H⁺ at high H⁺ activities and a plateau at low H⁺ activities where the potential is dominated by the interfering ion.
-
Determine the intersection point of the two extrapolated linear portions of the curve for the mixed solutions. The activity of the primary ion at this intersection point (a'H⁺) is used to calculate the selectivity coefficient.
-
-
Calculation of the Selectivity Coefficient: The potentiometric selectivity coefficient (KpotH⁺,Mⁿ⁺) is calculated using the following equation:
KpotH⁺,Mⁿ⁺ = a'H⁺ / (aMⁿ⁺)(zH⁺/zMⁿ⁺)
where:
-
a'H⁺ is the activity of H⁺ at the intersection point.
-
aMⁿ⁺ is the fixed activity of the interfering ion.
-
zH⁺ is the charge of the proton (+1).
-
zMⁿ⁺ is the charge of the interfering ion.
The logarithm of this value (log KpotH⁺,Mⁿ⁺) is then reported.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of this compound and the experimental workflow for determining its selectivity.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for FIM.
A Comparative Guide to Ion Concentration Measurement: Chromoionophore I Fluorescence vs. Alternative Probes
For researchers, scientists, and drug development professionals, the accurate measurement of ion concentrations is paramount. This guide provides a detailed comparison of Chromoionophore I-based optical sensors with other common fluorescent ion indicators, supported by experimental data and protocols to aid in the selection of the most suitable method for your research needs.
This compound, a lipophilic pH indicator, serves as a versatile platform for creating fluorescent ion sensors. Its fluorescence is intrinsically linked to the surrounding proton concentration. By pairing it with a specific ionophore—a molecule that selectively binds a target ion—a highly selective optical sensor, or optode, can be fabricated. The binding of the target ion by the ionophore displaces protons, altering the local pH and, consequently, the fluorescence of this compound. This mechanism allows for the sensitive detection of various ions, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).
Principle of this compound-Based Ion Sensing
The fundamental principle of ion detection using this compound relies on an ion-exchange mechanism at the interface of a thin polymer film (the optode) and the aqueous sample. The optode typically contains the this compound, a specific ionophore, and a lipophilic salt within a polymer matrix like polyvinyl chloride (PVC).
Performance Comparison: this compound vs. Alternative Fluorescent Indicators
The selection of a fluorescent ion indicator depends on several factors, including the required sensitivity, dynamic range, and the specific experimental conditions. Below is a comparative summary of this compound-based optodes and other widely used fluorescent probes for sodium, potassium, and calcium ions.
Sodium (Na⁺) Ion Indicators
| Indicator System | Principle | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound Optode | Ion-exchange | ~614 (protonated) | ~663 (protonated) | Tunable (mM range) | High selectivity (defined by ionophore), suitable for extracellular measurements. | Requires fabrication of optode; response time can be slower. |
| SBFI | Ratiometric | ~340 / ~380 | ~500 | ~11.3 mM (in 135 mM K⁺)[1] | Ratiometric measurement minimizes artifacts from dye loading and photobleaching.[2] | UV excitation can be phototoxic; lower brightness.[3] |
| CoroNa™ Green | Non-ratiometric | ~492 | ~516 | ~80 mM[4] | Visible light excitation reduces phototoxicity. | Non-ratiometric, susceptible to concentration and photobleaching effects.[5] |
| Sodium Green | Non-ratiometric | ~492 | ~516 | ~21 mM (in 135 mM K⁺) | Higher quantum yield than SBFI. | Non-ratiometric. |
Potassium (K⁺) Ion Indicators
| Indicator System | Principle | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound Optode | Ion-exchange | ~614 (protonated) | ~663 (protonated) | Tunable (mM range) | High selectivity with valinomycin ionophore, suitable for extracellular measurements. | Requires optode fabrication. |
| PBFI | Ratiometric | ~340 / ~380 | ~505 | ~44 mM (in 135 mM Na⁺) | Ratiometric measurement. | UV excitation; lower selectivity against Na⁺ compared to valinomycin-based optodes. |
| IPG Series (e.g., IPG-4) | Non-ratiometric | ~525 | ~545 | ~7 mM | Visible light excitation; improved selectivity over PBFI. | Non-ratiometric. |
| Genetically Encoded (e.g., KRaION1) | Ratiometric | ~407 / ~507 | ~515 | ~69 mM | Genetically targetable for cell-specific expression. | Lower brightness and dynamic range compared to synthetic dyes. |
Calcium (Ca²⁺) Ion Indicators
| Indicator System | Principle | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Key Advantages | Key Disadvantages |
| This compound Optode | Ion-exchange | ~614 (protonated) | ~663 (protonated) | Tunable (µM to mM range) | High selectivity (defined by ionophore, e.g., ETH 1001). | Requires optode fabrication. |
| Fura-2 | Ratiometric | ~340 / ~380 | ~510 | ~145 nM | Ratiometric measurement allows for quantitative [Ca²⁺] determination. | UV excitation; lower photostability. |
| Indo-1 | Ratiometric (Emission) | ~350 | ~405 / ~485 | ~230 nM | Ratiometric emission suitable for flow cytometry. | UV excitation. |
| Fluo-4 | Non-ratiometric | ~494 | ~516 | ~345 nM | Bright, visible light excitation; high signal-to-noise ratio. | Non-ratiometric, making absolute quantification challenging. |
Experimental Protocols
Preparation of a this compound-Based Optode Membrane
This protocol provides a general guideline for the fabrication of a PVC-based ion-selective optode membrane. The specific ionophore and its concentration will vary depending on the target ion.
Materials:
-
This compound
-
Ionophore (e.g., Valinomycin for K⁺, ETH 1001 for Ca²⁺, Sodium Ionophore X for Na⁺)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or similar lipophilic salt
-
High molecular weight Polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE))
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Prepare the Cocktail Solution: In a glass vial, dissolve the appropriate amounts of this compound, the selected ionophore, KTpClPB, PVC, and the plasticizer in THF. A typical composition for a potassium-selective membrane might be: 1 mg this compound, 10 mg Valinomycin, 1 mg KTpClPB, 100 mg PVC, and 200 µL DOS in 1.5 mL THF.
-
Casting the Membrane: Pour the cocktail solution into a glass ring (e.g., 24 mm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the glass ring with a watch glass to allow for slow evaporation of the THF over approximately 24 hours.
-
Membrane Removal and Conditioning: Once the membrane is dry and transparent, carefully peel it from the glass plate. Cut out small discs of the desired size for your experimental setup.
-
Conditioning: Before use, condition the optode membranes in a solution of the primary ion (e.g., 0.1 M KCl for a potassium sensor) for at least 4 hours.
Measurement of Ion Concentration using a this compound Optode
Materials:
-
Prepared and conditioned optode membrane
-
Fluorescence spectrophotometer or plate reader
-
Cuvette or well plate
-
Standard solutions of the target ion of known concentrations
-
Buffer solution
Procedure:
-
Setup: Place the optode membrane in the cuvette or at the bottom of a well in a microplate.
-
Blank Measurement: Add the buffer solution without the target ion to the cuvette/well and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the protonated this compound (e.g., Ex: 614 nm, Em: 663 nm).
-
Calibration Curve:
-
Sequentially add standard solutions of the target ion with increasing concentrations to the cuvette/well.
-
After each addition, allow the system to equilibrate (the time will depend on the membrane thickness and composition) and record the fluorescence intensity.
-
Plot the fluorescence intensity (or the ratio of intensities at two wavelengths, if applicable) against the logarithm of the ion concentration to generate a calibration curve.
-
-
Sample Measurement: Replace the standard solution with the unknown sample and record the fluorescence intensity after equilibration.
-
Concentration Determination: Determine the ion concentration in the sample by interpolating its fluorescence reading on the calibration curve.
Conclusion
This compound offers a robust and highly adaptable platform for the creation of selective ion optodes. The ability to tune the sensor's properties by changing the ionophore makes it a powerful tool for measuring a wide range of ions. While direct-binding fluorescent dyes may offer simpler workflows for intracellular measurements, this compound-based optodes excel in applications requiring high selectivity and for measurements in complex extracellular environments. The choice between these methods should be guided by the specific requirements of the experiment, including the target ion, the required sensitivity and dynamic range, and the sample matrix.
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescent indicators for cytosolic sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]
- 4. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Chromoionophore I for In-Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of in-vivo ion sensing, the biocompatibility of sensor components is a paramount concern. This guide provides a comprehensive comparison of Chromoionophore I, a widely used pH indicator, with alternative chromoionophores, focusing on their suitability for in-vivo applications. The assessment is supported by a review of available experimental data on cytotoxicity, hemocompatibility, and in-vivo performance.
This compound (ETH 5294), a lipophilic, highly basic dye molecule, has been extensively utilized in optical and potentiometric ion sensors due to its distinct colorimetric and fluorescent response to changes in pH. However, its application in direct and prolonged contact with biological tissues necessitates a thorough evaluation of its biocompatibility to avoid adverse host responses. The primary concerns for any implanted sensor are the potential for cytotoxicity, hemolysis (the rupture of red blood cells), and the inflammatory foreign body response.[1] Furthermore, the leaching of sensor components into the surrounding tissue is a critical factor that can lead to toxicity and compromise the long-term stability and accuracy of the sensor.[2]
In-Vitro Biocompatibility Assessment
In-vitro assays serve as the first crucial step in evaluating the potential toxicity of a material before it can be considered for in-vivo studies. Key assessments include cytotoxicity and hemolysis assays.
Cytotoxicity Analysis
Cytotoxicity studies evaluate the toxic effects of a substance on cells in culture. A comprehensive study by Cánovas et al. (2019) investigated the in-vitro cytotoxicity of various ion-selective membrane (ISM) components, including this compound, using human dermal fibroblasts.[2] The study assessed cell viability, proliferation, and adhesion.
Table 1: Summary of In-Vitro Cytotoxicity Data for this compound and Alternatives
| Ionophore/Chromoionophore | Polymer Matrix | Plasticizer | Cell Viability (after 96h) | Cell Proliferation (after 96h) | Cell Adhesion | Reference |
| This compound (ETH 5294) | PVC | DOS | High | Normal | Good | [2] |
| Valinomycin (Potassium Ionophore I) | PVC | DOS | Low | Inhibited | Poor | |
| Nonactin (Ammonium Ionophore I) | PVC | DOS | Low | Inhibited | Poor | |
| Potassium Ionophore II | PVC | DOS | High | Normal | Good | |
| Sodium Ionophore X | PVC | DOS | High | Normal | Good |
PVC: Poly(vinyl chloride), DOS: Bis(2-ethylhexyl)sebacate
The results indicate that membranes containing this compound exhibited high cell viability and normal cell proliferation, comparable to the negative control. In contrast, membranes incorporating ionophores like Valinomycin and Nonactin showed significant cytotoxicity. This suggests that this compound itself has a low cytotoxic potential in this in-vitro model.
Hemolysis Assay
In-Vivo Biocompatibility and Performance
The ultimate test of biocompatibility lies in in-vivo studies, which assess the local and systemic response of a living organism to an implanted material. Unfortunately, there is a significant lack of published in-vivo toxicity studies specifically focused on this compound. The foreign body response (FBR) is a generic inflammatory reaction to implanted materials, characterized by protein adsorption, macrophage adhesion, and fibrous encapsulation, which can ultimately lead to sensor failure. The potential for leaching of this compound from the sensor matrix over time is a critical concern, as leached molecules could elicit local or systemic toxic effects.
Alternatives for In-Vivo pH Sensing
Given the limited in-vivo data for this compound, it is prudent to consider alternative pH-sensitive probes that have been evaluated in in-vivo settings.
Table 2: Comparison of this compound with Alternative In-Vivo pH Sensors
| Sensor Type | Sensing Principle | In-Vivo Application | Advantages | Disadvantages | References |
| This compound-based Optical Sensor | Colorimetric/Fluorescent | Limited published data | High sensitivity, well-established chemistry | Lack of in-vivo toxicity data, potential for leaching | |
| SNARF-pHLIP | Fluorescent | Tumor surface pH in mice | Targeted measurement at the cell surface | Complex probe design, potential immunogenicity | |
| Polymer-based pH electrode | Potentiometric | Tissue pH in animals | Stable readings, good correlation with arterial blood pH | Slower response time compared to glass electrodes | |
| ISFET pH sensor | Potentiometric | Tissue pH in animals | Miniaturization potential | Significant drift in long-term monitoring | |
| Fiber-optic pH sensor | Optical | Tissue pH in animals | Correctly monitored healthy tissue pH | Susceptible to mechanical disturbances, potential for signal shifts | |
| Nile Blue-based Nanosensors | Colorimetric/Fluorescent | Tumor and intracellular pH imaging | Biocompatible polymer shell, efficient cellular uptake | Indirect pH measurement based on polymer response |
Experimental Protocols
Cytotoxicity Assay Protocol (based on Cánovas et al., 2019)
-
Cell Culture: Human dermal fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation: Ion-selective membranes containing this compound (or alternatives), a polymer (e.g., PVC), and a plasticizer (e.g., DOS) are prepared by solvent casting.
-
Exposure: Prepared membranes are sterilized and placed in direct contact with the HDF cell culture.
-
Viability Assessment (MTT Assay): After a 96-hour incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product. The absorbance of the solubilized formazan is measured spectrophotometrically, which is proportional to the number of viable cells.
-
Proliferation Assessment: Cell proliferation can be assessed by counting the number of cells at different time points using a cell counter or by using assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Adhesion Assessment: Cell adhesion on the membrane surface can be visualized and quantified using microscopy after staining the cells with a fluorescent dye (e.g., Calcein AM).
Hemolysis Assay Protocol (General)
-
Blood Collection: Fresh whole blood is collected from a healthy donor into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: The whole blood is centrifuged to separate the plasma and buffy coat. The RBC pellet is washed three times with phosphate-buffered saline (PBS).
-
Exposure: A suspension of washed RBCs is incubated with different concentrations of this compound (solubilized in a biocompatible solvent like DMSO and then diluted in PBS) for a defined period (e.g., 2 hours) at 37°C.
-
Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton X-100) are included.
-
Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
Experimental Workflow for In-Vitro Biocompatibility Testing
Caption: Workflow for in-vitro biocompatibility assessment.
Logical Relationship of Biocompatibility Assessment
Caption: Factors contributing to overall biocompatibility.
Conclusion and Future Directions
The available in-vitro data suggests that this compound has low cytotoxicity, making it a promising candidate for in-vivo applications from this initial standpoint. However, the significant lack of dedicated in-vivo toxicity and long-term performance studies remains a major hurdle for its confident application in implantable sensors. The potential for leaching from the polymer matrix and the subsequent biological response are critical unknowns that must be addressed.
For researchers and developers, the following recommendations are crucial:
-
Conduct comprehensive in-vivo studies: There is an urgent need for well-designed in-vivo studies to assess the local and systemic toxicity of this compound, as well as the long-term foreign body response to sensors incorporating this dye.
-
Quantify leaching: Detailed studies are required to quantify the leaching rate of this compound from various polymer matrices under physiological conditions.
-
Evaluate alternatives: Continue to explore and characterize alternative pH-sensitive chromoionophores and sensing platforms that have demonstrated good in-vivo biocompatibility and performance.
-
Consider encapsulation strategies: Investigating methods to covalently bind or encapsulate this compound within the sensor matrix could be a viable strategy to minimize leaching and improve long-term biocompatibility.
By addressing these research gaps, the scientific community can move closer to developing safe, reliable, and long-lasting in-vivo pH sensors for a wide range of biomedical applications.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Chromoionophore I
Researchers and drug development professionals require immediate and reliable safety information when handling chemical compounds. This guide provides essential, procedural guidance for the safe handling of Chromoionophore I, offering a clear operational and disposal plan to ensure laboratory safety and build confidence in your research protocols.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a solid dye, adherence to proper safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is required.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the chemical. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Minimizes inhalation of fine dust particles.[1][2] |
| Protective Clothing | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks. Follow these steps for safe preparation, use, and cleanup.
Preparation:
-
Designate a Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Prepare Spill Kit: Have a chemical spill kit accessible that is appropriate for solid chemical cleanup.
Handling:
-
Don PPE: Put on your lab coat, safety glasses/goggles, N95 respirator, and nitrile gloves.
-
Weighing: If weighing the solid, do so on a tared weigh boat within the fume hood to contain any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
Cleanup:
-
Wipe Down Surfaces: After use, decontaminate the work area with an appropriate solvent and wipe it clean.
-
Dispose of Consumables: Place all contaminated disposables, such as gloves and weigh boats, into a designated waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then respirator, and finally eye protection) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Emergency Procedures: Immediate Actions for Exposure or Spills
In the event of an accidental exposure or spill, prompt and correct action is crucial.
Emergency Contact and First Aid
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and follow your institution's emergency procedures.
-
Contain the Spill: For minor spills of the solid, carefully sweep or gently wipe up the material to avoid creating dust. Use absorbent pads for solutions.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent.
-
Dispose of Waste: Place all cleanup materials in a sealed, labeled container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Solid Waste: Unused this compound and contaminated solids (e.g., gloves, wipes) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.
-
Disposal Route: All waste should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
